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Foundational

An In-depth Technical Guide to 4-(2-Methylmorpholin-4-yl)benzaldehyde: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals Foreword: Navigating the Landscape of Novel Chemical Entities In the realm of modern medicinal chemistry and materials science, the exploration of novel che...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Landscape of Novel Chemical Entities

In the realm of modern medicinal chemistry and materials science, the exploration of novel chemical scaffolds is paramount to innovation. This guide focuses on a specific, and likely novel, compound: 4-(2-Methylmorpholin-4-yl)benzaldehyde . A thorough search of public chemical databases and literature does not yield a specific Chemical Abstracts Service (CAS) number for this molecule. This suggests that it is either a very recent discovery, a custom-synthesized intermediate not yet in the public domain, or a theoretical structure.

The absence of a CAS number and associated experimental data necessitates a predictive and comparative approach. This guide will, therefore, leverage established chemical principles and extensive data available for its close structural analogs to provide a comprehensive technical overview. We will delve into a proposed synthetic route, predict its physicochemical properties, discuss its potential applications in drug discovery, and outline critical safety and handling protocols. The insights provided are grounded in the well-documented chemistry of its parent structures, namely 4-morpholinobenzaldehyde and other methylated isomers.

Molecular Identity and Structural Elucidation

The core structure of 4-(2-Methylmorpholin-4-yl)benzaldehyde integrates a benzaldehyde moiety with a 2-methyl-substituted morpholine ring via a nitrogen-carbon bond at the para position of the phenyl ring.

Molecular Formula: C₁₂H₁₅NO₂ Molecular Weight: 205.25 g/mol

The introduction of a methyl group at the 2-position of the morpholine ring introduces a chiral center, meaning this compound can exist as two enantiomers: (R)-4-(2-methylmorpholin-4-yl)benzaldehyde and (S)-4-(2-methylmorpholin-4-yl)benzaldehyde. The stereochemistry could significantly influence its biological activity and must be a key consideration in any synthetic and application-focused endeavor.

Caption: Chemical structure of 4-(2-Methylmorpholin-4-yl)benzaldehyde.

Proposed Synthesis and Mechanistic Insights

The most logical and established method for synthesizing N-aryl morpholines is through a nucleophilic aromatic substitution (SNAr) reaction or a Buchwald-Hartwig amination. Given the commercial availability of 2-methylmorpholine and an activated aryl halide like 4-fluorobenzaldehyde, the SNAr pathway is a practical choice.

Proposed Synthetic Protocol: Nucleophilic Aromatic Substitution

This protocol is adapted from the known synthesis of 4-morpholinobenzaldehyde.[1]

Reactants:

  • 2-Methylmorpholine

  • 4-Fluorobenzaldehyde

  • Potassium Carbonate (K₂CO₃) as a base

  • N,N-Dimethylformamide (DMF) as the solvent

Procedure:

  • To a dry, round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-fluorobenzaldehyde (1.0 eq), 2-methylmorpholine (1.2 eq), and anhydrous potassium carbonate (2.0 eq).

  • Add anhydrous DMF to dissolve the reactants.

  • Heat the reaction mixture to 100-120 °C and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and pour it into ice-cold water to precipitate the product.

  • Collect the crude product by filtration and wash thoroughly with water.

  • Purify the crude product by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final product.

Causality of Experimental Choices:

  • 4-Fluorobenzaldehyde: The fluorine atom is a good leaving group for SNAr reactions, activated by the electron-withdrawing aldehyde group.

  • Potassium Carbonate: A mild inorganic base is sufficient to neutralize the hydrofluoric acid byproduct, driving the reaction to completion.

  • DMF: A polar aprotic solvent is ideal for SNAr reactions as it can solvate the potassium cation without hydrogen bonding to the nucleophile (2-methylmorpholine), thus maintaining its reactivity.

start Start: Reactants reactants 2-Methylmorpholine 4-Fluorobenzaldehyde K2CO3 in DMF start->reactants reaction Heat and Stir (100-120°C, 12-24h) reactants->reaction workup Quench with Ice Water reaction->workup filtration Filter and Wash with Water workup->filtration purification Recrystallize from Ethanol/Water filtration->purification product Final Product: 4-(2-Methylmorpholin-4-yl)benzaldehyde purification->product

Caption: Proposed workflow for the synthesis of 4-(2-Methylmorpholin-4-yl)benzaldehyde.

Predicted Physicochemical Properties

The physicochemical properties of the target compound are predicted based on its close structural analogs.

Property4-morpholinobenzaldehyde[2][3]2-methyl-4-morpholin-4-yl-benzaldehyde[4][5]Predicted: 4-(2-Methylmorpholin-4-yl)benzaldehyde
CAS Number 1204-86-0736991-00-7Not available
Molecular Formula C₁₁H₁₃NO₂C₁₂H₁₅NO₂C₁₂H₁₅NO₂
Molecular Weight 191.23 g/mol 205.25 g/mol 205.25 g/mol
Appearance Yellow or white to tan powder[6]-Likely a solid at room temperature
Melting Point 65-69 °C[3]-Expected to be in a similar range, possibly slightly lower due to the methyl group disrupting crystal packing.
Boiling Point -386.3±42.0 °C (Predicted)[5]Likely similar to the 2-methyl isomer.
Solubility Poorly soluble in water[6]-Expected to have low water solubility but good solubility in organic solvents.

Potential Applications in Drug Discovery and Medicinal Chemistry

The morpholine ring is a privileged scaffold in medicinal chemistry, known for improving the pharmacokinetic properties of drug candidates, such as aqueous solubility and metabolic stability. The benzaldehyde functional group is a versatile chemical handle for further synthetic modifications.

  • As a Building Block: The aldehyde group can be readily converted into a variety of other functional groups or used in condensation reactions to build more complex molecules. For instance, it can be a precursor for the synthesis of hydrazones, semicarbazones, and thiosemicarbazones, which are known to exhibit a wide range of biological activities, including antimicrobial properties.

  • PI3 Kinase Inhibitors: Morpholine-containing compounds have been successfully developed as inhibitors of phosphoinositide 3-kinases (PI3K), which are crucial targets in cancer therapy. The core structure of 4-(2-Methylmorpholin-4-yl)benzaldehyde could serve as a starting point for the design of novel PI3K inhibitors.

  • Antimicrobial Agents: The morpholine nucleus is present in several antimicrobial drugs. The title compound could be a valuable intermediate for the synthesis of new antibacterial or antifungal agents.

Safety, Handling, and Storage

As there is no specific Safety Data Sheet (SDS) for 4-(2-Methylmorpholin-4-yl)benzaldehyde, a conservative approach to safety is essential, based on the known hazards of its parent compounds, benzaldehyde and morpholine derivatives.

  • General Handling: Use in a well-ventilated area, preferably in a chemical fume hood.[6] Avoid all personal contact, including inhalation of dust or vapors.[6] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[7]

  • Health Hazards: Based on analogs, this compound should be considered harmful if inhaled and may cause skin and serious eye irritation.[8] There may also be a risk of respiratory irritation.[8] Some related benzaldehyde compounds are suspected of damaging fertility or the unborn child.[8]

  • Fire and Explosion Hazards: While not highly flammable, combustible dust may be formed. Avoid creating dust clouds. Keep away from sources of ignition.[6]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. It may be sensitive to air, light, and moisture.

Conclusion and Future Outlook

4-(2-Methylmorpholin-4-yl)benzaldehyde represents an intriguing, albeit not widely documented, chemical entity. Its synthesis should be achievable through standard organic chemistry techniques. The presence of the 2-methylmorpholine moiety offers a chiral handle and potentially favorable pharmacokinetic properties, making it a valuable building block for the synthesis of new bioactive molecules. Further research is warranted to isolate and characterize this compound, confirm its physicochemical properties, and explore its utility in medicinal chemistry and materials science. As with any novel compound, all handling and experimental work should be conducted with the utmost care and adherence to stringent safety protocols.

References

  • PubChem. (n.d.). 4-(2-Morpholin-4-yl-2-oxo-ethoxy)-benzaldehyde. National Center for Biotechnology Information.
  • Santa Cruz Biotechnology, Inc. (n.d.). 4-(4-Morpholinyl)benzaldehyde Safety Data Sheet.
  • Sigma-Aldrich. (2025, November 6). Benzaldehyde Safety Data Sheet.
  • Fisher Scientific. (2025, December 20). 4-(2-Furyl)benzaldehyde Safety Data Sheet.
  • Echemi. (2019, July 15). 4-(2-MORPHOLIN-4-YL-ETHOXY)-BENZALDEHYDE Safety Data Sheet.
  • PubChem. (n.d.). 4-Morpholinobenzaldehyde. National Center for Biotechnology Information.
  • Merck Millipore. (2024, November 21). Benzaldehyde for synthesis Safety Data Sheet.
  • ChemicalBook. (n.d.). 4-Morpholinobenzaldehyde synthesis.
  • Chemsigma. (n.d.). 2-METHYL-4-MORPHOLIN-4-YL-BENZALDEHYDE [736991-00-7].
  • Sigma-Aldrich. (n.d.). 4-(4-Morpholinyl)benzaldehyde 97%.
  • ChemicalBook. (n.d.). 2-METHYL-4-MORPHOLIN-4-YL-BENZALDEHYDE | 736991-00-7.
  • Chemsrc. (2025, November 4). 4-(3-Methylmorpholin-4-yl)benzaldehyde | CAS#:1154941-81-7.
  • Chem-Impex. (n.d.). 4-(Morpholine-4-carbonyl)benzaldehyde.
  • Sigma-Aldrich. (n.d.). 4-(4-morpholinyl)benzaldehyde.
  • OICC Press. (2024, June 30). Synthesis of novel products from the reaction of benzaldehyde and benzoic acid derivatives with aromatics carrying two hydroxyl.
  • ResearchGate. (2025, October 16). Synthesis of 4-chloro-2-(thiomorpholin-4-ylmethyl)phenol.
  • Oriental Journal of Chemistry. (2016, October 20). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives.
  • MDPI. (2007, August 23). Synthesis of 4-bromo-2-thiomorpholin-4-ylmethyl-1-phenol.

Sources

Exploratory

Architectural Mastery in Medicinal Chemistry: A Technical Guide to 4-(2-Methylmorpholin-4-yl)benzaldehyde

Executive Summary In modern drug discovery, the strategic incorporation of saturated nitrogen heterocycles into aromatic scaffolds is a proven method for optimizing both pharmacokinetic and pharmacodynamic profiles. 4-(2...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, the strategic incorporation of saturated nitrogen heterocycles into aromatic scaffolds is a proven method for optimizing both pharmacokinetic and pharmacodynamic profiles. 4-(2-Methylmorpholin-4-yl)benzaldehyde is a highly versatile, bifunctional building block. The 2-methylmorpholine ring provides favorable aqueous solubility, metabolic stability, and acts as a critical hydrogen-bond acceptor in kinase hinge-binding regions. Simultaneously, the benzaldehyde moiety serves as an electrophilic handle, primed for downstream functionalization via reductive aminations, Wittig reactions, or Knoevenagel condensations.

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic descriptive chemistry. Here, we will dissect the causality behind its synthetic routes, establish self-validating experimental protocols, and map its utility in targeted drug design.

Part 1: Molecular Architecture & Quantitative Profiling

Understanding the physicochemical baseline of a building block is critical before integrating it into a larger active pharmaceutical ingredient (API). The addition of the methyl group on the morpholine ring breaks symmetry, introducing a chiral center (if resolved) that can be used to probe steric tolerances within a target protein's binding pocket.

Quantitative Data Summary
ParameterValueMechanistic Rationale / Implication
Chemical Formula C₁₂H₁₅NO₂Defines reaction stoichiometry and mass balance for downstream coupling.
Molecular Weight 205.25 g/mol Low molecular weight ensures that subsequent elaborations will not easily violate Lipinski's Rule of 5.
H-Bond Donors 0Lack of donors prevents non-specific intermolecular aggregation, improving solubility.
H-Bond Acceptors 3The morpholine oxygen acts as a highly specific acceptor for kinase backbone amides.
Rotatable Bonds 2Low conformational flexibility minimizes the entropy penalty upon target binding.
Topological Polar Surface Area ~29.3 ŲHighly favorable for membrane permeability, including blood-brain barrier (BBB) penetration.

Part 2: Synthetic Methodologies & Mechanistic Causality

The synthesis of 4-(2-Methylmorpholin-4-yl)benzaldehyde relies on the formation of a C-N bond between an aryl halide and the secondary amine of 2-methylmorpholine. The choice of route is dictated entirely by the electronic nature of the starting material.

G Start Aryl Halide Precursor Fluoro 4-Fluorobenzaldehyde (Activated for SNAr) Start->Fluoro Bromo 4-Bromobenzaldehyde (Unactivated for SNAr) Start->Bromo Reagent1 2-Methylmorpholine + K2CO3 / DMF Fluoro->Reagent1 Reagent2 2-Methylmorpholine + Pd2(dba)3 / Base Bromo->Reagent2 Mech1 Nucleophilic Aromatic Substitution (SNAr) Reagent1->Mech1 Mech2 Buchwald-Hartwig Cross-Coupling Reagent2->Mech2 Product 4-(2-Methylmorpholin-4-yl)benzaldehyde Mech1->Product Mech2->Product

Strategic decision tree for synthesizing 4-(2-Methylmorpholin-4-yl)benzaldehyde via SNAr or coupling.
Route A: The SNAr Paradigm (Preferred)

When starting from 4-fluorobenzaldehyde , Nucleophilic Aromatic Substitution (SNAr) is the most atom-economical and operationally robust approach[1].

  • Causality of the Leaving Group: Unlike aliphatic chemistry where iodine is the superior leaving group, SNAr requires the highly electronegative fluorine atom. Fluorine strongly polarizes the C-F bond and stabilizes the anionic Meisenheimer intermediate formed during nucleophilic attack[2]. Furthermore, the para-aldehyde group acts as a powerful electron-withdrawing group (EWG), further activating the ipso carbon.

  • Causality of the Solvent: Polar aprotic solvents like DMF or DMSO are mandatory. They solvate the potassium cation of the K₂CO₃ base, leaving the nucleophilic nitrogen of 2-methylmorpholine "naked" and highly reactive[2].

Route B: Buchwald-Hartwig Amination

If the precursor is 4-bromobenzaldehyde , the SNAr pathway is kinetically dead due to bromine's lower electronegativity. In this scenario, a palladium-catalyzed Buchwald-Hartwig C-N cross-coupling must be employed to force the bond formation[3].

Part 3: Self-Validating Experimental Protocol (SNAr Route)

The following protocol is designed not just as a recipe, but as a self-validating system . Every step includes a physical or chemical checkpoint to ensure the reaction is proceeding correctly before committing to expensive analytical techniques like NMR.

Step-by-Step Methodology

1. Reaction Setup

  • Reagents: 4-Fluorobenzaldehyde (1.0 eq, 10 mmol), 2-Methylmorpholine (1.2 eq, 12 mmol), anhydrous K₂CO₃ (2.0 eq, 20 mmol).

  • Solvent: Anhydrous DMF (20 mL).

  • Execution: Combine reagents in an oven-dried round-bottom flask under a nitrogen atmosphere. Heat the suspension to 90 °C with vigorous stirring for 16 hours.

  • Causality: K₂CO₃ acts as an acid scavenger to neutralize the HF byproduct, driving the equilibrium forward. The slight excess of 2-methylmorpholine ensures complete consumption of the valuable aldehyde.

2. Self-Validating Checkpoint: TLC Monitoring

  • Action: Spot the reaction mixture against pure 4-fluorobenzaldehyde on a silica TLC plate (Eluent: 3:1 Hexanes/Ethyl Acetate). Stain with 2,4-Dinitrophenylhydrazine (2,4-DNP).

  • Validation: Both starting material and product will form bright orange spots (confirming the aldehyde remains intact). However, the product will have a significantly lower Rf value due to the introduction of the polar morpholine ring. The disappearance of the high-Rf starting material spot confirms reaction completion.

3. Self-Validating Purification: Acid-Base Extraction

  • Standard column chromatography is often unnecessary if the workup logic is sound.

  • Action (Acidification): Dilute the cooled reaction mixture with Ethyl Acetate (50 mL) and wash with 1M HCl (3 x 50 mL).

  • Validation: 4-fluorobenzaldehyde is neutral and remains in the organic layer. The product contains a basic tertiary amine; it protonates into a water-soluble ammonium salt and migrates entirely to the aqueous layer. Discard the organic layer to remove unreacted starting material and DMF traces.

  • Action (Basification): Cool the aqueous layer in an ice bath and slowly add 2M NaOH until the pH reaches 10. Extract with fresh Ethyl Acetate (3 x 50 mL).

  • Validation: The product deprotonates, regains its lipophilicity, and migrates into the new organic layer.

  • Final Isolation: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo to yield pure 4-(2-Methylmorpholin-4-yl)benzaldehyde as a pale yellow solid/oil.

4. Analytical Confirmation (¹H NMR Diagnostics)

  • Aldehyde Proton: Sharp singlet at ~9.8 ppm (1H).

  • Aromatic Protons: AA'BB' system showing two doublets at ~7.8 ppm (2H) and ~6.9 ppm (2H).

  • Methyl Group: Distinct doublet at ~1.2 ppm (3H), confirming the incorporation of the 2-methylmorpholine moiety.

Part 4: Downstream Applications in Drug Design

Once synthesized, 4-(2-Methylmorpholin-4-yl)benzaldehyde is frequently deployed as an intermediate in the synthesis of oncology therapeutics, specifically kinase inhibitors. The morpholine oxygen is a privileged pharmacophore known to act as a hydrogen bond acceptor for the backbone amide of valine residues within the hinge region of kinases like PI3K and mTOR.

G2 Morph Morpholine Pharmacophore Hinge Kinase Hinge Region (Valine Backbone) Morph->Hinge H-Bonding PI3K PI3K Inhibition Hinge->PI3K Target Engagement Apoptosis Tumor Cell Apoptosis PI3K->Apoptosis Pathway Blockade

Morpholine-directed hydrogen bonding within the kinase hinge region leading to pathway inhibition.

By utilizing the aldehyde group of our synthesized building block, medicinal chemists can perform reductive aminations to attach lipid-soluble tail groups, tailoring the molecule to fit precisely into the hydrophobic pockets adjacent to the kinase hinge region, thereby maximizing binding affinity and selectivity.

References

  • One Step Preparation of a Crystalline Product by Nucleophilic Aromatic Substitution - ResearchGate.
  • Expansion of the 4-(Diethylamino)benzaldehyde Scaffold to Explore the Impact on Aldehyde Dehydrogenase Activity and Antiproliferative Activity - White Rose Research Online.
  • Buchwald–Hartwig C–N cross coupling reactions catalyzed by a pseudo-pincer Pd(II) compound - ResearchGate.

Sources

Foundational

An In-depth Technical Guide to 4-(2-Methylmorpholin-4-yl)benzaldehyde: Physicochemical Properties and Analytical Methodologies

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the physical properties, synthesis, purification, and analytical characterization of 4-(2-Methylmo...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical properties, synthesis, purification, and analytical characterization of 4-(2-Methylmorpholin-4-yl)benzaldehyde. As a specialized aromatic aldehyde, this compound holds potential as a versatile building block in medicinal chemistry and materials science. This document is intended to serve as a valuable resource for researchers and professionals engaged in the development and application of novel chemical entities.

Nomenclature, Structure, and Isomerism

4-(2-Methylmorpholin-4-yl)benzaldehyde is a substituted aromatic aldehyde. Its structure consists of a benzaldehyde core substituted at the para-position (position 4) with a 2-methylmorpholine ring via a nitrogen atom.

It is crucial to acknowledge the potential for isomerism in this compound. The user's query specifies "4-(2-Methylmorpholin-4-yl)benzaldehyde," indicating the methyl group is at the 2-position of the morpholine ring. However, related isomers such as 4-(3-Methylmorpholin-4-yl)benzaldehyde (CAS Number: 1154941-81-7) also exist[1]. This guide will focus on the 2-methyl isomer.

Molecular Structure:

Caption: Chemical structure of 4-(2-Methylmorpholin-4-yl)benzaldehyde.

Estimated Physicochemical Properties

Due to the limited availability of experimental data for 4-(2-Methylmorpholin-4-yl)benzaldehyde, the following properties are estimated based on the well-characterized analog, 4-(4-morpholinyl)benzaldehyde, and the known effects of methyl substitution. The presence of the methyl group is expected to slightly increase the molecular weight, boiling point, and hydrophobicity, while potentially having a minor effect on the melting point and solubility in polar solvents.

PropertyEstimated ValueSource/Justification
Molecular Formula C₁₂H₁₅NO₂-
Molecular Weight 205.25 g/mol Calculated
Appearance Likely a solid, potentially off-white to yellow powderBased on the appearance of 4-(4-morpholinyl)benzaldehyde.
Melting Point 60-75 °CThe melting point of 4-(4-morpholinyl)benzaldehyde is 65-69 °C. The methyl group may slightly alter this.
Boiling Point > 300 °C (at 760 mmHg)The boiling point of 4-(4-morpholinyl)benzaldehyde is 365.5 °C. The methyl group will likely have a minor effect.
Solubility Sparingly soluble in water; soluble in organic solvents like methanol, ethanol, DMSO, and chlorinated solvents.Aromatic aldehydes are generally soluble in organic solvents. The morpholine moiety may impart some water solubility.
pKa Estimated to be around 4-5 (for the protonated morpholine nitrogen)Based on the pKa of morpholine.

Synthesis and Purification

The synthesis of 4-(2-Methylmorpholin-4-yl)benzaldehyde can be achieved through a nucleophilic aromatic substitution (SNAr) reaction. A general and robust protocol is provided below, based on established methods for the synthesis of similar N-aryl morpholine derivatives[2].

Synthetic Workflow

G Reactants 4-Fluorobenzaldehyde + 2-Methylmorpholine Reaction S N Ar Reaction (Base, Solvent, Heat) Reactants->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography or Recrystallization Workup->Purification Product 4-(2-Methylmorpholin-4-yl)benzaldehyde Purification->Product

Caption: General workflow for the synthesis of 4-(2-Methylmorpholin-4-yl)benzaldehyde.

Experimental Protocol: Synthesis

Materials:

  • 4-Fluorobenzaldehyde

  • 2-Methylmorpholine[3][4]

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-fluorobenzaldehyde (1.0 eq.), 2-methylmorpholine (1.2 eq.), and anhydrous potassium carbonate (2.0 eq.).

  • Add anhydrous DMF to the flask to achieve a concentration of approximately 0.5 M with respect to the 4-fluorobenzaldehyde.

  • Heat the reaction mixture to 100-120 °C and stir for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into a separatory funnel containing water and extract with ethyl acetate (3 x volumes of the initial DMF volume).

  • Combine the organic layers and wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Experimental Protocol: Purification

The crude product can be purified by either recrystallization or column chromatography[5][6][7].

Recrystallization:

  • Dissolve the crude product in a minimal amount of a hot solvent in which the compound is soluble (e.g., ethanol, isopropanol).

  • Slowly cool the solution to room temperature, and then in an ice bath to induce crystallization.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Column Chromatography:

  • Prepare a silica gel column using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

  • Elute the column and collect the fractions containing the desired product, as identified by TLC.

  • Combine the pure fractions and remove the solvent under reduced pressure.

Analytical Characterization

A combination of spectroscopic and chromatographic techniques is essential for the unambiguous identification and purity assessment of 4-(2-Methylmorpholin-4-yl)benzaldehyde.

Spectroscopic Analysis Workflow

G cluster_0 Spectroscopic Characterization cluster_1 Structural Information NMR NMR Spectroscopy (¹H and ¹³C) Structure Molecular Structure & Connectivity NMR->Structure Proton & Carbon Environments IR Infrared (IR) Spectroscopy IR->Structure Functional Groups MS Mass Spectrometry (MS) MS->Structure Molecular Weight & Fragmentation

Caption: Workflow for the spectroscopic analysis of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure. The expected chemical shifts for 4-(2-Methylmorpholin-4-yl)benzaldehyde are detailed below.

¹H NMR (400 MHz, CDCl₃):

  • Aldehydic Proton: A singlet around δ 9.8-10.0 ppm.

  • Aromatic Protons: Two doublets in the aromatic region (δ 7.0-8.0 ppm), corresponding to the protons on the benzene ring. The protons ortho to the aldehyde group will be downfield compared to the protons meta to the aldehyde group.

  • Morpholine Protons: A series of multiplets in the range of δ 2.5-4.0 ppm. The methyl group will introduce further complexity and splitting.

  • Methyl Protons: A doublet around δ 1.2-1.4 ppm, coupled to the adjacent proton on the morpholine ring.

¹³C NMR (100 MHz, CDCl₃):

  • Carbonyl Carbon: A signal around δ 190-192 ppm.

  • Aromatic Carbons: Signals in the range of δ 110-160 ppm.

  • Morpholine Carbons: Signals in the range of δ 45-70 ppm.

  • Methyl Carbon: A signal around δ 15-20 ppm.

Experimental Protocol: NMR Spectroscopy[8]:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz).

  • Data Processing: Process the raw data (Fourier transformation, phasing, and baseline correction) to obtain the final spectra.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule[9].

Expected IR Absorption Bands (cm⁻¹):

  • C=O stretch (aldehyde): A strong, sharp peak around 1690-1710 cm⁻¹.

  • C-H stretch (aldehyde): Two weak bands around 2820 and 2720 cm⁻¹.

  • C-H stretch (aromatic): Peaks above 3000 cm⁻¹.

  • C-H stretch (aliphatic): Peaks below 3000 cm⁻¹.

  • C=C stretch (aromatic): Peaks around 1600 and 1475 cm⁻¹.

  • C-N stretch: A peak around 1200-1350 cm⁻¹.

  • C-O-C stretch (ether): A strong peak around 1100-1150 cm⁻¹.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy[8]:

  • Ensure the ATR crystal is clean.

  • Place a small amount of the solid sample directly onto the ATR crystal.

  • Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound[10][11].

Expected Mass Spectrum (Electron Ionization - EI):

  • Molecular Ion (M⁺): A peak at m/z = 205.

  • Major Fragments: Loss of the aldehyde group (M-29), and fragmentation of the morpholine ring.

Experimental Protocol: GC-MS Analysis[10]:

  • Sample Preparation: Dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane, ethyl acetate).

  • Injection: Inject the sample into a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

  • Analysis: The compound will be separated by the GC column and then ionized and fragmented in the mass spectrometer.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are essential for determining the purity of the synthesized compound[12][13][14][15][16].

Experimental Protocol: HPLC Analysis[13][15]:

  • Mobile Phase: A mixture of acetonitrile and water or methanol and water is commonly used.

  • Column: A C18 reverse-phase column is suitable for this type of compound.

  • Detection: UV detection at a wavelength where the compound has strong absorbance (likely around 254 nm or 280 nm).

  • Sample Preparation: Prepare a standard solution of the purified compound in the mobile phase.

  • Injection and Analysis: Inject the sample and analyze the resulting chromatogram for the retention time and peak purity.

Safety and Handling

While specific toxicity data for 4-(2-Methylmorpholin-4-yl)benzaldehyde is not available, it should be handled with the standard precautions for laboratory chemicals. Based on the data for the closely related 4-(4-morpholinyl)benzaldehyde, the following should be considered[17]:

  • Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area.

  • Storage: Store in a tightly sealed container in a cool, dry place.

  • Toxicity: The parent compound is considered a hazardous substance. N-nitroso compounds, which can be related to morpholine derivatives, are a class of potent carcinogens and mutagens[17].

Conclusion

This technical guide provides a detailed overview of the synthesis, purification, and characterization of 4-(2-Methylmorpholin-4-yl)benzaldehyde. While experimental data for this specific compound is scarce, a reliable understanding of its properties and behavior can be extrapolated from its structural analog, 4-(4-morpholinyl)benzaldehyde. The provided experimental protocols offer a solid foundation for researchers to synthesize and analyze this compound, enabling its further exploration in various scientific disciplines. As with any chemical research, all procedures should be conducted with appropriate safety precautions and a thorough understanding of the potential hazards.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 410615, 2-Methylmorpholine. Retrieved March 29, 2026 from [Link].

  • Sawada, H., Hara, A., Nakayama, T., & Kato, A. (1979). Purification and Properties of Reductases for Aromatic Aldehydes and Ketones from Guinea Pig Liver. The Journal of Biochemistry, 86(4), 937–947.
  • Kaliszan, R., & Lamparczyk, H. (1987). Retention of substituted benzaldehydes on RP-HPLC. Correlation with partition coefficients and molecular descriptors.
  • Stryker, J. M. (2017). Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Organic Process Research & Development, 21(8), 1144–1149.
  • ResearchGate. (2013). Please suggest a method to purify an aromatic aldehyde after an SNAr reaction. Retrieved March 29, 2026 from [Link].

  • Wang, Y., et al. (2015).
  • ChemWhat. (R)-2-Methylmorpholine. Retrieved March 29, 2026 from [Link].

  • Stryker, J. M. (2017). Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Organic Process Research & Development, 21(8), 1144–1149.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 291349, 4-Morpholinobenzaldehyde. Retrieved March 29, 2026 from [Link].

  • van der Vlugt, J. I., et al. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Organic Letters, 21(7), 2266–2270.
  • Sjöström, E., & Alén, R. (1995). Quantitative RP-HPLC Determination of Some Aldehydes and Hydroxyaldehydes as Their 2,4-Dinitrophenylhydrazone Derivatives. Journal of Agricultural and Food Chemistry, 43(6), 1568–1571.
  • Supporting Information for a relevant publication.
  • Chemsigma. 2-METHYL-4-MORPHOLIN-4-YL-BENZALDEHYDE. Retrieved March 29, 2026 from [Link].

  • van der Vlugt, J. I., et al. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure.
  • Chemsrc. 4-(3-Methylmorpholin-4-yl)benzaldehyde. Retrieved March 29, 2026 from [Link].

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 894260, 4-(2-Morpholin-4-yl-2-oxo-ethoxy)-benzaldehyde. Retrieved March 29, 2026 from [Link].

  • López-Roldán, P., et al. (2013). Trace determination of low-molecular-mass substituted benzaldehydes in treated water using micro solid-phase extraction followed by liquid chromatography-mass spectrometric detection.
  • Ho, C. T., & Chen, J. (2008). Model Studies on the Oxygen-Induced Formation of Benzaldehyde from Phenylacetaldehyde Using Pyrolysis GC-MS and FTIR. Journal of Agricultural and Food Chemistry, 56(22), 10767–10771.
  • SpectraBase. 2-(4-Morpholinyl)benzaldehyde. Retrieved March 29, 2026 from [Link].

  • ResearchGate. (2014). GC/MS analysis for the reaction of benzaldehyde and o-diaminobenzene in DMAc at 160 8C. Retrieved March 29, 2026 from [Link].

  • PubChemLite. 4-[(morpholin-4-yl)methyl]benzaldehyde. Retrieved March 29, 2026 from [Link].

  • Zhang, L., et al. (2019). Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum. Analytical Methods, 11(10), 1365–1371.
  • NIST. Benzaldehyde, 4-methyl-. Retrieved March 29, 2026 from [Link].

  • ResearchGate. (2017). Development and Limit Validation of a GC-FID Method for the Quantitative Analysis of Benzaldehyde and Related Substances. Retrieved March 29, 2026 from [Link].

  • Zhang, L., et al. (2019).
  • ResearchGate. (2014). Conformational analysis of morpholine studied using Raman spectroscopy and Density Functional Theoretical calculations. Retrieved March 29, 2026 from [Link].

  • Al-Majidi, S. M. H., et al. (2024).
  • U.S. Environmental Protection Agency. (1996).
  • Velázquez, A. M., et al. (2007). Synthesis of 4-bromo-2-thiomorpholin-4-ylmethyl-1-phenol. Molecules, 12(8), 1845-1849.
  • The Royal Society of Chemistry.
  • ERIC. (2023).
  • Krishnakumar, J. (2003). Normal coordinate analysis of vibrational spectra of 2-methylindoline and 5-hydroxyindane. Indian Journal of Pure & Applied Physics.
  • ResearchGate. (2021). ¹H NMR signals for methylene protons of morpholine group.
  • El-Sayed, M. Y. (2023). Spectroscopic study of solvent effects on the electronic absorption spectra of morpholine and its complexes. European Journal of Chemistry.
  • ChemicalBook. 4-Methylmorpholine (109-02-4) 1H NMR spectrum.

Sources

Exploratory

Physicochemical Profiling and Solubility Dynamics of 4-(2-Methylmorpholin-4-yl)benzaldehyde

Executive Summary 4-(2-Methylmorpholin-4-yl)benzaldehyde is a highly specialized organic building block utilized in the synthesis of complex pharmaceuticals, agrochemicals, and biologically active Schiff bases. As a stru...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-(2-Methylmorpholin-4-yl)benzaldehyde is a highly specialized organic building block utilized in the synthesis of complex pharmaceuticals, agrochemicals, and biologically active Schiff bases. As a structural derivative of the widely studied 4-morpholinobenzaldehyde (CAS 1204-86-0)[1], the addition of a methyl group at the 2-position of the morpholine ring fundamentally alters its physicochemical profile. This technical whitepaper provides an in-depth analysis of its solubility characteristics, grounded in structure-property relationships (SPR) and empirical data from its unmethylated analog[2].

Structural Causality & Physicochemical Properties

To accurately predict and understand the solubility matrix of 4-(2-Methylmorpholin-4-yl)benzaldehyde, researchers must analyze the causality behind its molecular architecture:

  • The Benzaldehyde Core: Provides significant lipophilicity and facilitates π−π stacking interactions in the solid state. The aldehyde group acts as a moderate hydrogen-bond acceptor, which dictates its interaction with protic solvents[3].

  • The Morpholine Ring: A six-membered heterocycle containing both nitrogen and oxygen. This moiety typically imparts increased solubility in polar organic solvents due to its dual capacity for hydrogen bonding and dipole interactions[3].

  • The 2-Methyl Substitution (Causality of Shift): The introduction of the aliphatic 2-methyl group breaks the planar symmetry of the standard morpholine chair conformation. This steric hindrance disrupts optimal crystal packing, thereby lowering the crystal lattice energy compared to the unmethylated analog, which possesses a melting point of 65–69 °C[4]. Consequently, the thermodynamic barrier to dissolution in organic solvents is reduced. Furthermore, the methyl group increases the overall partition coefficient (LogP), rendering the molecule more lipophilic and further decreasing its aqueous solubility[1].

Comparative Solubility Matrix

Due to the specialized nature of the 2-methyl derivative, quantitative solubility data is synthesized via thermodynamic modeling anchored to the empirical baseline of 4-morpholinobenzaldehyde[1][4].

SolventDielectric Constant ( ε )4-Morpholinobenzaldehyde (Empirical Baseline)4-(2-Methylmorpholin-4-yl)benzaldehyde (Predicted)Causality for Solubility Shift
Water 80.1Sparingly Soluble (<0.1 mg/mL)[1]Very Slightly Soluble (<0.05 mg/mL)Increased LogP and hydrophobic surface area from the 2-methyl group repels aqueous solvation.
Methanol 32.7Soluble (~10–30 mg/mL)[4]Soluble (~15–35 mg/mL)Lower crystal lattice energy facilitates easier disruption by protic organic solvents.
Acetone 20.7Soluble[1]Freely SolubleFavorable dipole-dipole interactions with the aldehyde; enhanced by the lower melting point.
Dichloromethane 8.9Freely Soluble (>50 mg/mL)Freely Soluble (>75 mg/mL)High lipophilicity and excellent solvation of the substituted morpholine ring in halogenated systems.

Self-Validating Thermodynamic Solubility Protocol

To empirically validate the solubility of 4-(2-Methylmorpholin-4-yl)benzaldehyde in a laboratory setting, kinetic solubility methods (e.g., solvent-shift) must be avoided as they are prone to supersaturation artifacts and amorphous precipitation. The following thermodynamic shake-flask protocol is a self-validating system designed for high-fidelity data generation.

Step 1: Saturated Solution Preparation

  • Action: Add 50 mg of 4-(2-Methylmorpholin-4-yl)benzaldehyde to 1.0 mL of the target solvent in a 2 mL borosilicate glass vial.

  • Causality: The presence of visible, undissolved solid at the bottom of the vial is the strict thermodynamic prerequisite to ensure the solution has reached its maximum saturation capacity. Without excess solid, the measurement is invalid.

Step 2: Thermal Equilibration

  • Action: Seal the vial and agitate on a thermoshaker at 25.0 ± 0.1 °C at 500 RPM for 48 hours.

  • Causality: 48 hours provides sufficient kinetic energy to overcome the activation energy of the crystal lattice, ensuring a true dissolution-precipitation equilibrium rather than a transient kinetic state.

Step 3: Biphasic Separation

  • Action: Centrifuge the vial at 10,000 × g for 15 minutes. Carefully extract the supernatant and pass it through a 0.22 µm PTFE syringe filter.

  • Causality: Centrifugation pellets the bulk solid, preventing the filter membrane from clogging. More importantly, it prevents the extrusion of nano-crystals or lipid-like micelles through the filter pores, which would otherwise result in false-positive (artificially high) solubility readings.

Step 4: RP-HPLC-UV Quantification

  • Action: Dilute the filtrate 1:100 in the mobile phase and inject it into an RP-HPLC system (C18 column) with UV detection at 254 nm and 280 nm.

  • Causality: The extended π -conjugation from the benzene ring through the aldehyde and the nitrogen lone pair provides a highly responsive UV chromophore[2]. This allows for precise quantification against a standard calibration curve without the need for complex mass spectrometry.

Workflow Visualization

The following diagram illustrates the logical flow and self-validating checkpoints of the thermodynamic solubility protocol.

G Start Compound Synthesis & Purity Check ShakeFlask Thermodynamic Shake-Flask (48h, 25°C) Start->ShakeFlask Excess Solid Added PhaseSep Phase Separation (Centrifugation + 0.22µm Filter) ShakeFlask->PhaseSep Equilibrium Reached HPLC RP-HPLC-UV Quantification (280nm) PhaseSep->HPLC Pure Supernatant Data Solubility Profile Generation HPLC->Data Peak Area Integration

Self-validating thermodynamic solubility workflow ensuring phase equilibrium and accurate UV quantification.

References

  • PubChem - NIH. "4-Morpholinobenzaldehyde | C11H13NO2 | CID 291349"[2]. Available at: [Link]

Sources

Foundational

A Technical Guide to the Spectral Analysis of 4-(2-Methylmorpholin-4-yl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a detailed analysis of the expected spectral characteristics of the novel synthetic intermediate, 4-(2-Methylmorpholi...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the expected spectral characteristics of the novel synthetic intermediate, 4-(2-Methylmorpholin-4-yl)benzaldehyde. In the absence of published experimental spectra, this document serves as a predictive guide, leveraging established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). By dissecting the molecule's structural components—a 1,4-disubstituted benzene ring, an aldehyde functional group, and a 2-methylmorpholine moiety—we can confidently anticipate the key spectral features. This guide is intended to assist researchers in the structural elucidation, purity assessment, and quality control of this compound, providing both predicted data and the underlying scientific rationale for these predictions.

Molecular Structure and Rationale for Analysis

The compound 4-(2-Methylmorpholin-4-yl)benzaldehyde is a substituted aromatic aldehyde with the molecular formula C₁₂H₁₅NO₂ and a molecular weight of 205.25 g/mol . Its structure is characterized by a benzaldehyde core where the para-position is substituted with a 2-methylmorpholine ring via a nitrogen-aryl bond. The presence of a chiral center at the C2 position of the morpholine ring, the electron-donating nitrogen, and the electron-withdrawing aldehyde group create a unique electronic environment that will be reflected in its spectral data. A thorough spectral analysis is crucial for confirming its identity and purity, which are critical parameters in any synthetic or drug development workflow.

Caption: Molecular structure of 4-(2-Methylmorpholin-4-yl)benzaldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 4-(2-Methylmorpholin-4-yl)benzaldehyde, both ¹H and ¹³C NMR will provide definitive structural information.

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)

The ¹H NMR spectrum is expected to show distinct signals for the aromatic, aldehydic, and morpholine protons. The electron-donating nature of the morpholino group and the electron-withdrawing nature of the aldehyde will cause a significant separation of the aromatic proton signals.

Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~9.85s (singlet)1HAldehyde (-CHO)The aldehyde proton is highly deshielded by the adjacent electronegative oxygen and the magnetic anisotropy of the carbonyl group, resulting in a characteristic downfield singlet.[1][2]
~7.75d (doublet, J ≈ 8.5 Hz)2HAromatic (H-2, H-6)These protons are ortho to the electron-withdrawing aldehyde group, leading to significant deshielding. They appear as a doublet due to coupling with H-3 and H-5.
~6.95d (doublet, J ≈ 8.5 Hz)2HAromatic (H-3, H-5)These protons are ortho to the electron-donating morpholine nitrogen, causing a strong upfield shift. They appear as a doublet due to coupling with H-2 and H-6.
~4.0-4.2m (multiplet)1HMorpholine (H-2')This methine proton is adjacent to both the chiral methyl group and the ring oxygen, leading to a complex multiplet in the downfield region of the aliphatic signals.
~3.8-3.9m (multiplet)2HMorpholine (H-6' axial, H-6' equatorial)These methylene protons are adjacent to the ring oxygen and are expected to be diastereotopic, resulting in a complex multiplet.
~3.4-3.6m (multiplet)2HMorpholine (H-3' axial, H-3' equatorial)These methylene protons are adjacent to the nitrogen atom and ortho to the benzene ring, resulting in a downfield shift.
~2.8-3.0m (multiplet)2HMorpholine (H-5' axial, H-5' equatorial)These methylene protons are adjacent to the nitrogen but further from the ring's influence compared to H-3'.
~1.25d (doublet, J ≈ 6.5 Hz)3HMethyl (-CH₃)The methyl group on the chiral center will appear as a doublet due to coupling with the adjacent methine proton (H-2').
Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)

The ¹³C NMR spectrum will show 10 distinct signals, as the symmetry of the benzene ring is broken by the free rotation around the C-N bond, making C-3/C-5 and C-2/C-6 chemically equivalent.

Chemical Shift (δ, ppm) Assignment Rationale
~190.5Aldehyde (C=O)The carbonyl carbon is the most deshielded carbon in the molecule due to the direct attachment of an electronegative oxygen atom.[3]
~155.0Aromatic (C-4)This carbon is directly attached to the electron-donating nitrogen atom, causing a significant downfield shift.
~132.0Aromatic (C-2, C-6)These carbons are ortho to the electron-withdrawing aldehyde group and are deshielded.
~127.5Aromatic (C-1)The ipso-carbon attached to the aldehyde group.
~113.5Aromatic (C-3, C-5)These carbons are ortho to the electron-donating nitrogen, resulting in a substantial upfield shift due to increased electron density.
~70.0Morpholine (C-2')This methine carbon is attached to the ring oxygen, causing a downfield shift into the range typical for carbons in ethers.
~66.5Morpholine (C-6')The other methylene carbon adjacent to the oxygen atom.
~52.0Morpholine (C-3')This methylene carbon is adjacent to the nitrogen atom.
~48.0Morpholine (C-5')This methylene carbon is also adjacent to the nitrogen atom.
~18.0Methyl (-CH₃)The methyl carbon will appear in the typical upfield aliphatic region.
Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of the purified compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrument Setup: Acquire spectra on a 500 MHz NMR spectrometer.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse (zg30).

    • Spectral Width: ~16 ppm.

    • Acquisition Time: ~3 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 16-32.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled single-pulse (zgpg30).

    • Spectral Width: ~240 ppm.

    • Acquisition Time: ~1 second.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 1024 or more, depending on sample concentration.

  • Data Processing: Apply a Fourier transform with exponential line broadening (e.g., 0.3 Hz for ¹H, 1.0 Hz for ¹³C) to the free induction decay (FID). Phase and baseline correct the resulting spectrum. Calibrate the spectrum by setting the TMS signal to 0.00 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 4-(2-Methylmorpholin-4-yl)benzaldehyde will be dominated by absorptions from the carbonyl group, the aromatic ring, and C-H bonds.

Predicted IR Absorption Bands (KBr Pellet)
Wavenumber (cm⁻¹) Intensity Vibration Functional Group
~2820 and ~2720Medium, SharpC-H StretchAldehyde (Fermi doublet)
~1690-1705Strong, SharpC=O StretchAromatic Aldehyde
~1600, ~1510Medium-StrongC=C StretchAromatic Ring
~1230StrongC-N StretchAryl-Amine
~1120StrongC-O-C StretchEther (Morpholine)
~820StrongC-H Bend1,4-Disubstituted Benzene

Rationale: The most diagnostic peak will be the strong C=O stretch of the conjugated aldehyde, typically found around 1700 cm⁻¹.[4] The presence of the aldehyde is unequivocally confirmed by the two medium-intensity C-H stretching bands (a Fermi doublet) between 2700 and 2850 cm⁻¹.[4] The electron-donating morpholine group conjugated to the carbonyl may slightly lower the C=O stretching frequency compared to unsubstituted benzaldehyde. Strong absorptions corresponding to the aromatic C=C stretching and the out-of-plane C-H bending for a para-substituted ring are also expected. The C-N and C-O-C stretches from the morpholine ring will appear in the fingerprint region.

Experimental Protocol: FT-IR Spectroscopy
  • Sample Preparation (KBr Pellet):

    • Grind 1-2 mg of the solid sample with ~100 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar.

    • Press the mixture into a transparent pellet using a hydraulic press.

  • Data Acquisition:

    • Acquire a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder and acquire the sample spectrum.

    • Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

  • Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.

Predicted Mass Spectrum (Electron Ionization - EI)
  • Molecular Ion (M⁺∙): A prominent peak is expected at m/z = 205, corresponding to the molecular weight of the compound.

  • Key Fragmentation Pathways:

M [M]⁺∙ m/z = 205 M_minus_H [M-H]⁺ m/z = 204 M->M_minus_H - H∙ M_minus_CHO [M-CHO]⁺ m/z = 176 M->M_minus_CHO - CHO∙ Fragment_B C₆H₁₂NO⁺ m/z = 114 M->Fragment_B Benzylic Cleavage Fragment_A C₇H₆NO⁺ m/z = 120 M_minus_CHO->Fragment_A - C₄H₈O Fragment_C C₅H₁₀N⁺ m/z = 84 Fragment_B->Fragment_C - CH₂O

Caption: Predicted EI-MS fragmentation pathway.

Predicted Key Fragments:

m/z Proposed Fragment Rationale
205[C₁₂H₁₅NO₂]⁺∙Molecular Ion (M⁺∙)
204[M-H]⁺Loss of the aldehydic hydrogen radical, a common fragmentation for aldehydes.
176[M-CHO]⁺Loss of the formyl radical (-CHO).
114[C₆H₁₂NO]⁺Alpha-cleavage at the benzylic position, retaining the charged morpholine ring with a methylene group.
86[C₅H₁₂N]⁺Cleavage of the morpholine ring.
Experimental Protocol: GC-MS (EI)
  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.

  • Gas Chromatography (GC):

    • Injector Temperature: 250 °C.

    • Column: A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Oven Program: Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Mass Spectrometry (MS):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 450.

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

  • Data Analysis: Identify the peak corresponding to the compound in the total ion chromatogram (TIC) and analyze the corresponding mass spectrum.

Conclusion

This guide provides a comprehensive, albeit predictive, overview of the essential spectral data for 4-(2-Methylmorpholin-4-yl)benzaldehyde. The predicted ¹H NMR, ¹³C NMR, IR, and MS data are based on well-established principles and analysis of analogous structures. These data and interpretations should serve as a reliable reference for any scientist working with this compound, aiding in its unambiguous identification and characterization. The provided experimental protocols represent standard, robust methods for acquiring high-quality spectral data for this and similar small organic molecules.

References

  • Royal Society of Chemistry. (2016). Electronic Supplementary Information for Design of recyclable TEMPO derivatives.
  • SpectraBase. (n.d.). 4-[[4-(Pyridin-2-yl)morpholin-2-yl]methoxy]benzaldehyde.
  • National Center for Biotechnology Information. (n.d.). 4-Morpholinobenzaldehyde. PubChem Compound Database.
  • Supporting Information for Reductive Formylation Reaction. (n.d.).
  • Sharma, V.P. (2003). 13C-NMR Studies of Some Heterocyclically Substituted Chromones. Asian Journal of Chemistry, 13, 97.
  • Doc Brown's Chemistry. (2026, March 1). Infrared spectrum of benzaldehyde.
  • NIST. (n.d.). Benzaldehyde, 4-methyl-. NIST Chemistry WebBook.
  • ChemicalBook. (n.d.). 4-Methylmorpholine (109-02-4) 1H NMR spectrum.
  • ChemicalBook. (n.d.). 4-Methylmorpholine (109-02-4) 13C NMR spectrum.
  • Yunus, U., et al. (2013). ¹H NMR signals for methylene protons of morpholine group.
  • PubChemLite. (n.d.). 4-[(morpholin-4-yl)methyl]benzaldehyde.
  • National Center for Biotechnology Information. (n.d.). 4-(2-Morpholin-4-yl-2-oxo-ethoxy)-benzaldehyde. PubChem Compound Database.
  • Doc Brown's Chemistry. (2026, March 1). 13C NMR spectrum of benzaldehyde.
  • MDPI. (2026, February 7). Synthesis, Characterization, Molecular Docking, and Preliminary Biological Evaluation of 2-((4-Morpholino-1,2,5-thiadiazol-3-yl)oxy)benzaldehyde.
  • Rastuti, et al. (2025, November 26).
  • Oriental Journal of Chemistry. (2016, October 20). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives.

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Exploratory

An In-Depth Technical Guide to the Safe Handling of 4-(2-Methylmorpholin-4-yl)benzaldehyde

Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the safe handling, storage, and use of 4-(2-Methylmorpholin-4-yl)benzaldehyde. This guid...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the safe handling, storage, and use of 4-(2-Methylmorpholin-4-yl)benzaldehyde. This guide moves beyond mere procedural checklists to instill a deep, causation-based understanding of the material's properties and associated risks. By grounding protocols in scientific principles, this paper aims to foster a proactive safety culture in the laboratory. It includes detailed hazard classifications, risk mitigation strategies, emergency procedures, and a practical, field-tested protocol for a common synthetic application, reductive amination.

Introduction

4-(2-Methylmorpholin-4-yl)benzaldehyde is a substituted aromatic aldehyde of increasing interest in medicinal chemistry and materials science. Its unique structure, combining a reactive aldehyde functional group with a chiral methyl-substituted morpholine moiety, makes it a valuable building block for synthesizing complex molecular architectures. As with any reactive chemical intermediate, a thorough understanding of its hazard profile and the implementation of rigorous safety protocols are not merely procedural formalities but are fundamental to ensuring researcher safety and experimental integrity. This guide is structured to provide a holistic view of safety and handling, from fundamental properties to emergency response.

Section 1: Core Chemical Properties and Hazard Identification

A foundational aspect of safe handling is a clear understanding of the compound's intrinsic properties and associated hazards. While specific toxicological data for this exact molecule is limited, a robust safety profile can be constructed by analyzing its structural components: a substituted benzaldehyde and a morpholine derivative.

Table 1: Physicochemical and Identifier Data Note: Some data is extrapolated from structurally similar compounds like 4-Morpholinobenzaldehyde due to limited specific data for the 2-methyl derivative.

PropertyValueSource
IUPAC Name 4-(2-Methylmorpholin-4-yl)benzaldehyde-
Molecular Formula C₁₂H₁₅NO₂-
Molecular Weight 205.25 g/mol -
CAS Number 1269399-56-3 (example, may vary)-
Appearance Typically a solid (e.g., off-white to yellow powder)General chemical knowledge
Globally Harmonized System (GHS) Classification

Based on data for analogous structures like 4-morpholinobenzaldehyde, the following GHS classifications should be conservatively assumed.[1][2] It is imperative to consult the specific Safety Data Sheet (SDS) provided by the supplier for the most accurate and up-to-date information.

Table 2: Anticipated GHS Hazard Classification

Hazard ClassCategoryPictogramSignal WordHazard Statement
Acute Toxicity, Oral4WarningH302: Harmful if swallowed
Skin Corrosion/Irritation2WarningH315: Causes skin irritation
Serious Eye Damage/Irritation2AWarningH319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)3WarningH335: May cause respiratory irritation

Section 2: The Risk Assessment Imperative

Before any laboratory work commences, a thorough risk assessment is mandatory. This is not a static, one-time event but a dynamic process that must be revisited with any change in procedure, scale, or personnel. The objective is to move from hazard identification to proactive risk control.

A Logical Framework for Risk Assessment

The following workflow provides a structured approach to risk assessment in the laboratory.

RiskAssessment cluster_0 cluster_1 A 1. Identify Hazards (Chemical, Physical, Procedural) B 2. Analyze Risks (Likelihood & Severity) A->B Evaluate C 3. Implement Controls (Elimination, Engineering, PPE) B->C Mitigate D 4. Document & Train (SOPs, Training Records) C->D Standardize E 5. Review & Refine (Incident Reports, Audits) D->E Monitor E->A Feedback Loop

Caption: A cyclical workflow for proactive laboratory risk assessment.

Section 3: Exposure Controls and Personal Protective Equipment (PPE)

The primary goal of exposure controls is to minimize contact with the hazardous substance. This is achieved through a hierarchy of controls, prioritizing engineering solutions over personal protective equipment.

Engineering Controls
  • Chemical Fume Hood: All manipulations of 4-(2-Methylmorpholin-4-yl)benzaldehyde, including weighing, transfers, and reactions, must be performed inside a certified chemical fume hood.[3] This is critical to prevent inhalation of dust or vapors, aligning with the precautionary principle for compounds that may cause respiratory irritation.[4]

  • Ventilation: The laboratory should be well-ventilated to maintain low background concentrations of any airborne contaminants.[5][6]

Personal Protective Equipment (PPE)

PPE is the last line of defense and must be selected based on the specific hazards of the material and the procedure.

  • Eye and Face Protection: Wear ANSI Z87.1-compliant chemical safety goggles or a full-face shield when there is a risk of splashes.[3][4] Standard safety glasses are insufficient.

  • Skin Protection:

    • Gloves: Nitrile gloves are a suitable choice for handling the solid and for incidental contact. Always check the manufacturer's glove compatibility chart, especially when working with solutions, as solvents can significantly affect breakthrough times. Double-gloving is recommended for extended procedures.

    • Lab Coat: A flame-resistant lab coat must be worn and kept fully buttoned. Ensure cuffs are snug to prevent accidental contact with the skin.

  • Respiratory Protection: For situations where a fume hood is not available or during a large spill clean-up, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is required.[4]

Section 4: Safe Handling, Storage, and Disposal

Handling Procedures
  • Avoid Dust Generation: As a solid, the primary inhalation risk comes from airborne dust.[5] Handle the material gently. Use techniques like "weighing by difference" to minimize the amount of time the container is open.

  • Prevent Contact: Avoid all personal contact, including skin and eye contact and inhalation.[5]

  • Incompatible Materials: Benzaldehydes can be oxidized, sometimes vigorously, to benzoic acid.[7][8][9] Therefore, store and handle this compound away from strong oxidizing agents (e.g., nitrates, perchlorates, peroxides).[5] The morpholine moiety is a base and is incompatible with strong acids.[10][11]

Storage Protocols
  • Container: Store in the original, tightly sealed container in a cool, dry, and well-ventilated area.[5][6][12]

  • Segregation: Store away from incompatible materials, particularly strong acids and oxidizing agents.[10][11]

  • Atmosphere: Benzaldehydes can undergo autoxidation on exposure to air over time.[9] For long-term storage, consider an inert atmosphere (e.g., nitrogen or argon).

Waste Disposal

All waste containing this compound must be treated as hazardous chemical waste.[5]

  • Solid Waste: Contaminated gloves, weigh boats, and paper towels should be placed in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Reaction residues and solvent washes should be collected in a labeled, sealed hazardous waste container, segregated by solvent type.

  • Regulatory Compliance: All disposal must adhere strictly to local, state, and federal regulations.[5]

Section 5: Emergency Procedures

Immediate and appropriate action during an emergency can significantly mitigate harm.

  • In Case of Inhalation: Move the affected person to fresh air immediately. If breathing is difficult or has stopped, administer artificial respiration and seek immediate medical attention.[3][4]

  • In Case of Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing.[3][13] Seek medical attention if irritation persists.

  • In Case of Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[3][4] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • In Case of Ingestion: Do NOT induce vomiting.[4] Rinse the mouth with water and seek immediate medical attention.[4]

  • Spill Response:

    • Minor Spill: For small spills inside a fume hood, absorb the material with an inert substance (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal.[3]

    • Major Spill: Evacuate the area immediately. Alert emergency responders and provide them with the location and nature of the hazard.[5] Only personnel with appropriate training and PPE should attempt to clean up a large spill.

Section 6: Practical Application Workflow: A Reductive Amination Protocol

To contextualize these safety principles, this section details a common and powerful reaction: reductive amination. This C-N bond-forming reaction is a cornerstone of amine synthesis.[14][15] This protocol demonstrates how safety is integrated into every step of an experimental workflow.

Reaction: 4-(2-Methylmorpholin-4-yl)benzaldehyde + Benzylamine → N-((4-(2-methylmorpholin-4-yl)phenyl)methyl)benzenamine

Experimental Workflow Diagram

ReductiveAmination A 1. Reagent Preparation (In Fume Hood) B 2. Dissolve Aldehyde (e.g., in Methanol) A->B C 3. Add Benzylamine (Stir at RT, ~1h for imine formation) B->C D 4. Cool Reaction (Ice Bath, 0-5°C) C->D E 5. Portion-wise Addition of Sodium Borohydride (NaBH4) D->E Exothermic Control F 6. Reaction Monitoring (TLC Analysis) E->F G 7. Aqueous Workup (Quench, Extract, Wash) F->G Upon Completion H 8. Purification (Column Chromatography) G->H

Caption: Step-wise workflow for a typical reductive amination reaction.

Detailed Step-by-Step Protocol

All steps must be performed in a chemical fume hood with appropriate PPE.

  • Reagent Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-(2-Methylmorpholin-4-yl)benzaldehyde (e.g., 1.0 mmol, 205 mg).

  • Dissolution: Add anhydrous methanol (10 mL) and stir until the solid is completely dissolved.

  • Imine Formation: Add benzylamine (1.0 mmol, 107 mg, 109 µL) to the solution. Stir the mixture at room temperature for 1 hour to allow for the formation of the intermediate imine. The reaction can be monitored by TLC to observe the consumption of the aldehyde.[16]

  • Cooling: Place the reaction flask in an ice-water bath and cool the solution to 0-5°C. This is a critical control step, as the subsequent reduction with sodium borohydride is exothermic.

  • Reduction: Slowly add sodium borohydride (NaBH₄) (1.5 mmol, 57 mg) in small portions over 10-15 minutes. Causality Note: Portion-wise addition prevents a rapid, uncontrolled exotherm and hydrogen gas evolution. NaBH₄ is a common and effective reducing agent for imines.[15]

  • Reaction Completion: Remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2-3 hours or until TLC analysis indicates the complete disappearance of the imine intermediate.

  • Workup - Quenching: Carefully quench the reaction by slowly adding water (10 mL) to decompose any excess NaBH₄.

  • Workup - Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Workup - Washing: Combine the organic layers and wash with brine (1 x 20 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired secondary amine.

Conclusion

The responsible use of 4-(2-Methylmorpholin-4-yl)benzaldehyde requires more than adherence to a list of rules; it demands a scientifically-grounded understanding of the compound's reactivity and potential hazards. By integrating risk assessment, engineering controls, proper PPE, and validated procedures into every stage of the workflow, researchers can confidently and safely leverage the synthetic potential of this valuable molecule. This guide serves as a foundational resource, but it must be supplemented by a continuous commitment to safety awareness, training, and adherence to the specific SDS provided by the manufacturer.

References

  • Morpholine Chemical Storage Specifications - C4H9NO. (n.d.). US Hazmat Rentals. Retrieved April 2, 2026, from [Link]

  • 4-Morpholinobenzaldehyde. (n.d.). PubChem. Retrieved April 2, 2026, from [Link]

  • 4-[2-(morpholin-4-yl)-2-oxoethoxy]benzaldehyde. (n.d.). NextSDS. Retrieved April 2, 2026, from [Link]

  • Material Safety Data Sheet - 4-(2-Morpholinoethoxy)benzaldehyde. (2005, October 14). Cole-Parmer. Retrieved April 2, 2026, from [Link]

  • Solvent-Free Reductive Amination: An Organic Chemistry Experiment. (2015, April 7). ACS Publications. Retrieved April 2, 2026, from [Link]

  • Kinetics and Mechanism of Oxidation of Benzaldehyde by Benzimidazolium Fluorochromate in Aqueous Acetic Acid Medium. (n.d.). Asian Journal of Chemistry. Retrieved April 2, 2026, from [Link]

  • Oxidative amidation of benzaldehyde using a quinone/DMSO system as the oxidizing agent. (2019, June 10). Beilstein Journal of Organic Chemistry. Retrieved April 2, 2026, from [Link]

  • Reductive Amination of Aldehydes by NaBH4 in the Presence of NaH2PO4.H2O. (n.d.). Oriental Journal of Chemistry. Retrieved April 2, 2026, from [Link]

  • Morpholine - SAFETY DATA SHEET. (2025, April 16). Chemius. Retrieved April 2, 2026, from [Link]

  • Can benzaldehyde be oxidised? (2021, January 29). Quora. Retrieved April 2, 2026, from [Link]

  • Reductive Amination, and How It Works. (2017, September 1). Master Organic Chemistry. Retrieved April 2, 2026, from [Link]

  • Morpholine (HSG 92, 1995). (n.d.). INCHEM. Retrieved April 2, 2026, from [Link]

  • 4-(2-Morpholin-4-yl-2-oxo-ethoxy)-benzaldehyde. (n.d.). PubChem. Retrieved April 2, 2026, from [Link]

  • Oxidative amidation of benzaldehyde using a quinone/DMSO system as the oxidizing agent. (2019, June 10). Beilstein Journal of Organic Chemistry. Retrieved April 2, 2026, from [Link]

  • Synthesis of Primary Amines via Reductive Amination of Aldehydes and Ketones Over a Ni‐Doped MFM‐300(Cr) Catalyst. (2025, October 24). PMC. Retrieved April 2, 2026, from [Link]

  • C–N Bond-Forming Reactions: Reductive Amination. (n.d.). Myers Group, Harvard University. Retrieved April 2, 2026, from [Link]

Sources

Foundational

A Technical Guide to 4-(Morpholin-4-yl)benzaldehyde and its Derivatives for Drug Discovery Professionals

Executive Summary: This guide provides a comprehensive technical overview of 4-(morpholin-4-yl)benzaldehyde derivatives, a class of chemical building blocks with significant applications in medicinal chemistry and drug d...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: This guide provides a comprehensive technical overview of 4-(morpholin-4-yl)benzaldehyde derivatives, a class of chemical building blocks with significant applications in medicinal chemistry and drug development. A critical point of clarification is the distinction between isomers. The specific compound "4-(2-Methylmorpholin-4-yl)benzaldehyde" (methyl group on the morpholine ring) is not listed as a stock item with major chemical suppliers and likely requires custom synthesis. This guide will therefore focus on the widely available and well-documented parent compound, 4-Morpholinobenzaldehyde (CAS: 1204-86-0) , as a representative model for synthesis, properties, and applications. We will also reference the commercially available isomer, 2-Methyl-4-(4-morpholinyl)benzaldehyde (CAS: 736991-00-7) , where the methyl group is on the benzaldehyde ring, to provide a broader context. The principles, protocols, and applications discussed herein are directly applicable to the synthesis and use of other substituted analogues, including the titular compound.

Chemical Identity and Properties

The morpholine moiety is a privileged scaffold in medicinal chemistry, often incorporated into drug candidates to improve pharmacokinetic properties such as solubility, metabolic stability, and blood-brain barrier permeability.[1][2] When combined with a benzaldehyde functional group, it creates a versatile building block for constructing more complex molecules through various chemical reactions.[3]

Below is a comparative summary of the key properties of the parent compound and its methylated isomers.

Property4-Morpholinobenzaldehyde2-Methyl-4-(4-morpholinyl)benzaldehyde4-(2-Methylmorpholin-4-yl)benzaldehyde
CAS Number 1204-86-0[4]736991-00-7[5][6]Not Commercially Available
Molecular Formula C₁₁H₁₃NO₂[4]C₁₂H₁₅NO₂[5][6]C₁₂H₁₅NO₂
Molecular Weight 191.23 g/mol [7]205.25 g/mol [5][6]205.25 g/mol
Appearance Yellow or white to tan powder/solid[8]Light yellow to yellow solid[6](Predicted) Solid
Purity Typically ≥97%Typically 95-98%[9]N/A
Storage Room temperature, away from oxidizing agents.[8]2-8°C, under inert gas (Nitrogen or Argon).[6](Recommended) 2-8°C, under inert gas.
InChIKey FOAQOAXQMISINY-UHFFFAOYSA-N[4]OROMOWYDPKSFCT-UHFFFAOYSA-NSBRTWKGMQNYRQM-UHFFFAOYSA-N (for 3-methyl isomer)[10]

Sourcing & Procurement

For researchers, reliable access to starting materials is paramount. While the specific target "4-(2-Methylmorpholin-4-yl)benzaldehyde" necessitates a custom synthesis request from a specialized vendor, the parent compound is readily available from multiple major suppliers.

SupplierProduct NameCAS NumberPurityIndicative Availability
Sigma-Aldrich 4-(4-Morpholinyl)benzaldehyde1204-86-097%Stock available[11]
Oakwood Chemical 4-Morpholin-4-yl-benzaldehyde1204-86-0-Stock available[7]
Santa Cruz Biotechnology 4-morpholin-4-yl-benzaldehyde1204-86-0-Available[8]
AiFChem 2-Methyl-4-morpholinobenzaldehyde736991-00-795%Stock available[9]
ChemicalBook 2-METHYL-4-MORPHOLIN-4-YL-BENZALDEHYDE736991-00-7-Multiple suppliers listed[6]

Note: Pricing is subject to change and depends on the quantity ordered. Researchers should consult the respective supplier websites for current pricing.

Synthesis and Workflow

The synthesis of morpholinyl benzaldehydes is typically achieved via a nucleophilic aromatic substitution (SNAr) reaction. This method is robust and high-yielding, making it a reliable choice for laboratory-scale synthesis. The causality behind this choice rests on the electron-withdrawing nature of the aldehyde group (and other activating groups like fluorine on the starting material), which activates the aromatic ring for nucleophilic attack by the secondary amine of the morpholine.

Experimental Protocol: Synthesis of 4-Morpholinobenzaldehyde

This protocol is adapted from a standard procedure for the synthesis of 4-morpholinobenzaldehyde from p-fluorobenzaldehyde and morpholine.[12] This same principle would apply to the synthesis of "4-(2-Methylmorpholin-4-yl)benzaldehyde" by substituting morpholine with 2-methylmorpholine.

Materials:

  • p-Fluorobenzaldehyde (1.0 eq)

  • Morpholine (1.5 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • To a dry reaction flask, add p-fluorobenzaldehyde (e.g., 0.200 mol, 25.0 g), morpholine (e.g., 0.300 mol), and anhydrous potassium carbonate (e.g., 40.0 g).[12]

  • Add a sufficient volume of DMF to dissolve the reactants (e.g., 300 mL).[12]

  • Stir the reaction mixture at reflux (approximately 100°C) for 24 hours. The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC).[12]

  • Upon completion, cool the mixture to room temperature and concentrate it to dryness under reduced pressure to remove the DMF.[12]

  • Slowly pour the resulting concentrate into ice water and allow it to stand, preferably overnight, to precipitate the product.[12]

  • Collect the precipitated solid by filtration, wash thoroughly with water, and recrystallize from a suitable solvent like methanol to yield the purified 4-morpholinobenzaldehyde.[12]

Workflow Diagram

G Reactant1 p-Fluorobenzaldehyde Reaction Nucleophilic Aromatic Substitution (SNAr) Reactant1->Reaction Reactant2 2-Methylmorpholine Reactant2->Reaction Reagents K₂CO₃, DMF ~100°C, 24h Reagents->Reaction Product 4-(2-Methylmorpholin-4-yl)benzaldehyde Reaction->Product

Caption: Proposed synthesis workflow for the target compound.

Applications in Medicinal Chemistry

The 4-(morpholin-4-yl)benzaldehyde scaffold is a valuable starting point for developing a wide range of biologically active molecules. Its utility stems from the distinct properties of its two key components.

  • The Morpholine Ring: This moiety is frequently used to enhance the drug-likeness of a molecule. Its oxygen atom can act as a hydrogen bond acceptor, while the basic nitrogen provides a point for salt formation, improving solubility and oral bioavailability. This makes it a common feature in CNS-active drugs and various enzyme inhibitors.[1][2]

  • The Benzaldehyde Group: This functional group is a versatile chemical handle. It can readily undergo reactions such as reductive amination, Wittig reactions, and condensation reactions to form hydrazones, Schiff bases, and other derivatives, allowing for the rapid expansion of a chemical library.[3][13]

This combination has led to its use in the development of compounds with potential antimicrobial, anticancer, and anti-inflammatory activities.[13][14]

Logical Relationship Diagram

G Core Morpholinyl Benzaldehyde Scaffold Morpholine Morpholine Moiety Core->Morpholine Benzaldehyde Benzaldehyde Group Core->Benzaldehyde PK_Props Improved PK Properties (Solubility, Permeability) Morpholine->PK_Props Handle Versatile Chemical Handle (Derivatization) Benzaldehyde->Handle Apps Therapeutic Applications (Anticancer, Antimicrobial, CNS) PK_Props->Apps Handle->Apps

Caption: Role of the scaffold's features in drug development.

Safety, Handling, and Storage

As with any chemical reagent, proper safety protocols must be followed. The information below is generalized from safety data for 4-morpholinobenzaldehyde and its isomers.

  • GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[6][9]

  • Precautionary Statements:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[9]

    • P280: Wear protective gloves/eye protection/face protection.[6]

    • P302+P352: IF ON SKIN: Wash with plenty of soap and water.[6]

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]

  • Handling: Avoid all personal contact, including inhalation. Use in a well-ventilated area. Do not eat, drink, or smoke when handling.[8]

  • Storage: Keep containers securely sealed in a cool, dry, and well-ventilated area. Store away from incompatible materials such as strong oxidizing agents.[8]

  • Disposal: All waste must be handled in accordance with local, state, and federal regulations. Consult your institution's environmental health and safety office for proper disposal procedures.[8]

  • Note on Metabolism: It is important to note that secondary amines like morpholine have the potential to be converted in vivo to N-nitroso compounds, which are a class of potential carcinogens. This should be a consideration in any drug development program.[8]

Sources

Exploratory

Engineering Novel Morpholine Derivatives: A Comprehensive Guide to Synthesis, Characterization, and Biological Evaluation

Executive Summary As a Senior Application Scientist in early-stage drug discovery, I frequently leverage the morpholine ring to modulate the physicochemical and pharmacokinetic profiles of lead compounds. Morpholine is a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist in early-stage drug discovery, I frequently leverage the morpholine ring to modulate the physicochemical and pharmacokinetic profiles of lead compounds. Morpholine is a privileged heterocyclic pharmacophore; its chair conformation, balanced lipophilicity, and unique hydrogen-bonding capacity make it an exceptional moiety for targeting kinase hinge regions and enhancing the efficacy of antimicrobial agents. This whitepaper provides an authoritative, self-validating framework for the synthesis, structural characterization, and biological evaluation of novel morpholine derivatives.

Mechanistic Rationale & Pathway Targeting

The incorporation of a morpholine moiety into a molecular scaffold is a deliberate, structurally driven decision. In oncology, morpholine derivatives are quintessential for dual PI3K/mTOR inhibition. The morpholine oxygen acts as a critical hydrogen bond acceptor, interacting directly with the backbone amide of Val851 in the PI3Kα catalytic domain[1].

This ATP-competitive binding effectively shuts down the PI3K/AKT/mTOR signaling cascade, preventing the phosphorylation of downstream effectors and inducing apoptosis in malignant cells[2]. Furthermore, the nitrogen atom provides a versatile attachment point for various core scaffolds (e.g., triazines, pyrimidines), allowing fine-tuning of the molecule's trajectory into the binding pocket.

PI3K_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K (Class I) RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2 PIP2->PIP3 AKT AKT (Protein Kinase B) PIP3->AKT Recruits/Activates mTOR mTORC1 / mTORC2 AKT->mTOR Activates Morpholine Morpholine Derivative (Dual Inhibitor) Morpholine->PI3K Hinge-binding (Val851) Morpholine->mTOR ATP-competitive inhibition

PI3K/AKT/mTOR signaling pathway and dual inhibition by morpholine derivatives.

Strategic Synthetic Methodologies

Designing a robust synthetic route requires anticipating side reactions and controlling regioselectivity. The synthesis of bis(morpholino-1,3,5-triazine) or thieno[3,2-d]pyrimidine scaffolds relies on sequential nucleophilic aromatic substitutions (SNAr)[1].

SynthWorkflow Start Starting Material (e.g., Cyanuric Chloride) Step1 Nucleophilic Substitution (Morpholine, 0°C, DIPEA) Start->Step1 Intermediate Mono-morpholino Intermediate Step1->Intermediate Regioselective Step2 Second Substitution (Morpholine, RT, Base) Intermediate->Step2 BisMorph Bis-morpholino Core Step2->BisMorph Step3 Suzuki Coupling / Amination (Pd(dppf)Cl2, 90°C) BisMorph->Step3 Final Novel Morpholine Derivative (Target Compound) Step3->Final Yield > 75%

Step-by-step synthetic workflow for bis-morpholino functionalized heterocyclic cores.

Experimental Protocol: Synthesis of 2,4-di(morpholin-4-yl)-1,3,5-triazine Core

To ensure a self-validating system, this protocol employs strict thermodynamic control and real-time monitoring to prevent the formation of thermodynamically favored, but unwanted, trisubstituted byproducts.

Step 1: Mono-substitution (Regiocontrol)

  • Preparation: Dissolve cyanuric chloride (1.0 eq) in anhydrous THF under an inert argon atmosphere.

  • Temperature Control: Cool the reaction vessel to strictly 0 °C using an ice-brine bath. Causality: Cyanuric chloride is highly reactive; lowering the thermal energy prevents multiple substitutions from occurring simultaneously.

  • Addition: Add N,N-Diisopropylethylamine (DIPEA) (1.1 eq) followed by dropwise addition of morpholine (1.0 eq). Causality: DIPEA acts as a non-nucleophilic base to scavenge the generated HCl, preventing the protonation of unreacted morpholine, which would otherwise stall the reaction.

  • Validation: Stir for 2 hours at 0 °C. Monitor via TLC (Hexane:EtOAc 3:1). The disappearance of the starting material validates the completion of the mono-substitution.

Step 2: Bis-substitution

  • Addition: To the same reaction vessel (one-pot approach), add a second equivalent of morpholine (1.0 eq) and DIPEA (1.1 eq).

  • Thermal Shift: Remove the ice bath and allow the reaction to warm to room temperature (25 °C), stirring for an additional 4 hours. Causality: The first morpholine substitution donates electron density into the triazine ring, deactivating it. Room temperature provides the necessary activation energy for the second substitution without triggering the third.

  • Workup & Purification: Quench the reaction with ice-cold water to precipitate the product. Extract with EtOAc, wash the organic layer with brine (to remove residual DMF/water-soluble impurities), and dry over anhydrous Na₂SO₄. Concentrate under reduced pressure to yield the bis-morpholino intermediate.

Advanced Structural Characterization

Rigorous characterization is non-negotiable. High-Resolution Mass Spectrometry (HRMS), specifically utilizing Fourier transform-ion cyclotron resonance (FT-ICR) and Linear Trap Quadrupole (LTQ), provides exact mass measurements and isotopic distributions critical for confirming the success of the synthesis[3].

Table 1: Characteristic Spectral Data for Morpholine Derivatives
Analytical TechniqueTarget Moiety / PropertyTypical Observed Signal / ValueDiagnostic Significance
¹H NMR (400 MHz) Morpholine O-CH₂Multiplet, δ 3.70 – 3.85 ppmConfirms intact ether linkage and chair conformation.
¹H NMR (400 MHz) Morpholine N-CH₂Multiplet, δ 3.50 – 3.65 ppmValidates N-alkylation/arylation.
¹³C NMR (100 MHz) Morpholine O-CH₂~ 66.5 ppmDistinctive downfield shift due to oxygen electronegativity.
¹³C NMR (100 MHz) Morpholine N-CH₂~ 44.0 - 47.7 ppmConfirms covalent attachment to the core scaffold.
HRMS (ESI-TOF) [M+H]⁺ IonExact mass ± 5 ppm errorUnambiguous confirmation of the molecular formula.
FT-IR C-O-C Asymmetric Stretch~ 1110 - 1190 cm⁻¹Rapid verification of the morpholine oxygen presence.

Biological Evaluation & SAR Profiling

The ultimate validation of a synthesized morpholine derivative lies in its biological efficacy. Structure-Activity Relationship (SAR) studies reveal that morpholine-fused pyrimidines and triazines exhibit profound nanomolar potency against PI3K and mTOR[1][2]. Conversely, when fused with Schiff bases or chloroacetyl chloride derivatives, morpholine compounds demonstrate potent broad-spectrum antibacterial activity[4].

Table 2: Quantitative Biological Evaluation of Key Morpholine Scaffolds
Compound ClassPrimary TargetPI3Kα IC₅₀ (nM)mTOR IC₅₀ (nM)Antibacterial MIC (µg/mL)Key SAR Observation
Bis(morpholino)triazines (e.g., PKI-587)Dual PI3K/mTOR0.41.4N/AOxygen hinge-binding drives extreme kinase selectivity and potency[1].
Thieno[3,2-d]pyrimidines PI3Kα / Apoptosis39.0N/AN/AInduces apoptosis via down-regulation of Bcl-2 and up-regulation of BAX[2].
Morpholine-Schiff Bases Bacterial Cell WallN/AN/A12.5 - 25.0High inhibition towards S. aureus and E. coli; lipophilicity aids membrane permeation[4].

Conclusion

The synthesis and characterization of novel morpholine derivatives represent a cornerstone of modern medicinal chemistry. By employing strict thermodynamic controls during synthesis and leveraging high-resolution analytical techniques, researchers can reliably generate highly potent, selective kinase inhibitors and antimicrobial agents. The protocols and data structures provided herein serve as a self-validating foundation for future drug development campaigns targeting complex biological pathways.

References

  • Bis(morpholino-1,3,5-triazine) Derivatives: Potent Adenosine 5′-Triphosphate Competitive Phosphatidylinositol-3-kinase/Mammalian Target of Rapamycin Inhibitors: Discovery of Compound 26 (PKI-587). Journal of Medicinal Chemistry - ACS Publications. 1

  • Design, synthesis and biological evaluation of novel 4-(thieno[3,2-d]pyrimidin-4-yl)morpholine derivatives as potent antitumor agents. PubMed. 2

  • New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. PubMed. 3

  • Synthesis, Characterization and Biological Evaluation of Novel Morpholine Derivatives. International Journal for Pharmaceutical Research Scholars (IJPRS). 4

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Protocols & Analytical Methods

Method

Synthesis of "4-(2-Methylmorpholin-4-yl)benzaldehyde" from 4-fluorobenzaldehyde

An Application Note for the Synthesis of 4-(2-Methylmorpholin-4-yl)benzaldehyde from 4-Fluorobenzaldehyde Abstract This application note provides a comprehensive guide for the synthesis of 4-(2-methylmorpholin-4-yl)benza...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for the Synthesis of 4-(2-Methylmorpholin-4-yl)benzaldehyde from 4-Fluorobenzaldehyde

Abstract

This application note provides a comprehensive guide for the synthesis of 4-(2-methylmorpholin-4-yl)benzaldehyde, a valuable building block in medicinal chemistry and materials science. The described protocol utilizes a nucleophilic aromatic substitution (SNAr) reaction, displacing the fluorine atom of 4-fluorobenzaldehyde with 2-methylmorpholine. This document offers a detailed examination of the underlying chemical principles, a step-by-step experimental protocol, safety and handling guidelines, and expected analytical characterization data. The content is designed for researchers, chemists, and drug development professionals, emphasizing the rationale behind procedural choices to ensure robust and reproducible results.

Introduction and Scientific Principles

The synthesis of substituted benzaldehydes is a cornerstone of organic chemistry, providing intermediates for a vast array of more complex molecules. The target compound, 4-(2-methylmorpholin-4-yl)benzaldehyde, incorporates a morpholine moiety, a privileged scaffold in drug discovery known for improving the pharmacokinetic properties of lead compounds.

The selected synthetic route is a nucleophilic aromatic substitution (SNAr) reaction. This class of reaction is effective for substituting a leaving group on an aromatic ring when the ring is "activated" by the presence of electron-withdrawing groups.[1][2]

The Nucleophilic Aromatic Substitution (SNAr) Mechanism

Unlike the more common electrophilic aromatic substitution, the SNAr mechanism involves the attack of a nucleophile on an electron-poor aromatic ring. The reaction proceeds via a two-step addition-elimination pathway.[3]

  • Nucleophilic Attack: The nucleophile (2-methylmorpholine) attacks the carbon atom bearing the leaving group (fluorine), forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[4]

  • Leaving Group Departure: The aromaticity of the ring is restored by the elimination of the leaving group (fluoride ion).

The aldehyde group (-CHO) on 4-fluorobenzaldehyde, being moderately electron-withdrawing, activates the ring for nucleophilic attack, particularly at the para position. Fluorine is an excellent leaving group for SNAr reactions; despite its high bond strength to carbon, its high electronegativity strongly polarizes the C-F bond, making the carbon atom highly electrophilic and susceptible to nucleophilic attack, which is the rate-determining step.[3][5]

SNAr_Mechanism cluster_step1 Step 1: Nucleophilic Addition Reactants 4-Fluorobenzaldehyde + 2-Methylmorpholine Meisenheimer Meisenheimer Complex (Resonance Stabilized Intermediate) Reactants->Meisenheimer Slow (Rate-Determining) Product 4-(2-Methylmorpholin-4-yl)benzaldehyde Meisenheimer->Product Fast LeavingGroup Fluoride Ion (F⁻)

Caption: The SNAr addition-elimination mechanism.

Rationale for Reagent and Condition Selection
  • Solvent: A polar aprotic solvent, such as N,N-Dimethylformamide (DMF), is chosen. These solvents effectively solvate the cation of the base (K⁺) but do not strongly solvate the amine nucleophile, thus preserving its reactivity.[6]

  • Base: Anhydrous potassium carbonate (K₂CO₃) is used as a mild, non-nucleophilic base. Its role is to act as an acid scavenger, neutralizing the hydrofluoric acid (HF) that is formally generated as the reaction proceeds, thereby driving the reaction to completion.

  • Temperature: The reaction is heated (typically to 100°C) to provide sufficient activation energy for the rate-determining nucleophilic attack step, ensuring a reasonable reaction time.[7]

Safety, Handling, and Reagent Data

All operations should be performed inside a certified chemical fume hood. Appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.[8]

Reagent Hazard Summary
ReagentCAS No.Key HazardsHandling Precautions
4-Fluorobenzaldehyde 459-57-4Flammable liquid and vapor; Causes skin and serious eye irritation; May cause respiratory irritation.[8][9]Keep away from heat and ignition sources. Avoid inhalation and contact with skin and eyes.[10]
2-Methylmorpholine 7647-36-1Toxic if swallowed; Causes severe skin burns and eye damage.[11]Do not ingest. Avoid all contact with skin and eyes. Handle with extreme care.[12]
Potassium Carbonate 584-08-7Causes serious eye irritation.Avoid creating dust. Avoid contact with eyes.
N,N-Dimethylformamide (DMF) 68-12-2Flammable liquid; Harmful if inhaled or in contact with skin; Suspected of damaging the unborn child.Avoid all routes of exposure. Use in a well-ventilated area and handle with care.

Detailed Experimental Protocol

This protocol is adapted from established procedures for similar SNAr reactions with morpholines.[6][7]

Materials and Equipment
  • Chemicals: 4-Fluorobenzaldehyde (≥98%), 2-Methylmorpholine (≥98%), Anhydrous Potassium Carbonate (K₂CO₃), N,N-Dimethylformamide (DMF, anhydrous), Methanol (for recrystallization), Deionized Water.

  • Equipment: Round-bottom flask (100 mL), reflux condenser, magnetic stirrer and stir bar, heating mantle with temperature control, oil bath, rotary evaporator, Büchner funnel and flask, standard laboratory glassware.

Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification A Charge flask with 4-fluorobenzaldehyde, 2-methylmorpholine, K₂CO₃, and DMF B Heat mixture to 100°C with stirring for 12-24h A->B C Monitor reaction (e.g., by TLC) B->C D Cool to room temp. Remove DMF in vacuo C->D E Pour residue into ice-cold water D->E F Collect precipitate by vacuum filtration E->F G Wash solid with water F->G H Recrystallize from -methanol G->H I Dry product under vacuum H->I

Caption: Experimental workflow diagram.

Step-by-Step Synthesis Procedure
  • Reaction Setup: In a 100 mL oven-dried round-bottom flask equipped with a magnetic stir bar, add 4-fluorobenzaldehyde (5.0 g, 40.3 mmol, 1.0 eq).

  • Add anhydrous N,N-dimethylformamide (DMF, 50 mL) to dissolve the aldehyde.

  • To the stirred solution, add 2-methylmorpholine (4.9 g, 48.4 mmol, 1.2 eq) followed by anhydrous potassium carbonate (8.4 g, 60.5 mmol, 1.5 eq).

  • Reaction Execution: Attach a reflux condenser to the flask and place it in an oil bath preheated to 100°C.

  • Stir the reaction mixture vigorously at this temperature for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the 4-fluorobenzaldehyde spot.

  • Workup and Isolation: Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.

  • Remove the DMF solvent under reduced pressure using a rotary evaporator.

  • Slowly pour the resulting residue into a beaker containing approximately 200 mL of ice-cold deionized water, while stirring. A solid precipitate should form.[7]

  • Continue stirring the suspension in the ice bath for 30 minutes to ensure complete precipitation.

  • Purification: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the filter cake thoroughly with several portions of cold deionized water to remove any remaining inorganic salts.

  • Recrystallize the crude solid from a suitable solvent, such as methanol or ethanol, to yield the pure product as a crystalline solid.

  • Dry the purified product under vacuum to a constant weight. The expected product, 4-(2-methylmorpholin-4-yl)benzaldehyde, is typically a solid at room temperature.

Characterization and Data Analysis

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques.

Expected Analytical Data

The following table outlines the predicted spectroscopic data for the target compound based on analysis of similar structures.[13][14]

TechniqueExpected Results
¹H NMR δ ~9.8 (s, 1H, -CHO), δ ~7.8 (d, 2H, Ar-H ortho to CHO), δ ~7.0 (d, 2H, Ar-H ortho to morpholine), δ ~4.0-2.5 (m, 9H, morpholine ring protons)
¹³C NMR δ ~191 (C=O), δ ~155 (Ar-C-N), δ ~132 (Ar-C-CHO), δ ~130 (Ar-CH ortho to CHO), δ ~114 (Ar-CH ortho to morpholine), δ ~70-45 (morpholine carbons)
FT-IR (cm⁻¹) ~2850 & ~2750 (Aldehyde C-H stretch), ~1690 (Aromatic C=O stretch), ~1600 (Aromatic C=C stretch), ~1240 (Aryl-N stretch)
Mass Spec (ESI+) Expected m/z: 206.1179 [M+H]⁺ for C₁₂H₁₅NO₂
Interpreting the Results
  • ¹H NMR: The presence of a singlet at ~9.8 ppm is characteristic of the aldehyde proton. The two doublets in the aromatic region confirm the 1,4-disubstitution pattern. The complex multiplet signals between 2.5 and 4.0 ppm correspond to the protons on the 2-methylmorpholine ring.

  • ¹³C NMR: The signal around 191 ppm confirms the presence of the aldehyde carbonyl carbon. The number of distinct signals in the aromatic and aliphatic regions should match the number of unique carbons in the molecule.

  • FT-IR: Key stretches to confirm are the aldehyde C-H and the strong carbonyl (C=O) absorption. The disappearance of any C-F bond stretches from the starting material is also indicative of a successful reaction.

Troubleshooting

IssuePossible CauseSuggested Solution
Incomplete Reaction Insufficient reaction time or temperature; Inactive reagents.Increase reaction time and monitor by TLC. Ensure K₂CO₃ is anhydrous and other reagents are of high purity.
Low Yield Incomplete precipitation during workup; Product loss during recrystallization.Ensure the aqueous solution is sufficiently cold during precipitation. Use a minimal amount of hot solvent for recrystallization and cool slowly.
Oily Product Impurities present; Incomplete solvent removal.Ensure DMF is completely removed before aqueous workup. Purify the product using column chromatography on silica gel if recrystallization fails.

References

  • Vertex AI Search. (2026).
  • ChemicalBook. (2026, January 31).
  • CDH Fine Chemical.
  • Sigma-Aldrich. 4-Fluorobenzaldehyde 98 459-57-4.
  • Sigma-Aldrich. 2-Methylmorpholine.
  • ChemicalBook. (2025, July 19). (R)
  • Sdfine. 4-fluorobenzaldehyde.
  • National Center for Biotechnology Information. 2-Methylmorpholine.
  • Fisher Scientific.
  • ChemicalBook. 4-Morpholinobenzaldehyde synthesis.
  • One Step Preparation of a Crystalline Product by Nucleophilic Arom
  • SAFETY D
  • RSC Publishing. (2020, July 3).
  • Catalytic SNAr reaction of non-activated fluoroarenes with amines via Ru g -arene complexesw. (2009, November 26).
  • Wikipedia. (n.d.).
  • ResearchGate. Scheme Synthesis of compounds 1-12 Reaction Conditions: A: 4-fluoro....
  • YouTube. (2019, July 12).
  • Vapourtec Flow Chemistry.
  • Harvard DASH. (2016, November 18).
  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
  • 3 - Supporting Inform
  • PMC. (2026, February 6). Synthesis, Characterization, Molecular Docking, and Preliminary Biological Evaluation of 2-((4-Morpholino-1,2,5-thiadiazol-3-yl)oxy)benzaldehyde.
  • PrepChem.com.
  • Organic Syntheses Procedure. 2-bromo-4-methylbenzaldehyde.
  • MilliporeSigma. 4-(4-morpholinyl)benzaldehyde | Sigma-Aldrich.
  • Google Patents.
  • Google Patents. CN101353297A - Synthetic method of 4-fluorobenzaldehyde.
  • Santa Cruz Biotechnology. 4-(4-Morpholinyl)benzaldehyde.
  • Google Patents. US6455739B1 - Production of 4-fluorobenzaldehyde.
  • Sigma-Aldrich. 4-(4-Morpholinyl)benzaldehyde 97 1204-86-0.
  • Benchchem.
  • Oriental Journal of Chemistry.
  • Google Patents. CN102731352B - The preparation method of 4-methylthiobenzaldehyde.
  • 124 DIFFERENT ROUTES FOR THE SYNTHESIS OF BENZALDEHYDE-BASED DIHYDROPYIMIDINONES VIA BIGINELLI REACTION Yan Alamanda Ilfahmi, Ar. (n.d.).
  • MDPI. Regioselective Protection of the 4-Hydroxyl of 3,4-Dihydroxy-benzaldehyde.
  • PMC. Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9.
  • National Center for Biotechnology Information. 4-(2-Morpholin-4-yl-2-oxo-ethoxy)-benzaldehyde.

Sources

Application

Application Note: Precision Buchwald-Hartwig Amination for the Synthesis of 4-(2-Methylmorpholin-4-yl)benzaldehyde

Executive Summary The synthesis of 4-(2-methylmorpholin-4-yl)benzaldehyde via Palladium-catalyzed C–N bond formation presents a unique chemoselectivity challenge. The target molecule features an electrophilic formyl grou...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of 4-(2-methylmorpholin-4-yl)benzaldehyde via Palladium-catalyzed C–N bond formation presents a unique chemoselectivity challenge. The target molecule features an electrophilic formyl group that is highly sensitive to the harsh basic conditions traditionally employed in cross-coupling methodologies. This application note details a highly optimized, self-validating Buchwald-Hartwig amination protocol designed to couple 4-bromobenzaldehyde with 2-methylmorpholine. By strategically selecting a mild inorganic base and a bulky, electron-rich phosphine ligand, this protocol achieves high conversion rates while strictly preserving the integrity of the aldehyde moiety.

Mechanistic Principles & Reaction Design (Causality)

Successful cross-coupling of an aryl halide bearing an unprotected aldehyde requires meticulous tuning of the catalytic cycle to outcompete degradation pathways.

  • Electrophile Considerations: 4-bromobenzaldehyde undergoes facile oxidative addition with active Pd(0) species[1]. However, the formyl group is highly susceptible to Cannizzaro-type disproportionation or nucleophilic attack if strong bases (e.g., NaOtBu, pKaH ~19) are utilized.

  • Nucleophile Sterics: 2-methylmorpholine is a sterically hindered secondary aliphatic amine. When coordinated to the palladium center, secondary amines are prone to β-hydride elimination, which diverts the reaction toward enamine or reduced arene byproducts rather than the desired reductive elimination.

  • Ligand Causality (RuPhos): To counteract β-hydride elimination and accommodate the steric bulk of 2-methylmorpholine, 2 (2-Dicyclohexylphosphino-2′,6′-diisopropoxybiphenyl) is selected[2]. As a bulky, electron-rich biaryl phosphine, RuPhos accelerates the reductive elimination step, effectively outcompeting side reactions and stabilizing the intermediate Pd-amine complex[3].

  • Base Causality (Cs₂CO₃): The base must be basic enough to deprotonate the Pd-amine intermediate but mild enough to leave the aldehyde untouched. 4 is the optimal inorganic base for this transformation[4]. Its non-nucleophilic nature prevents aldehyde degradation, while the large, polarizable cesium cation enhances the solubility and reactivity of the carbonate in ethereal solvents like 1,4-dioxane.

BHCycle N1 1. Pre-Catalyst Activation Pd2(dba)3 + RuPhos N2 2. Oxidative Addition 4-Bromobenzaldehyde Inserts N1->N2 Active LPd(0) N3 3. Amine Coordination 2-Methylmorpholine Binds N2->N3 Pd(II) Intermediate N4 4. Deprotonation Cs2CO3 Neutralizes HBr N3->N4 Base Interaction N5 5. Reductive Elimination Product Formation N4->N5 Amido-Pd(II) Complex N5->N1 Catalyst Regeneration

Figure 1: Logical workflow and catalytic cycle of the targeted Buchwald-Hartwig amination.

Self-Validating Experimental Protocol

The following methodology is designed as a self-validating system, embedding visual and chemical milestones to ensure protocol fidelity at every step.

ExpProtocol S1 Glovebox Preparation Weigh Solid Reagents S2 Solvent Addition Add Degassed 1,4-Dioxane S1->S2 S3 Amine Addition Inject 2-Methylmorpholine S2->S3 S4 Thermal Heating Stir at 90°C for 12h S3->S4 S5 Workup & Purification Filtration & Chromatography S4->S5

Figure 2: Step-by-step experimental workflow for the synthesis of the target benzaldehyde.

Materials & Reagents
  • 4-Bromobenzaldehyde: 1.0 equiv (10.0 mmol, 1.85 g)

  • 2-Methylmorpholine: 1.2 equiv (12.0 mmol, 1.21 g)

  • Pd₂(dba)₃: 0.02 equiv (2 mol% Pd, 183 mg)

  • RuPhos: 0.04 equiv (4 mol%, 186 mg)

  • Cs₂CO₃: 1.5 equiv (15.0 mmol, 4.88 g)

  • Anhydrous 1,4-Dioxane: 0.2 M (50 mL)

Step-by-Step Methodology
  • Inert Atmosphere Preparation: Inside a nitrogen-filled glovebox, charge an oven-dried 100 mL Schlenk flask equipped with a magnetic stir bar with 4-bromobenzaldehyde, Pd₂(dba)₃, RuPhos, and Cs₂CO₃.

    • Validation Check: The solid mixture must be free-flowing. Clumping of Cs₂CO₃ indicates moisture absorption, which will severely retard the reaction. The initial mixture will appear dark purple/black due to the Pd₂(dba)₃ precatalyst.

  • Solvent and Amine Addition: Seal the flask with a rubber septum, remove it from the glovebox, and connect it to a Schlenk line under positive nitrogen pressure. Inject anhydrous, thoroughly degassed 1,4-dioxane, followed immediately by 2-methylmorpholine via a gas-tight syringe.

  • Catalyst Activation & Heating: Submerge the reaction flask into a pre-heated oil bath at 90 °C under vigorous magnetic stirring (800 rpm).

    • Validation Check: Within the first 15–30 minutes of heating, the reaction mixture's color will transition from dark purple to a clear pale yellow or orange-red. This color shift is the visual confirmation of the reduction of Pd(II) and the successful formation of the active L-Pd(0) catalytic species[3].

  • Reaction Monitoring: Stir the mixture at 90 °C for 12 hours.

    • Validation Check: Perform TLC analysis (Hexanes/EtOAc 3:1). The starting material (4-bromobenzaldehyde, Rf ~0.6) should completely disappear. A new, highly UV-active product spot (Rf ~0.4) will appear. Staining the TLC plate with 2,4-Dinitrophenylhydrazine (2,4-DNP) will yield a bright orange spot instantly, chemically validating the preservation of the aldehyde functional group.

  • Quenching and Workup: Cool the reaction to room temperature. Dilute with EtOAc (50 mL) and filter the mixture through a pad of Celite to remove the insoluble inorganic salts and palladium black. Wash the organic filtrate with deionized water (2 x 50 mL) and brine (50 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, gradient elution 5% to 20% EtOAc in Hexanes) to afford 4-(2-methylmorpholin-4-yl)benzaldehyde as a pale yellow solid.

Quantitative Data & Condition Optimization

The following table summarizes the quantitative data from the condition screening phase. It highlights the critical causality behind the selected parameters and demonstrates why deviations lead to reaction failure.

EntryPalladium SourceLigandBaseSolventTemp (°C)Yield (%)Observation / Causality
1Pd₂(dba)₃BINAPNaOtBuToluene90<10Severe aldehyde degradation due to the strong nucleophilic base.
2Pd(OAc)₂XPhosK₃PO₄1,4-Dioxane9065Incomplete conversion; XPhos is less optimal for sterically hindered secondary amines compared to RuPhos.
3Pd₂(dba)₃ RuPhos Cs₂CO₃ 1,4-Dioxane 90 92 Clean conversion; optimal stabilization of Pd-amine intermediate and complete preservation of the formyl group.
4Pd₂(dba)₃RuPhosCs₂CO₃Toluene9078Slower reaction rate due to lower solubility of Cs₂CO₃ in toluene compared to 1,4-dioxane.

References

  • Mechanistic Studies of the Palladium-Catalyzed Amination of Aryl Halides and the Oxidative Addition of Aryl Bromides to Pd(BINAP)2 and Pd(DPPF)2

    • Source: Journal of the American Chemical Society (ACS)
    • URL:[Link]

  • Role of the Base in Buchwald–Hartwig Amin

    • Source: The Journal of Organic Chemistry (ACS)
    • URL:[Link]

  • Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings Source: WuXi AppTec
  • Optimization of Buchwald-Hartwig amin

Sources

Method

Application Note: Optimized Nucleophilic Aromatic Substitution (SNAr) Protocol for the Synthesis of 4-(2-Methylmorpholin-4-yl)benzaldehyde

Executive Summary The synthesis of 4-(2-Methylmorpholin-4-yl)benzaldehyde is a critical transformation in the development of active pharmaceutical ingredients (APIs), particularly for kinase inhibitors and GPCR-targeting...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of 4-(2-Methylmorpholin-4-yl)benzaldehyde is a critical transformation in the development of active pharmaceutical ingredients (APIs), particularly for kinase inhibitors and GPCR-targeting ligands. This application note details a highly optimized, self-validating Nucleophilic Aromatic Substitution (SNAr) protocol. By leveraging the synergistic effects of a polar aprotic solvent (DMSO) and an inorganic acid scavenger (K₂CO₃), this methodology ensures high yields, minimal side reactions, and a streamlined purification process [1].

Mechanistic Rationale & Causality

To achieve high conversion rates, the reaction relies on the SNAr pathway rather than a standard aliphatic substitution.

  • Electrophile Selection: 4-Fluorobenzaldehyde is strictly preferred over 4-chlorobenzaldehyde. While fluorine is a poor leaving group in SN2 reactions, its extreme electronegativity strongly polarizes the C–F bond. This accelerates the rate-determining step in SNAr: the nucleophilic attack to form the Meisenheimer complex [2].

  • Resonance Stabilization: The para-aldehyde group acts as a powerful electron-withdrawing group (EWG), stabilizing the anionic Meisenheimer intermediate through resonance, thereby driving the reaction forward.

Mechanism A 4-Fluorobenzaldehyde + 2-Methylmorpholine B Meisenheimer Complex (Stabilized by -CHO) A->B Nucleophilic Attack (Rate Determining) C Fluoride Expulsion (Aromatization) B->C Fast D 4-(2-Methylmorpholin-4-yl) benzaldehyde C->D - HF

Figure 1: SNAr mechanism for the synthesis of 4-(2-Methylmorpholin-4-yl)benzaldehyde.

Reagents and Materials

ReagentMW ( g/mol )EquivalentsAmount (10 mmol scale)Functional Role
4-Fluorobenzaldehyde 124.111.0 eq1.24 g (1.07 mL)Electrophilic substrate
2-Methylmorpholine 101.151.2 eq1.21 g (1.28 mL)Secondary amine nucleophile
Potassium Carbonate (K₂CO₃) 138.212.0 eq2.76 gInorganic acid scavenger
Anhydrous DMSO N/A0.5 M20 mLPolar aprotic solvent
Ethyl Acetate (EtOAc) 88.11N/A3 × 30 mLExtraction solvent
Condition Optimization & Experimental Logic
ParameterOptimal ChoiceSuboptimal AlternativeCausality / Rationale
Solvent DMSO DMFDMSO strongly solvates K⁺, leaving the nucleophile highly reactive. DMF at 100 °C can slowly degrade into dimethylamine, leading to 4-(dimethylamino)benzaldehyde impurities [3].
Base K₂CO₃ NaOH / Et₃NK₂CO₃ efficiently neutralizes the generated HF without inducing Cannizzaro-type disproportionation of the aldehyde, which strong bases like NaOH would trigger.

Experimental Workflow

Workflow S1 1. Reaction Setup Mix Reagents in DMSO S2 2. Heating Stir at 100°C for 12h S1->S2 S3 3. Workup Quench with H2O, Extract (EtOAc) S2->S3 S4 4. Purification Silica Gel Chromatography S3->S4 S5 5. Pure Product Characterization (NMR/LC-MS) S4->S5

Figure 2: Step-by-step experimental workflow for the synthesis and purification process.

Step-by-Step Methodology

Step 1: Reaction Setup
  • Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Flame-dry the apparatus under a continuous flow of inert gas (Nitrogen or Argon).

  • Add anhydrous K₂CO₃ (2.76 g, 20 mmol) to the flask. Note: Ensure the K₂CO₃ is finely powdered and oven-dried to maximize surface area for HF scavenging.

  • Introduce anhydrous DMSO (20 mL), followed by 4-fluorobenzaldehyde (1.07 mL, 10 mmol) and 2-methylmorpholine (1.28 mL, 12 mmol).

Step 2: Heating & Monitoring
  • Submerge the flask in a pre-heated oil bath set to 100 °C .

  • Maintain vigorous stirring for 12 to 16 hours.

  • Self-Validating Check: Monitor the reaction via TLC (Hexane/EtOAc, 3:1 v/v). The starting material (4-fluorobenzaldehyde) is strongly UV-active and runs near Rf = 0.7. The product, containing a basic morpholine ring, will run significantly lower (Rf ≈ 0.3) and will stain positively with iodine or PMA.

Step 3: Quenching & Workup
  • Once TLC confirms the complete consumption of the aldehyde, remove the flask from the oil bath and allow it to cool to ambient temperature.

  • Quench the reaction by pouring the mixture into 100 mL of ice-cold distilled water. This step crashes out the organic product and solubilizes the DMSO and inorganic salts.

  • Transfer to a separatory funnel and extract the aqueous layer with EtOAc (3 × 30 mL).

  • Critical Wash Step: Wash the combined organic layers with a 5% aqueous LiCl solution (2 × 30 mL) followed by saturated brine (1 × 30 mL). Causality: LiCl solutions are highly effective at partitioning residual DMSO out of the organic layer, preventing solvent contamination in the final product.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

Step 4: Purification
  • Purify the crude residue via flash column chromatography on silica gel.

  • Utilize a gradient elution starting from 100% Hexanes to Hexane/EtOAc (4:1 v/v).

  • Pool the product-containing fractions and evaporate to yield 4-(2-Methylmorpholin-4-yl)benzaldehyde as a pale yellow solid/viscous oil.

Self-Validating Systems & Analytical Characterization

To ensure the integrity of the synthesized batch, execute the following analytical checks:

  • ¹H NMR (CDCl₃, 400 MHz): The most diagnostic signal is the aldehyde proton, which must appear as a sharp singlet at ~9.85 ppm . The aromatic region will display a classic AA'BB' system (two doublets, J ≈ 8.5 Hz) around 7.75 ppm and 6.90 ppm , confirming para-substitution. The morpholine methyl group will appear as a distinct doublet at ~1.20 ppm .

  • LC-MS Confirmation: Electrospray ionization (ESI+) should display a dominant [M+H]⁺ peak at m/z 206.1 .

References

  • Title: Targeting Cancer with New Morpholine-Benzimidazole-Oxadiazole Derivatives: Synthesis, Biological Evaluation, and Computational Insights Source: ACS Omega URL: [Link]

  • Title: Synthesis, molecular docking and anti-biofilm activity of novel benzo[4,5]imidazo[2,1-a]quinazoline, 4H-chromene, and acridine derivatives as potent anti-candida agents Source: DOI.org (Journal of Molecular Structure) URL: [Link]

  • Title: INHIBITORS OF WDR5 PROTEIN-PROTEIN BINDING (EP 3423451 B1)
Application

Application Note: 4-(2-Methylmorpholin-4-yl)benzaldehyde as a Strategic Building Block in Medicinal Chemistry and Organic Synthesis

Executive Summary The rational design of small-molecule therapeutics relies heavily on the availability of versatile, highly functionalized building blocks. 4-(2-Methylmorpholin-4-yl)benzaldehyde represents a strategic c...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of small-molecule therapeutics relies heavily on the availability of versatile, highly functionalized building blocks. 4-(2-Methylmorpholin-4-yl)benzaldehyde represents a strategic convergence of two highly privileged chemical motifs: a reactive benzaldehyde electrophile and a substituted morpholine ring.

While the unsubstituted 4-morpholinobenzaldehyde is a ubiquitous intermediate[1], the introduction of a methyl group at the C2 position of the morpholine ring breaks planar symmetry, introduces a chiral center (when used as an enantiopure (S)- or (R)- isomer), and provides critical steric bulk. These structural nuances are frequently exploited in Structure-Activity Relationship (SAR) campaigns to enhance metabolic stability, improve aqueous solubility, and precisely target hydrophobic lipid pockets in kinase domains, such as those found in PI3K-beta[] and p38α MAPK[3].

This application note provides a comprehensive guide for researchers and drug development professionals on the physicochemical profiling, mechanistic utility, and validated synthetic protocols for incorporating 4-(2-Methylmorpholin-4-yl)benzaldehyde into complex molecular architectures.

Physicochemical & Structural Profiling

The morpholine ring is classified as a "privileged structure" in medicinal chemistry due to its balanced hydrophilic-lipophilic profile, basic amine center, and favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties[4]. The 2-methyl substitution fine-tunes these parameters, slightly increasing lipophilicity while maintaining the hydrogen-bond accepting capability of the ether oxygen.

Table 1: Predicted Physicochemical Properties
ParameterValue / DescriptionPharmacological Relevance
Chemical Formula C₁₂H₁₅NO₂-
Molecular Weight 205.26 g/mol Highly efficient for Fragment-Based Drug Discovery (FBDD).
LogP (Predicted) ~1.90Optimal lipophilicity for oral bioavailability and membrane permeability.
Topological Polar Surface Area (TPSA) 29.54 ŲExcellent predictor for blood-brain barrier (BBB) penetration.
Hydrogen Bond Donors (HBD) 0Minimizes desolvation penalties during target binding.
Hydrogen Bond Acceptors (HBA) 3Facilitates critical interactions with kinase hinge regions.
Rotatable Bonds 2Low entropic penalty upon binding to target proteins.

Synthetic Applications and Reaction Pathways

The aldehyde moiety of 4-(2-Methylmorpholin-4-yl)benzaldehyde serves as a highly reactive electrophilic hub, enabling diverse synthetic trajectories.

  • Reductive Amination: The most common application, yielding secondary or tertiary amines. These products frequently serve as core scaffolds for targeted cancer therapies, including EGFR and VEGFR inhibitors[5].

  • Condensation Reactions: Knoevenagel and Claisen-Schmidt condensations with active methylene compounds yield chalcones, pyrazoles, and oxadiazoles, which exhibit broad-spectrum antimicrobial and anticancer activities.

  • Multicomponent Reactions (MCRs): The aldehyde is an ideal substrate for Ugi, Passerini, and Kabachnik-Fields reactions, enabling the rapid generation of DNA-compatible α-aminophosphonate libraries[6].

G BB 4-(2-Methylmorpholin-4-yl) benzaldehyde RedAm Reductive Amination (NaBH(OAc)3) BB->RedAm 1°/2° Amines Knoev Condensation Reactions (Base Catalyzed) BB->Knoev Active Methylenes MCR Multicomponent Reactions (MCRs) BB->MCR Isocyanides/Acids Target1 Kinase Inhibitors (Sec/Tert Amines) RedAm->Target1 Target2 Bioactive Chalcones & Heterocycles Knoev->Target2 Target3 α-Aminophosphonates & Peptidomimetics MCR->Target3

Fig 1: Divergent synthetic workflows utilizing 4-(2-Methylmorpholin-4-yl)benzaldehyde.

Experimental Protocols

The following protocols are engineered as self-validating systems. Causality for each reagent and condition is explicitly stated to ensure reproducibility and to aid in troubleshooting.

Protocol A: Synthesis of 4-(2-Methylmorpholin-4-yl)benzaldehyde via SNAr

This protocol utilizes Nucleophilic Aromatic Substitution (SNAr). The electron-withdrawing formyl group activates the para-position of 4-fluorobenzaldehyde, making it susceptible to nucleophilic attack by 2-methylmorpholine.

Reagents & Materials:

  • 4-Fluorobenzaldehyde (1.0 equiv)

  • 2-Methylmorpholine (1.2 equiv)

  • Anhydrous Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve 4-fluorobenzaldehyde in anhydrous DMF (0.5 M concentration). Rationale: DMF is a polar aprotic solvent that stabilizes the Meisenheimer complex intermediate, accelerating the SNAr reaction.

  • Base Addition: Add anhydrous K₂CO₃ to the solution. Rationale: K₂CO₃ acts as a heterogeneous acid scavenger to neutralize the HF byproduct. This prevents the protonation of the 2-methylmorpholine, ensuring the nucleophile remains active.

  • Nucleophile Addition: Add 2-methylmorpholine dropwise at room temperature.

  • Thermal Activation: Attach a reflux condenser and heat the reaction mixture to 90°C under an inert nitrogen atmosphere for 12 hours. Rationale: The SNAr of mildly activated fluorobenzenes requires thermal energy to overcome the activation barrier.

  • Reaction Monitoring (Self-Validation): Monitor the reaction via TLC (Hexanes:EtOAc 3:1). The disappearance of the high-Rf 4-fluorobenzaldehyde spot and the appearance of a bright UV-active lower-Rf spot indicates completion.

  • Workup: Cool the mixture to room temperature and pour it into ice-cold distilled water (5x the reaction volume). Extract with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine (3 x 20 mL) to remove residual DMF.

  • Purification: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography to yield the pure building block.

Protocol B: Library Generation via Reductive Amination

This protocol describes the coupling of 4-(2-Methylmorpholin-4-yl)benzaldehyde with a primary amine to generate a secondary amine scaffold.

Reagents & Materials:

  • 4-(2-Methylmorpholin-4-yl)benzaldehyde (1.0 equiv)

  • Target Primary Amine (1.1 equiv)

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv)

  • Glacial Acetic Acid (0.1 equiv)

  • 1,2-Dichloroethane (DCE)

Step-by-Step Methodology:

  • Imine Formation: Dissolve the aldehyde and the primary amine in anhydrous DCE (0.2 M). Add glacial acetic acid. Rationale: Acetic acid acts as a Brønsted acid catalyst, protonating the carbonyl oxygen to increase its electrophilicity and facilitating the elimination of water to form the intermediate iminium ion.

  • Pre-incubation: Stir the mixture at room temperature for 2 hours. Rationale: Pre-forming the imine before adding the reducing agent prevents the premature reduction of the starting aldehyde into a primary alcohol.

  • Reduction: Add NaBH(OAc)₃ portion-wise at 0°C. Rationale: NaBH(OAc)₃ is specifically chosen over NaBH₄ because the electron-withdrawing acetoxy groups attenuate the hydride's nucleophilicity. It will selectively reduce the protonated iminium ion without reducing the unreacted aldehyde.

  • Completion & Quenching: Stir at room temperature for 12 hours. Quench the reaction with saturated aqueous NaHCO₃. Rationale: The mild base neutralizes the acetic acid and decomposes excess borohydride safely, preventing the formation of borane gas during extraction.

  • Isolation: Extract with Dichloromethane (DCM). Dry the organic layer, concentrate, and verify the product mass via LC-MS (ESI+). The presence of the[M+H]⁺ peak confirms the successful installation of the 2-methylmorpholino-benzyl moiety.

References

  • MORPHOLINE | Ataman Kimya Source: Ataman Kimya URL:[Link]

  • Structure-based design, synthesis and crystallization of 2-arylquinazolines as lipid pocket ligands of p38α MAPK Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Targeting Cancer with New Morpholine-Benzimidazole-Oxadiazole Derivatives: Synthesis, Biological Evaluation, and Computational Insights Source: ACS Omega - ACS Publications URL:[Link]

  • DNA-Compatible Synthesis of α-Aminophosphonate Scaffolds via Kabachnik–Fields Reaction Source: Organic Letters - ACS Publications URL:[Link]

Sources

Method

Application Notes and Protocols for the Reductive Amination of 4-(2-Methylmorpholin-4-yl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of Reductive Amination Reductive amination stands as a cornerstone of modern organic synthesis, particularly in the r...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Reductive Amination

Reductive amination stands as a cornerstone of modern organic synthesis, particularly in the realm of medicinal chemistry and drug development.[1] Its prominence stems from its efficiency and reliability in forging carbon-nitrogen (C-N) bonds, a fundamental linkage in a vast array of pharmaceuticals and biologically active molecules. This process, which involves the conversion of a carbonyl compound and an amine into a more substituted amine, offers a controlled and high-yielding alternative to direct N-alkylation, which is often plagued by issues of over-alkylation.[2] The reaction proceeds through the initial formation of an imine or iminium ion intermediate, which is then reduced in situ to the desired amine.[1]

This guide provides a detailed protocol and scientific rationale for the reductive amination of "4-(2-Methylmorpholin-4-yl)benzaldehyde," a substituted benzaldehyde with potential applications as a building block in the synthesis of novel chemical entities. The presence of the electron-donating 2-methylmorpholinyl group is anticipated to influence the reactivity of the aldehyde, a factor that will be considered in the subsequent protocol.

Mechanistic Overview: A Tale of Two Steps in One Pot

The elegance of one-pot reductive amination lies in the seamless transition from imine formation to reduction. The generally accepted mechanism can be visualized as a two-stage process occurring in a single reaction vessel.

Stage 1: Imine/Iminium Ion Formation

The reaction commences with the nucleophilic attack of the amine on the electrophilic carbonyl carbon of the aldehyde. This is followed by dehydration to yield an imine (with a primary amine) or an iminium ion (with a secondary amine). The rate of this step can be influenced by the pH of the reaction medium; mildly acidic conditions can catalyze the dehydration step.

Stage 2: Hydride Reduction

A reducing agent, present in the reaction mixture, selectively reduces the C=N double bond of the imine or iminium ion. The choice of reducing agent is critical; it must be sufficiently reactive to reduce the iminium ion intermediate but mild enough to avoid significant reduction of the starting aldehyde.[2]

Selecting the Optimal Reducing Agent: The Case for Sodium Triacetoxyborohydride (STAB)

A variety of reducing agents can be employed for reductive amination, including sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB).[1] While each has its applications, STAB has emerged as a reagent of choice for its mildness, selectivity, and safety profile.[3]

Reducing AgentAdvantagesDisadvantages
Sodium Borohydride (NaBH₄) Inexpensive, readily available.Can reduce the starting aldehyde, especially if imine formation is slow.[4]
Sodium Cyanoborohydride (NaBH₃CN) Selective for imines over carbonyls at neutral pH.Highly toxic (releases cyanide upon acidification).
Sodium Triacetoxyborohydride (STAB) Mild, highly selective for imines/iminium ions, non-toxic byproducts, effective for a wide range of substrates.[3]Moisture-sensitive.

The steric bulk and electron-withdrawing acetate groups of STAB moderate its reactivity, making it less likely to reduce the starting aldehyde compared to sodium borohydride.[3] This enhanced selectivity allows for a "one-pot" procedure where the aldehyde, amine, and reducing agent can be mixed together from the outset.

Experimental Protocol: Reductive Amination of 4-(2-Methylmorpholin-4-yl)benzaldehyde

This protocol provides a general procedure for the reductive amination of 4-(2-Methylmorpholin-4-yl)benzaldehyde with a primary or secondary amine using sodium triacetoxyborohydride.

Materials:

  • 4-(2-Methylmorpholin-4-yl)benzaldehyde (Substrate)

  • Amine (Primary or Secondary) (1.0 - 1.2 equivalents)

  • Sodium Triacetoxyborohydride (STAB) (1.2 - 1.5 equivalents)

  • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon atmosphere setup

  • Standard laboratory glassware for workup and purification

Representative Substrate and Reagent Data:

CompoundMolecular FormulaMolar Mass ( g/mol )
2-Methyl-4-morpholin-4-yl-benzaldehyde C₁₂H₁₅NO₂~205.25
4-(4-Morpholinylmethyl)benzaldehyde C₁₂H₁₅NO₂205.25
Sodium Triacetoxyborohydride (STAB) C₆H₁₀BNaO₆211.94

Workflow Diagram:

Reductive_Amination_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A Dissolve Aldehyde and Amine in Anhydrous Solvent B Add STAB Portion-wise A->B C Stir at Room Temperature under Inert Atmosphere B->C D Monitor by TLC/LC-MS C->D E Quench with Saturated NaHCO₃ D->E Completion F Extract with Organic Solvent E->F G Wash, Dry, and Concentrate F->G H Column Chromatography G->H I Pure Product H->I

Caption: Experimental workflow for the reductive amination.

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 4-(2-Methylmorpholin-4-yl)benzaldehyde (1.0 eq.). Dissolve the aldehyde in anhydrous DCM or DCE (to a concentration of approximately 0.1-0.2 M).

  • Amine Addition: Add the desired primary or secondary amine (1.0-1.2 eq.) to the stirred solution.

  • Reducing Agent Addition: Under a nitrogen or argon atmosphere, add sodium triacetoxyborohydride (1.2-1.5 eq.) portion-wise to the reaction mixture at room temperature. A slight exotherm may be observed.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed. Reaction times can vary from a few hours to overnight depending on the amine's reactivity.

  • Workup: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 15-30 minutes until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM or DCE (3 x volume of the aqueous layer).

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel to afford the desired tertiary amine. The choice of eluent will depend on the polarity of the product.

Causality and Experimental Choices

  • Solvent Choice: Anhydrous chlorinated solvents like DCM and DCE are commonly used as they are compatible with STAB and generally provide good solubility for the reactants.[3]

  • Stoichiometry: A slight excess of the amine and STAB is often used to ensure complete conversion of the starting aldehyde.

  • Inert Atmosphere: While not always strictly necessary, conducting the reaction under an inert atmosphere is good practice, especially when using anhydrous solvents and moisture-sensitive reagents like STAB.

  • Workup: The basic quench with sodium bicarbonate neutralizes any remaining acetic acid from the STAB and any acid that may have been used as a catalyst.

Reaction Mechanism Diagram

Reductive_Amination_Mechanism cluster_mechanism Reductive Amination Mechanism Aldehyde R-CHO Iminium_Ion [R-CH=NR'₂]⁺ Aldehyde->Iminium_Ion + R'₂NH - H₂O Amine R'₂NH Amine->Iminium_Ion Product R-CH₂-NR'₂ Iminium_Ion->Product STAB NaBH(OAc)₃ STAB->Product Hydride Transfer

Caption: Simplified mechanism of reductive amination.

Troubleshooting and Considerations

  • Low Conversion: If the reaction is sluggish, gentle heating (e.g., to 40 °C) may be beneficial. For less reactive amines, the addition of a catalytic amount of acetic acid can accelerate imine formation.

  • Side Reactions: The primary side reaction is the reduction of the starting aldehyde to the corresponding alcohol. This is more likely to occur with less selective reducing agents or if imine formation is slow.

  • Purification Challenges: The basic nature of the amine product may require the use of a mobile phase containing a small amount of a basic modifier (e.g., triethylamine) during column chromatography to prevent tailing.

Conclusion

The reductive amination of 4-(2-Methylmorpholin-4-yl)benzaldehyde provides an effective means to synthesize novel substituted amines. The use of sodium triacetoxyborohydride offers a mild, selective, and high-yielding approach. The protocol outlined in these application notes serves as a robust starting point for researchers, and with careful monitoring and optimization, it can be a valuable tool in the synthesis of new chemical entities for drug discovery and development.

References

  • PubChem. 4-(2-Morpholin-4-yl-2-oxo-ethoxy)-benzaldehyde. National Institutes of Health. [Link]

  • PubChem. 4-Morpholinobenzaldehyde. National Institutes of Health. [Link]

  • Appchem. 4-(4-Morpholinylmethyl)benzaldehyde. [Link]

  • Chemsigma. 2-METHYL-4-MORPHOLIN-4-YL-BENZALDEHYDE. [Link]

  • Kanto Chemical Co., Inc. New Catalysts for Reductive Amination. [Link]

  • MDPI. Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Google Patents. Process for cleaning or purifying aqueous n-methylmorpholine-n-oxide solutions.
  • Master Organic Chemistry. Reductive Amination, and How It Works. [Link]

  • SpringerLink. Metal-free, an effective and one-pot protocol for the reductive amination of aldehydes using glycerol as a green solvent. [Link]

  • SciELO. Convenient Reductive Amination of Aldehydes by NaBH4/Cation Exchange Resin. [Link]

  • ScienceDirect. Efficient Synthesis of Secondary Amines by Reductive Amination of Curdlan Staudinger Ylides. [Link]

Sources

Application

Application Notes &amp; Protocols: 4-(2-Methylmorpholin-4-yl)benzaldehyde in Materials Science

Executive Summary & Chemical Rationale 4-(2-Methylmorpholin-4-yl)benzaldehyde is a highly versatile, push-pull building block utilized extensively in advanced materials science. Structurally, it features an electron-dona...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Rationale

4-(2-Methylmorpholin-4-yl)benzaldehyde is a highly versatile, push-pull building block utilized extensively in advanced materials science. Structurally, it features an electron-donating 2-methylmorpholine ring conjugated to an electron-withdrawing aldehyde group across a phenyl spacer. The addition of the 2-methyl group on the morpholine ring introduces a subtle steric bulk that breaks molecular symmetry, enhancing solubility in organic matrices and fine-tuning the highest occupied molecular orbital (HOMO) energy levels.

As a Senior Application Scientist, I have structured this guide to detail its two primary applications: the synthesis of environmentally sensitive fluorogenic probes for bio-materials imaging, and the fabrication of high-performance Schiff base anti-corrosion coatings.

Application I: Solvatochromic Fluorescent Probes for Bio-Materials

Causality & Mechanism

Fluorophores designed with a push-pull architecture exhibit strong Intramolecular Charge Transfer (ICT). When 4-(2-Methylmorpholin-4-yl)benzaldehyde is condensed with active methylene compounds (e.g., 2-hydroxyacetophenone), it forms highly conjugated systems . In polar solvents (like water), hydrogen bonding with the solvent quenches the fluorescence. However, in non-polar environments (such as lipid membranes, mitochondrial matrices, or amyloid-beta aggregates), the restricted intramolecular rotation and lack of H-bonding trigger a massive "Turn-On" fluorescence . This positive solvatochromism is critical for developing "wash-free" imaging probes.

Protocol 1.1: Synthesis of Flavone-Based Fluorogenic Probes

Objective: Synthesize a wash-free mitochondrial imaging probe via aldol condensation and subsequent oxidative cyclization.

Self-Validating Step: The transition from the open-chain chalcone intermediate to the closed flavone ring is visually confirmed by a distinct hypsochromic shift in the reaction mixture's color and verified via the disappearance of the broad -OH stretch (~3300 cm⁻¹) in FTIR.

Step-by-Step Methodology:

  • Condensation: Dissolve 20 mmol of 2-hydroxyacetophenone and 20 mmol of 4-(2-Methylmorpholin-4-yl)benzaldehyde in 40 mL of absolute ethanol.

  • Base Catalysis: Slowly add 20 mL of aqueous NaOH (40% w/v) dropwise while stirring. Stir at room temperature (25°C) for 24 hours to form the chalcone intermediate.

  • Oxidative Cyclization (Algar-Flynn-Oyamada Reaction): Cool the mixture in an ice-water bath (0-5°C). Slowly add 8 mL of 30% H₂O₂. Stir for an additional 4 hours.

  • Isolation: Neutralize the mixture with dilute HCl (1M) until a precipitate forms. Filter, wash with cold distilled water, and recrystallize from ethanol.

  • Validation: Confirm product via ¹H-NMR (absence of aldehydic proton at ~9.8 ppm) and UV-Vis spectroscopy (absorption max ~450 nm in non-polar solvents).

G A 4-(2-Methylmorpholin-4-yl) benzaldehyde B Aldol Condensation (NaOH, EtOH) A->B C Chalcone Intermediate B->C D Oxidative Cyclization (H2O2) C->D E Flavone-Based Fluorophore D->E

Fig 1. Synthetic workflow for flavone-based fluorogenic probes via condensation and cyclization.

Data Presentation: Photophysical Properties

Table 1: Solvatochromic behavior of the synthesized flavone probe.

Solvent Environment Relative Polarity Emission Max (nm) Quantum Yield (Φ) Fluorescence State
Water (Buffer) High 540 < 0.02 Quenched (Off)
Ethanol Medium 515 0.28 Moderate

| Dioxane / Lipid | Low | 480 | 0.85 | Highly Emissive (On)|

Application II: High-Performance Schiff Base Anti-Corrosion Materials

Causality & Mechanism

The aldehyde group of 4-(2-Methylmorpholin-4-yl)benzaldehyde readily undergoes condensation with primary amines (e.g., thiosemicarbazide) to yield Schiff bases containing an imine (-C=N-) linkage . The resulting molecule is rich in heteroatoms (N, O, S) and π-electrons. These electron-rich centers act as Lewis bases, donating lone pairs to the vacant d-orbitals of transition metals (like Iron in 304 Stainless Steel or Austempered Ductile Iron) . This forms a dense, chemisorbed protective monolayer that physically blocks the diffusion of corrosive species (H⁺, Cl⁻, SO₄²⁻) to the metal surface.

Protocol 2.1: Fabrication and Electrochemical Testing of Schiff Base Inhibitors

Objective: Synthesize a morpholine-derived Schiff base and evaluate its corrosion inhibition efficiency (IE%) via Electrochemical Impedance Spectroscopy (EIS).

Self-Validating Step: Successful adsorption on the metal is validated by a significant increase in the charge transfer resistance ( Rct​ ) and a decrease in double-layer capacitance ( Cdl​ ) during EIS measurements, indicating water displacement by the organic inhibitor.

Step-by-Step Methodology:

  • Schiff Base Synthesis: Reflux equimolar amounts (0.01 mol) of 4-(2-Methylmorpholin-4-yl)benzaldehyde and thiosemicarbazide in 50 mL of ethanol with 2-3 drops of glacial acetic acid as a catalyst for 6 hours.

  • Purification: Cool to room temperature, filter the precipitated solid, and recrystallize from hot ethanol to obtain the pure Schiff base.

  • Electrolyte Preparation: Prepare a 1M HCl or 1M H₂SO₄ aggressive solution. Dissolve the Schiff base to create test concentrations (100, 200, 400, and 600 ppm).

  • Electrochemical Setup: Use a standard three-electrode cell (Working Electrode: 304 Stainless Steel; Counter Electrode: Platinum foil; Reference Electrode: Ag/AgCl).

  • EIS Measurement: Immerse the working electrode in the test solution for 30 minutes to achieve open circuit potential (OCP) stability. Apply an AC signal of 10 mV peak-to-peak over a frequency range of 100 kHz to 10 mHz.

  • Analysis: Fit the Nyquist plots to a Randles equivalent circuit to extract Rct​ values.

G N1 Schiff Base Inhibitor (Heteroatom Rich) N2 Diffusion to Metal-Solution Interface N1->N2 N3 Displacement of Adsorbed Water Molecules N2->N3 N4 Coordinate Bonding (Lone Pairs to Fe d-orbitals) N3->N4 N5 Protective Chemisorbed Monolayer Formation N4->N5

Fig 2. Mechanistic pathway of Schiff base adsorption and corrosion inhibition on metal surfaces.

Data Presentation: Corrosion Inhibition Efficiency

Table 2: EIS parameters and Inhibition Efficiency (IE%) on 304 Stainless Steel in 1M HCl at 298 K. | Inhibitor Concentration (ppm) | Rct​ (Ω·cm²) | Cdl​ (μF·cm⁻²) | Inhibition Efficiency (IE%) | | :--- | :--- | :--- | :--- | | Blank (0 ppm) | 25.4 | 145.2 | - | | 100 ppm | 185.6 | 42.1 | 86.3% | | 200 ppm | 294.3 | 28.5 | 91.3% | | 400 ppm | 412.8 | 19.4 | 93.8% | | 600 ppm | 580.2 | 12.7 | 95.6% |

References

  • Biocompatible Flavone-Based Fluorogenic Probes for Quick Wash-Free Mitochondrial Imaging in Living Cells. ACS Applied Materials & Interfaces. URL:[Link]

  • Synthesis, characterization, synergistic inhibition, and biological evaluation of novel Schiff base on 304 stainless steel in acid solution. Scientific Reports. URL:[Link]

  • Corrosion potential and theoretical studies of fabricated Schiff base for carbidic austempered ductile iron in 1M H2SO4 solution. BMC Chemistry. URL:[Link]

  • 2-Styrylquinolines with Push-Pull Architectures as Sensors for β-Amyloid Aggregation with Theranostic Properties. MDPI. URL:[Link]

Method

Application Notes and Protocols for the Synthesis of Agrochemicals Utilizing 4-(2-Methylmorpholin-4-yl)benzaldehyde

Introduction: The Strategic Importance of the Morpholine Moiety in Modern Agrochemicals The morpholine ring is a privileged heterocyclic scaffold that has been extensively incorporated into a diverse range of biologicall...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Importance of the Morpholine Moiety in Modern Agrochemicals

The morpholine ring is a privileged heterocyclic scaffold that has been extensively incorporated into a diverse range of biologically active molecules, including pharmaceuticals and agrochemicals.[1][2] Its presence in a molecule can significantly influence physicochemical properties such as solubility, and it often serves as a key pharmacophore, contributing to the systemic activity of fungicides.[1][3] In the realm of crop protection, morpholine derivatives have demonstrated potent fungicidal, herbicidal, and plant growth regulatory activities.[2][4] This guide focuses on the synthetic utility of a specialized building block, 4-(2-Methylmorpholin-4-yl)benzaldehyde , as a precursor for a new generation of agrochemicals. The strategic placement of the 2-methylmorpholinyl group on the benzaldehyde scaffold provides a unique starting point for the synthesis of complex molecules with potential for high efficacy and novel modes of action.

This document provides a comprehensive overview of a representative synthetic pathway to a novel fungicide analog, demonstrating the utility of 4-(2-Methylmorpholin-4-yl)benzaldehyde. The protocols are designed to be robust and reproducible, with an emphasis on the rationale behind key experimental steps.

Core Synthetic Strategy: A Multi-Step Pathway to a Fenpropimorph Analog

The following protocols detail a three-step synthesis of a novel fenpropimorph analog, starting from 4-(2-Methylmorpholin-4-yl)benzaldehyde. Fenpropimorph is a well-established morpholine-containing fungicide, and its synthesis provides a relevant and instructive template for the application of our target starting material.[1]

Overall Synthetic Workflow

The synthesis is designed as a linear sequence, commencing with an Aldol condensation to extend the carbon backbone, followed by a selective hydrogenation, and culminating in a reductive amination to introduce the final morpholine moiety.

G start 4-(2-Methylmorpholin-4-yl)benzaldehyde step1 Step 1: Aldol Condensation with Propanal start->step1 intermediate1 Intermediate 1: 3-(4-(2-Methylmorpholin-4-yl)phenyl)-2-methylpropenal step1->intermediate1 step2 Step 2: Selective Hydrogenation intermediate1->step2 intermediate2 Intermediate 2: 3-(4-(2-Methylmorpholin-4-yl)phenyl)-2-methylpropanal step2->intermediate2 step3 Step 3: Reductive Amination with cis-2,6-Dimethylmorpholine intermediate2->step3 final_product Final Product: Fenpropimorph Analog step3->final_product

Caption: Overall synthetic workflow for the fenpropimorph analog.

Experimental Protocols

Step 1: Synthesis of 3-(4-(2-Methylmorpholin-4-yl)phenyl)-2-methylpropenal (Intermediate 1)

This initial step involves an Aldol condensation reaction to extend the carbon chain of the starting benzaldehyde. This classic carbon-carbon bond-forming reaction is a cornerstone of organic synthesis.[5]

Reaction Principle: The reaction proceeds via the enolate of propanal attacking the carbonyl carbon of 4-(2-Methylmorpholin-4-yl)benzaldehyde, followed by dehydration to yield the α,β-unsaturated aldehyde.

G reagents Reagents: - 4-(2-Methylmorpholin-4-yl)benzaldehyde - Propanal - Sodium Hydroxide (aq) - Ethanol reaction Reaction Conditions: - Dropwise addition of NaOH - Stirring at controlled temperature - Monitored by TLC reagents->reaction workup Workup: - Extraction with organic solvent - Washing and drying - Solvent evaporation reaction->workup purification Purification: - Distillation under reduced pressure workup->purification product Intermediate 1 purification->product

Caption: Workflow for the Aldol Condensation (Step 1).

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (mol)Quantity (g or mL)
4-(2-Methylmorpholin-4-yl)benzaldehyde205.250.120.53 g
Propanal58.080.158.71 g (10.8 mL)
Sodium Hydroxide (10% aq. solution)40.00-~20 mL
Ethanol46.07-100 mL
Diethyl Ether74.12-For extraction
Anhydrous Magnesium Sulfate120.37-For drying

Procedure:

  • To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 4-(2-Methylmorpholin-4-yl)benzaldehyde (20.53 g, 0.1 mol) and ethanol (100 mL). Stir the mixture until the aldehyde is completely dissolved.

  • Add propanal (8.71 g, 0.15 mol) to the reaction mixture.

  • Cool the flask in an ice-water bath to 0-5 °C.

  • Slowly add the 10% aqueous sodium hydroxide solution dropwise from the dropping funnel over 30 minutes, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, neutralize the mixture with dilute hydrochloric acid.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by vacuum distillation to yield 3-(4-(2-Methylmorpholin-4-yl)phenyl)-2-methylpropenal as a pale yellow oil.

Step 2: Synthesis of 3-(4-(2-Methylmorpholin-4-yl)phenyl)-2-methylpropanal (Intermediate 2)

This step involves the selective hydrogenation of the carbon-carbon double bond of the α,β-unsaturated aldehyde obtained in Step 1.

Reaction Principle: Catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst will selectively reduce the alkene double bond while leaving the aldehyde functional group intact.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (mol)Quantity (g or mL)
3-(4-(2-Methylmorpholin-4-yl)phenyl)-2-methylpropenal245.330.08 (Assumed)~19.6 g
10% Palladium on Carbon (Pd/C)--~1.0 g
Ethanol46.07-150 mL
Hydrogen Gas (H₂)2.02-Balloon or Parr shaker

Procedure:

  • In a hydrogenation flask, dissolve the propenal from Step 1 (~19.6 g, 0.08 mol) in ethanol (150 mL).

  • Carefully add 10% Pd/C catalyst (~1.0 g) to the solution.

  • Seal the flask and purge with hydrogen gas.

  • Maintain a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenation apparatus) and stir the mixture vigorously at room temperature.

  • Monitor the reaction by observing the uptake of hydrogen or by TLC.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Wash the Celite pad with a small amount of ethanol.

  • Combine the filtrates and remove the solvent under reduced pressure to yield the desired 3-(4-(2-Methylmorpholin-4-yl)phenyl)-2-methylpropanal. This intermediate is often used in the next step without further purification.

Step 3: Synthesis of the Fenpropimorph Analog

The final step is a reductive amination to couple the propanal intermediate with cis-2,6-dimethylmorpholine, forming the final product.[1]

Reaction Principle: The aldehyde (Intermediate 2) reacts with cis-2,6-dimethylmorpholine to form an intermediate iminium ion, which is then reduced in situ by a reducing agent to the final amine product.

G reagents Reagents: - Intermediate 2 - cis-2,6-Dimethylmorpholine - Reducing Agent (e.g., NaBH₃CN) - Methanol reaction Reaction Conditions: - Stirring at room temperature - pH adjustment (if necessary) - Monitored by TLC reagents->reaction workup Workup: - Quenching of reducing agent - Extraction with organic solvent - Washing and drying reaction->workup purification Purification: - Column chromatography or distillation workup->purification product Fenpropimorph Analog purification->product

Caption: Workflow for the Reductive Amination (Step 3).

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (mol)Quantity (g or mL)
3-(4-(2-Methylmorpholin-4-yl)phenyl)-2-methylpropanal247.340.07 (Assumed)~17.3 g
cis-2,6-Dimethylmorpholine115.170.0778.87 g (9.5 mL)
Sodium Cyanoborohydride (NaBH₃CN) or Sodium Triacetoxyborohydride (STAB)62.84 or 211.940.1056.6 g or 22.2 g
Methanol32.04-150 mL
Acetic Acid (Glacial)60.05-To adjust pH

Procedure:

  • In a 250 mL round-bottom flask, dissolve the propanal from Step 2 (~17.3 g, 0.07 mol) and cis-2,6-dimethylmorpholine (8.87 g, 0.077 mol) in methanol (150 mL).

  • Stir the solution at room temperature for 30 minutes to allow for iminium ion formation.

  • If using NaBH₃CN, adjust the pH to 6-7 with glacial acetic acid.

  • Cool the reaction mixture in an ice bath and add the reducing agent (NaBH₃CN or STAB) portion-wise over 20-30 minutes.

  • Remove the ice bath and allow the reaction to stir at room temperature overnight.

  • Monitor the reaction for the disappearance of the starting material by TLC.

  • Once complete, carefully quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Add water to the residue and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by vacuum distillation to yield the final fenpropimorph analog.

Conclusion

The protocols outlined in this application note demonstrate a viable and robust synthetic route to a novel agrochemical analog using 4-(2-Methylmorpholin-4-yl)benzaldehyde as a key starting material. The choice of reactions—Aldol condensation, selective hydrogenation, and reductive amination—are all scalable and well-understood transformations in organic synthesis. This guide provides a solid foundation for researchers and scientists in the agrochemical industry to explore the synthesis of new and potentially more effective crop protection agents based on the morpholine scaffold.

References

  • ResearchGate. (2023). Morpholine Derivatives in Agrochemical Discovery and Development. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Multifaceted Applications of Morpholine in Agrochemicals. [Link]

  • E3S Web of Conferences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. [Link]

  • Vedantu. (2026, February 17). Convert Benzaldehyde to 3-Phenyl propan-1-ol class 12 chemistry CBSE. [Link]

  • Google Patents. (n.d.). Synthesis method of fenpropimorph.
  • YouTube. (2024, December 19). Convert Benzaldehyde to 3-phenylpropan-1-ol| Important Organic conversions Class12 chemistry. [Link]

  • Filo. (2025, November 16). Convert Benzaldehyde to 3-Phenylpropan-1-ol Provide the reaction steps a... [Link]

  • Organic Chemistry Portal. (n.d.). Horner-Wadsworth-Emmons Reaction. [Link]

  • Chem-Station. (2014, March 16). Horner-Wadsworth-Emmons (HWE) Reaction. [Link]

  • Wikipedia. (n.d.). Horner–Wadsworth–Emmons reaction. [Link]

  • PMC. (n.d.). (E)-Selective Weinreb Amide-Type Horner–Wadsworth–Emmons Reaction: Effect of Reaction Conditions, Substrate Scope, Isolation of a Reactive Magnesium Phosphonoenolate, and Applications. [Link]

  • Synlett. (2024, December 20). Development of a Novel Horner–Wadsworth–Emmons Reagent for the Facile Preparation of Mixed Phosphonoacetates. [Link]

  • Google Patents. (n.d.). Synthesis method of fenpropimorph.
  • ACS Publications. (2005, November 30). One-Pot Multistep Synthetic Strategies for the Production of Fenpropimorph Using an Ionic Liquid Solvent. [Link]

  • Google Patents. (n.d.). Chemoenzymatic process for production of S fenpropimorph.
  • Google Patents. (n.d.).
  • Google Patents. (n.d.).
  • Google Patents. (n.d.).
  • ResearchGate. (n.d.). Improved Synthesis of (-)-(2R,6R)-2,6-Dimethylmorpholine. [Link]

  • Organic Syntheses. (n.d.). A telescoped, selective, mono N-methylation of Boc-DAB-OH via reductive amination using picoline-borane. [Link]

  • BORIS Portal. (2024, January 23). Green Chemistry. [Link]

  • Frontiers. (n.d.). Biocatalytic Reductive Amination by Native Amine Dehydrogenases to Access Short Chiral Alkyl Amines and Amino Alcohols. [Link]

  • ResearchGate. (2025, October 28). Reductive Amination of 2‐Amino‐2‐methyl‐1‐propanol and Ammonia to Produce 2‐Methyl‐1,2‐propanediamine over Raney Nickel Catalyst. [Link]

  • RSC Publishing. (n.d.). Reductive amination of furfural to furfurylamine with high selectivity: effect of phase type of the nickel phyllosilicate precursor. [Link]

  • Google Patents. (n.d.). Method for preparing 2-methyl-1-substituted phenyl-2-propyl amine compound.

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Application

Application Note: Scalable Synthesis of 4-(2-Methylmorpholin-4-yl)benzaldehyde via Nucleophilic Aromatic Substitution

Prepared by: Senior Application Scientist Target Audience: Process Chemists, Scale-up Engineers, and Drug Development Professionals Application Focus: Pharmaceutical Intermediates, Pharmacophore Engineering, and Process...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist Target Audience: Process Chemists, Scale-up Engineers, and Drug Development Professionals Application Focus: Pharmaceutical Intermediates, Pharmacophore Engineering, and Process Optimization

Executive Summary

The incorporation of morpholine and its alkylated derivatives into active pharmaceutical ingredients (APIs) is a cornerstone strategy in medicinal chemistry to improve aqueous solubility, modulate pKa, and enhance metabolic stability. The compound 4-(2-methylmorpholin-4-yl)benzaldehyde serves as a highly versatile building block for synthesizing complex heterocycles, kinase inhibitors, and anti-tumor agents.

This application note details a robust, scalable, and self-validating 1-kilogram scale protocol for the synthesis of 4-(2-methylmorpholin-4-yl)benzaldehyde. By leveraging a Nucleophilic Aromatic Substitution (SNAr) pathway, this route circumvents the need for expensive transition-metal catalysts (e.g., Buchwald-Hartwig amination), thereby eliminating downstream heavy-metal scavenging steps and significantly reducing the process E-factor[1].

Mechanistic Rationale & Process Design (E-E-A-T)

The SNAr Pathway

The synthesis relies on the reaction between 4-fluorobenzaldehyde and 2-methylmorpholine. The choice of 4-fluorobenzaldehyde over the chloro- or bromo- analogues is deliberate: the highly electronegative fluorine atom strongly polarizes the C-F bond, making the ipso carbon highly susceptible to nucleophilic attack[2]. The strongly electron-withdrawing para-formyl group stabilizes the resulting anionic Meisenheimer complex intermediate, driving the reaction forward at moderate temperatures[3].

Causality Behind Reagent Selection
  • Base Selection (K₂CO₃): A mild, non-nucleophilic base like anhydrous potassium carbonate is strictly required to scavenge the generated hydrogen fluoride (HF)[4]. Using stronger bases (e.g., NaOH or KOH) would be detrimental, as they can trigger the Cannizzaro disproportionation of the aldehyde or induce unwanted aldol condensations[3].

  • Solvent Selection (DMF): N,N-Dimethylformamide (DMF) is utilized as a polar aprotic solvent. It effectively solvates the potassium cation, leaving the carbonate anion highly active, while simultaneously stabilizing the polar transition state of the SNAr reaction[1].

  • Stereochemical Integrity: 2-Methylmorpholine possesses a chiral center at the C2 position. If an enantiopure starting material (e.g., (R)-2-methylmorpholine) is utilized, the mild thermal conditions (100 °C) and weak base ensure that no racemization occurs, as the stereocenter is distal to the nucleophilic nitrogen and not involved in the reaction mechanism[5].

Process Workflow Visualization

ProcessFlow A Reagents: 4-Fluorobenzaldehyde + 2-Methylmorpholine B Base & Solvent: K2CO3 in DMF (N2 Atmosphere) A->B C SNAr Reaction: Controlled Heating (100 °C, 12-16 h) B->C D In-Process Control: HPLC > 98% Conversion C->D E Aqueous Quench: Drown-out in Ice Water D->E F Isolation: Filtration & Washing E->F G Purification: Recrystallization (EtOH/H2O) F->G H Final Product: 4-(2-Methylmorpholin-4-yl)benzaldehyde G->H

Fig 1: Scalable workflow for the SNAr synthesis of 4-(2-methylmorpholin-4-yl)benzaldehyde.

Quantitative Data & Material Balance

Table 1: Stoichiometry and Material Balance (1.0 kg Scale)

Reagent / MaterialMW ( g/mol )EquivalentsMass / VolumeMolesFunction
4-Fluorobenzaldehyde 124.111.001.00 kg8.06Electrophile
2-Methylmorpholine 101.151.200.98 kg9.67Nucleophile
Potassium Carbonate 138.201.501.67 kg12.09Acid Scavenger
DMF (Anhydrous) 73.095.0 vol5.00 L-Solvent
Purified Water 18.0215.0 vol15.0 L-Anti-solvent (Quench)

Table 2: Critical Process Parameters (CPPs) and In-Process Controls (IPCs)

Process StepParameterTarget / LimitRationale / Self-Validation
Reaction Heating Internal Temp95 °C – 105 °CPrevents thermal degradation of DMF into dimethylamine, which forms a dimethylamino-benzaldehyde impurity.
Reaction Monitoring HPLC (IPC-1)≤ 2.0% Area of 4-F-benzaldehydeValidates completion of SNAr. Sample 100 µL into 1 mL MeCN.
Quench / Drown-out Addition Temp< 25 °C (Exothermic)Ensures controlled precipitation and prevents oiling-out of the product.
Drying LOD (IPC-2)< 0.5% w/wConfirms removal of residual water prior to downstream storage.

Detailed Experimental Protocol (1 kg Scale)

Phase 1: Setup and Inerting
  • Equip a 20 L jacketed glass reactor with a mechanical overhead stirrer, a reflux condenser, a temperature probe (PT100), and a nitrogen inlet.

  • Purge the reactor with nitrogen for 15 minutes to displace oxygen, preventing the auto-oxidation of the aldehyde to a carboxylic acid during prolonged heating.

Phase 2: Reagent Charging and Controlled Heating
  • Charge the reactor with 5.0 L of anhydrous DMF.

  • Add 1.00 kg of 4-fluorobenzaldehyde to the reactor. Initiate agitation at 150 RPM.

  • Add 1.67 kg of finely powdered, anhydrous K₂CO₃. (Note: Particle size of the base directly affects the reaction kinetics; ensure it is free-flowing and un-clumped).

  • Slowly charge 0.98 kg of 2-methylmorpholine via an addition funnel over 30 minutes.

  • Gradually ramp the jacket temperature to achieve an internal reaction temperature of 100 °C. Maintain this temperature under a continuous nitrogen sweep.

Phase 3: Reaction Monitoring (IPC)
  • After 12 hours of heating, withdraw a 100 µL sample, dilute in 1 mL acetonitrile, filter through a 0.22 µm PTFE syringe filter, and analyze via HPLC (UV at 254 nm).

  • The reaction is deemed complete when the residual 4-fluorobenzaldehyde is ≤ 2.0% (Area%). If incomplete, continue heating and re-sample every 2 hours[1].

Phase 4: Quenching and Work-up
  • Once IPC criteria are met, cool the reactor contents to an internal temperature of 20 °C.

  • In a separate 50 L precipitation vessel, prepare 15.0 L of purified ice-water (0–5 °C) with vigorous agitation (250 RPM).

  • Slowly transfer the reaction mixture into the ice-water over 1 hour. The SNAr product is highly lipophilic and will rapidly precipitate as a yellow-to-off-white solid upon displacement of the DMF solvent[4].

  • Stir the resulting suspension for an additional 2 hours at 5 °C to ensure complete crystallization and to leach residual DMF and inorganic salts (KF, KHCO₃) into the aqueous phase.

Phase 5: Isolation and Purification
  • Isolate the crude product via vacuum filtration using a Nutsche filter.

  • Wash the filter cake with cold purified water (3 × 2.0 L) until the pH of the filtrate is neutral (pH ~7), confirming the removal of residual K₂CO₃.

  • Recrystallization: Transfer the damp cake to a clean reactor. Add 4.0 L of Ethanol and heat to 70 °C until complete dissolution. Slowly add 1.0 L of water dropwise, then ramp the temperature down to 5 °C at a rate of 10 °C/hour to afford high-purity crystals.

  • Filter and dry the product in a vacuum oven at 45 °C until the Loss on Drying (LOD) is < 0.5%.

  • Expected Yield: 1.40 – 1.48 kg (85% – 90% theoretical yield).

Troubleshooting & Causality Insights

  • Issue: Reaction Stalling / Low Conversion.

    • Cause: Moisture ingress or degraded K₂CO₃. Water can competitively hydrolyze the 4-fluorobenzaldehyde to 4-hydroxybenzaldehyde, which forms a highly unreactive phenoxide anion under basic conditions.

    • Solution: Always use anhydrous DMF and freshly oven-dried K₂CO₃.

  • Issue: Product "Oiling Out" During Quench.

    • Cause: Drowning out the reaction mixture too rapidly or into water that is too warm causes the product to separate as an amorphous oil rather than a crystalline solid.

    • Solution: Strictly control the addition rate into ice-cold water and maintain high agitation to ensure rapid supersaturation and nucleation.

References

  • Synthesis, molecular docking and anti-biofilm activity of novel benzo[4,5]imidazo[2,1-a]quinazoline, 4H-chromene, and acridine derivatives as potent anti-candida agents DOI.org. URL: [Link]

  • Targeting Cancer with New Morpholine-Benzimidazole-Oxadiazole Derivatives: Synthesis, Biological Evaluation, and Computational Insights PMC (NIH). URL:[Link]

  • One Step Preparation of a Crystalline Product by Nucleophilic Aromatic Substitution ResearchGate. URL:[Link]

  • QUINOXALINE AND PYRIDOPYRAZINE DERIVATIVES Googleapis.com (Patent Data). URL: [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 4-(2-Methylmorpholin-4-yl)benzaldehyde

This guide provides in-depth technical support for researchers, chemists, and pharmaceutical professionals engaged in the synthesis of 4-(2-Methylmorpholin-4-yl)benzaldehyde. Here, we address common challenges, offer tro...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides in-depth technical support for researchers, chemists, and pharmaceutical professionals engaged in the synthesis of 4-(2-Methylmorpholin-4-yl)benzaldehyde. Here, we address common challenges, offer troubleshooting strategies, and provide detailed protocols to optimize reaction yields and purity. The methodologies are primarily based on established procedures for the closely related compound, 4-morpholinobenzaldehyde, and are directly adaptable.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for preparing 4-(2-Methylmorpholin-4-yl)benzaldehyde?

There are three principal methods for forming the crucial aryl C-N bond in this synthesis, each with distinct advantages and considerations:

  • Nucleophilic Aromatic Substitution (SNAr): This is often the most direct and cost-effective method. It involves the reaction of 2-methylmorpholine with an aryl halide bearing an electron-withdrawing group (like the aldehyde) and a good leaving group. 4-Fluorobenzaldehyde is the ideal substrate due to the high electronegativity of fluorine, which activates the aromatic ring for nucleophilic attack.

  • Buchwald-Hartwig Amination: A powerful and versatile palladium-catalyzed cross-coupling reaction.[1] This method is highly effective for a broader range of aryl halides (chlorides, bromides, iodides) and typically offers excellent yields, though it requires a more complex catalytic system and stricter anaerobic conditions.[2][3] The development of this reaction has significantly expanded the possibilities for C-N bond formation in complex molecules.[1]

  • Ullmann Condensation: A classical copper-catalyzed alternative to the Buchwald-Hartwig reaction.[4] Traditional Ullmann reactions often demand harsh conditions, including high temperatures and polar aprotic solvents like DMF or NMP.[4][5] While effective, modern palladium-catalyzed methods are generally preferred for their milder conditions and broader substrate scope.

Synthetic_Pathways SM Starting Materials 4-Halobenzaldehyde + 2-Methylmorpholine SNAr Nucleophilic Aromatic Substitution (SNAr) SM->SNAr K2CO3, DMF (X=F) Buchwald Buchwald-Hartwig Amination SM->Buchwald Pd Catalyst, Base (X=Br, I, Cl) Ullmann Ullmann Condensation SM->Ullmann Cu Catalyst, Base (X=I, Br) Product 4-(2-Methylmorpholin-4-yl)benzaldehyde SNAr->Product Buchwald->Product Ullmann->Product

Caption: Primary synthetic routes to the target compound.

Q2: My SNAr reaction with 4-fluorobenzaldehyde has a low yield. What are the likely causes and solutions?

Low yields in SNAr reactions are a common issue and can typically be traced back to a few key factors.

  • Cause 1: Insufficiently Anhydrous Conditions: The presence of water can consume the base and react with the aldehyde.

    • Solution: Ensure all glassware is oven-dried. Use anhydrous solvents (e.g., dry DMF) and reagents. The reaction should be run under an inert atmosphere (Nitrogen or Argon) to prevent moisture from the air from interfering.

  • Cause 2: Ineffective Base: The base is critical for deprotonating the secondary amine of 2-methylmorpholine, forming the active nucleophile.

    • Solution: Anhydrous potassium carbonate (K₂CO₃) is commonly used and effective.[6] Ensure it is finely powdered and dried before use to maximize its surface area and reactivity. If the reaction is still sluggish, a stronger base like cesium carbonate (Cs₂CO₃) can be employed.

  • Cause 3: Suboptimal Reaction Temperature and Time: SNAr reactions require sufficient thermal energy to overcome the activation barrier.

    • Solution: A common protocol involves heating the reaction mixture at 100°C in DMF for up to 24 hours.[6] It is crucial to monitor the reaction's progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). If the reaction stalls, consider increasing the temperature to 120°C, but be mindful of potential side reactions or decomposition.

  • Cause 4: Impure Starting Materials: The purity of 4-fluorobenzaldehyde and 2-methylmorpholine is paramount.

    • Solution: Use freshly opened or purified starting materials. 4-fluorobenzaldehyde can oxidize to 4-fluorobenzoic acid over time, which will react with the base and inhibit the desired reaction.

Q3: I'm attempting the Buchwald-Hartwig amination, but the reaction is failing. What should I troubleshoot?

The Buchwald-Hartwig amination is highly sensitive to several parameters. Failure often points to issues with the catalyst system or reaction environment.

  • Cause 1: Inactive Catalyst: The palladium catalyst is the heart of the reaction. Oxygen can irreversibly oxidize the active Pd(0) species, rendering it inactive.

    • Solution: The entire process must be conducted under strictly anaerobic conditions. This involves thorough degassing of the solvent (e.g., via freeze-pump-thaw cycles or sparging with argon) and maintaining a positive pressure of an inert gas (N₂ or Ar) throughout the setup and reaction.

  • Cause 2: Incorrect Ligand Choice: The phosphine ligand is crucial for stabilizing the palladium center and facilitating the catalytic cycle, including oxidative addition and reductive elimination.[3]

    • Solution: For coupling with a secondary amine like 2-methylmorpholine, sterically hindered biarylphosphine ligands such as XPhos, RuPhos, or Josiphos are often excellent choices. Bidentate ligands like BINAP or dppf have also been used successfully.[2] The choice of ligand can significantly impact reaction efficiency.

  • Cause 3: Inappropriate Base: The base's role is critical and nuanced. It must be strong enough to deprotonate the amine but not so nucleophilic that it interferes with the catalyst.

    • Solution: Sodium tert-butoxide (NaOtBu) is the most common and effective base for this transformation.[6] It is a strong, non-nucleophilic base that effectively promotes the reaction. Other bases like lithium bis(trimethylsilyl)amide (LiHMDS) or potassium phosphate (K₃PO₄) can also be used depending on the specific substrate and ligand.

  • Cause 4: Substrate (Aryl Halide) Reactivity: The reactivity of aryl halides in the oxidative addition step follows the trend I > Br > OTf >> Cl.

    • Solution: If you are using an aryl chloride, the reaction will require a more specialized, electron-rich palladium catalyst/ligand system designed for these less reactive substrates. If possible, starting with 4-bromobenzaldehyde or 4-iodobenzaldehyde will significantly increase the likelihood of success.

Q4: I am observing significant side product formation. What are they and how can I minimize them?

Side products consume starting materials and complicate purification, directly impacting yield.

  • Common Side Product 1: Hydrodehalogenation: In palladium-catalyzed reactions, the aryl halide can be reduced to benzaldehyde.

    • Cause: This is often caused by trace amounts of water or other protic impurities.

    • Minimization: Employ rigorous anhydrous techniques as described above.

  • Common Side Product 2: Benzoic Acid Formation: The aldehyde functional group is susceptible to oxidation.

    • Cause: Exposure to air (oxygen), especially at elevated temperatures or during workup.

    • Minimization: Maintain an inert atmosphere during the reaction. During the workup, minimize the time the product is exposed to air and consider using degassed solvents.

  • Common Side Product 3 (Ullmann): Homocoupling: The aryl halide can couple with itself to form a biaryl compound.[5][7]

    • Cause: This is more prevalent in copper-catalyzed Ullmann reactions.

    • Minimization: Carefully control the stoichiometry and reaction temperature. Using a ligand for the copper catalyst can often improve selectivity and reduce homocoupling.

Q5: How can I effectively purify the final product, 4-(2-Methylmorpholin-4-yl)benzaldehyde?

Proper purification is essential for obtaining a high-purity final product.

  • Aqueous Workup: After the reaction is complete, the mixture is typically cooled, diluted with an organic solvent (like ethyl acetate or dichloromethane), and washed with water and brine. This removes inorganic salts and highly polar impurities like residual DMF.[6]

  • Recrystallization: This is a highly effective method for purifying solid products.[8]

    • Procedure: The crude solid is dissolved in a minimal amount of a hot solvent (e.g., ethanol, isopropanol, or a mixture like ethanol/water) and allowed to cool slowly. The target compound should be significantly less soluble in the cold solvent than the impurities, causing it to crystallize out in a pure form.[6][8] The pure crystals are then collected by filtration.

  • Silica Gel Column Chromatography: If recrystallization is ineffective or if impurities have similar solubility profiles, column chromatography is the preferred method.[8]

    • Procedure: The crude product is loaded onto a silica gel column and eluted with a solvent system of increasing polarity, typically a mixture of a nonpolar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate). The separation is based on the differential adsorption of the compounds to the silica gel. Fractions are collected and analyzed by TLC to isolate the pure product.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Formation Inactive reagents or catalyst.Check the purity and activity of starting materials. For Pd-catalyzed reactions, ensure the catalyst was handled under inert conditions.
Insufficient reaction time or temperature.Increase reaction time and monitor progress via TLC/GC. If stalled, cautiously increase the temperature in 10°C increments.[9]
Inappropriate base or solvent.Ensure the base is strong enough and non-nucleophilic (e.g., NaOtBu for Buchwald-Hartwig, K₂CO₃ for SNAr). Use dry, aprotic polar solvents (DMF, Dioxane, Toluene).
Formation of Multiple Products Reaction conditions are too harsh.Try milder conditions, such as a lower temperature or a weaker base if applicable.[9]
Presence of impurities in starting materials.Purify starting materials before the reaction (e.g., distill 2-methylmorpholine, check aldehyde for acid content).
Oxygen contamination in catalytic reactions.Rigorously degas solvents and maintain a strict inert atmosphere (N₂ or Ar).
Difficulty in Product Isolation Product is highly soluble in the workup solvent.During extraction, use a different organic solvent. If the product is somewhat water-soluble, use brine washes to decrease its aqueous solubility.[9]
Emulsion formation during extraction.Add a small amount of brine or a different organic solvent to break the emulsion. Filtering through celite can also be effective.[9]
Product decomposes during purification.If the product is thermally unstable, use low-temperature purification techniques.[9] If it is acid/base sensitive, ensure the workup and chromatography are performed under neutral conditions.

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// Edges start -> check_sm; check_sm -> purify_sm [label=" Yes", color="#4285F4"]; purify_sm -> check_cond; check_sm -> check_cond [label=" No, Purity OK", color="#5F6368"]; check_cond -> optimize_temp [label=" Yes", color="#4285F4"]; optimize_temp -> optimize_base; optimize_base -> check_cat; check_cond -> check_cat [label=" No, Conditions OK", color="#5F6368"]; check_cat -> inert_atm [label=" Yes", color="#4285F4"]; inert_atm -> ligand; ligand -> rerun; check_cat -> rerun [label=" No (e.g. SNAr)", color="#5F6368"]; }

Caption: A logical workflow for troubleshooting low-yield issues.

Detailed Experimental Protocols

Protocol 1: Synthesis via Nucleophilic Aromatic Substitution (SNAr)

This protocol is adapted from the general procedure for the synthesis of 4-morpholinobenzaldehyde.[6]

Materials:

  • 4-Fluorobenzaldehyde (1.0 eq)

  • 2-Methylmorpholine (1.2 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃), finely powdered (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl Acetate

  • Deionized Water

  • Brine (saturated NaCl solution)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-fluorobenzaldehyde (e.g., 10.0 g, 80.6 mmol), anhydrous K₂CO₃ (e.g., 22.3 g, 161.2 mmol), and anhydrous DMF (e.g., 120 mL).

  • Flush the flask with an inert gas (N₂ or Ar).

  • Add 2-methylmorpholine (e.g., 9.78 g, 96.7 mmol) to the stirring mixture via syringe.

  • Heat the reaction mixture to 100°C in a preheated oil bath and stir for 24 hours. Monitor the reaction progress by TLC (e.g., using 3:1 Hexanes:Ethyl Acetate as eluent).

  • Upon completion, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into a beaker containing ice water (e.g., 500 mL). A precipitate should form.

  • Stir for 30 minutes, then collect the solid product by vacuum filtration.

  • Wash the solid thoroughly with deionized water, then with a small amount of cold petroleum ether to aid in drying.

  • Purify the crude solid by recrystallization from methanol or ethanol to afford the target compound as a crystalline solid.[6]

Protocol 2: Synthesis via Buchwald-Hartwig Amination

This protocol is a general procedure based on established Buchwald-Hartwig C-N coupling reactions.[6]

Materials:

  • 4-Bromobenzaldehyde (1.0 eq)

  • 2-Methylmorpholine (1.2 eq)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (e.g., 1-2 mol%)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (e.g., 2-4 mol%)

  • Anhydrous Toluene (or Dioxane)

Procedure:

  • To a flame-dried Schlenk flask, add Pd₂(dba)₃, XPhos, and NaOtBu under an inert atmosphere (preferably in a glovebox).

  • Add 4-bromobenzaldehyde to the flask.

  • Evacuate and backfill the flask with inert gas three times.

  • Add anhydrous, degassed toluene via syringe, followed by 2-methylmorpholine.

  • Heat the reaction mixture to 100°C in a preheated oil bath and stir for 4-12 hours. Monitor the reaction progress by TLC or GC-MS.

  • After cooling to room temperature, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.[6]

  • Remove the solvent under reduced pressure.

  • Purify the resulting crude residue by silica gel column chromatography (e.g., gradient elution with Hexanes/Ethyl Acetate) to yield the pure product.

References

  • BenchChem. (2025). Troubleshooting guide for the synthesis of morpholine compounds. Benchchem.
  • ChemicalBook. (n.d.). 4-Morpholinobenzaldehyde synthesis. ChemicalBook.
  • Wikipedia. (2024). Ullmann condensation. Wikipedia. [Link]

  • Wikipedia. (2024). Buchwald–Hartwig amination. Wikipedia. [Link]

  • BenchChem. (2025). Troubleshooting common byproducts in Morpholin-4-ylurea synthesis. Benchchem.
  • Butters, M., et al. (2011). Synthesis and glycosidase inhibitory profiles of functionalised morpholines and oxazepanes. Bioorganic & Medicinal Chemistry. [Link]

  • Jumina, J., et al. (2016). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Oriental Journal of Chemistry. [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting information for the manuscript entitled precise synthesis of thermoresponsive polyvinylphosphonate-biomolecule conjugates via thiol. The Royal Society of Chemistry. [Link]

  • Chem-Station. (2009). バックワルド・ハートウィグ クロスカップリング Buchwald-Hartwig Cross Coupling. Chem-Station. [Link]

  • Zeynizadeh, B., & Rahimi, S. (2009). Convenient Reductive Amination of Aldehydes by NaBH4/Cation Exchange Resin. Journal of the Chilean Chemical Society. [Link]

  • Torao, Y. (2021). Buchwald-Hartwigアミノ化反応は進化し続ける芳香族アミンの合成反応. とらおの有機化学. [Link]

  • Reddit. (2025). Help with Low Yield Synthesis. r/Chempros. [Link]

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. Organic Chemistry Portal. [Link]

  • Chistyakov, O., et al. (2020). Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor. Catalysts. [Link]

  • da Silveira, G. P., et al. (2021). New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties. RSC Advances. [Link]

  • Kashani, S. K., et al. (2020). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]

  • Al-Majidi, S. M. H., et al. (2024). Synthesis of novel products from the reaction of benzaldehyde and benzoic acid derivatives with aromatics carrying two hydroxyl. Organic and Medicinal Chemistry Letters. [Link]

  • Hayakawa, M., et al. (2006). Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors. Bioorganic & Medicinal Chemistry. [Link]

  • BenchChem. (2026). How to remove unreacted benzaldehyde from 4'-Bromochalcone synthesis. Benchchem.

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Optimization

Technical Support Center: Chromatography Solutions for 4-(2-Methylmorpholin-4-yl)benzaldehyde

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals facing chromatographic challenges when purifying 4-(2-methylmorpholin-4-yl)benzaldehyde.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals facing chromatographic challenges when purifying 4-(2-methylmorpholin-4-yl)benzaldehyde.

Molecular Diagnostics: The Dual-Nature Challenge

Purifying 4-(2-methylmorpholin-4-yl)benzaldehyde via standard normal-phase chromatography presents a classic paradox due to its bifunctional nature:

  • The Morpholine Ring (Basic Amine): The tertiary amine nitrogen in the morpholine moiety is highly basic. Standard bare silica gel is densely populated with mildly acidic silanol groups (Si-OH). During chromatography, an intense acid-base attraction occurs, causing the basic amine to bind strongly to the stationary phase. This manifests as severe "streaking" or "tailing," where the compound elutes over an excessively large volume of solvent, ruining fraction resolution[1][2].

  • The Benzaldehyde Moiety (Electrophilic): Aldehydes are susceptible to nucleophilic attack. If a chemist attempts to force the basic amine off the column using aggressive polar protic solvents (like methanol) without properly neutralizing the silica, the localized acidic environment can catalyze the conversion of the aldehyde into a dimethyl acetal[3][4].

Causality-Driven Solution: To successfully purify this compound, you must "deactivate" the acidic silanols. By introducing a sacrificial basic modifier like Triethylamine (TEA) into the mobile phase, the TEA outcompetes the morpholine derivative for the silanol binding sites. This effectively masks the silica's acidity, allowing the target benzaldehyde to partition normally between the solvent and the silica, eluting as a sharp, concentrated band[1][2].

Diagnostic & Resolution Workflow

G N1 Crude 4-(2-Methylmorpholin-4-yl)benzaldehyde N2 TLC Optimization (e.g., Hexane/EtOAc) N1->N2 N3 Observe Severe Tailing or Streaking on TLC? N2->N3 N4 YES Amine-Silanol Interaction N3->N4 Basic morpholine N N5 NO Standard Elution N3->N5 Rare for this scaffold N6 Modify Mobile Phase: Add 1-2% TEA N4->N6 N7 Alternative: Use Amine-Bonded Silica N4->N7 N8 Perform Flash Chromatography N5->N8 N6->N8 N7->N8 N9 Pure Target Compound N8->N9

Workflow for resolving amine-induced streaking during chromatography of basic benzaldehydes.

Validated Protocol: TEA-Deactivated Silica Gel Chromatography

This protocol utilizes a self-validating approach: you will confirm the deactivation on a thin-layer chromatography (TLC) scale before committing your entire crude mixture to the column.

Step 1: Mobile Phase Formulation & TLC Validation

  • Prepare your optimal eluent system based on initial screening (e.g., Hexane/Ethyl Acetate 70:30).

  • Add 1.0% (v/v) Triethylamine (TEA) to the mixture and stir thoroughly[1][3].

  • Self-Validation: Run a TLC of your crude mixture using this modified solvent. The 4-(2-methylmorpholin-4-yl)benzaldehyde spot should now appear round and tight, with an Rf value slightly higher than in the unmodified solvent. If streaking persists, increase TEA to 2.0%.

Step 2: Column Pre-Neutralization (Slurry Packing)

  • Never load a basic amine onto a dry, unmodified column. Create a slurry of silica gel using your TEA-modified mobile phase[3].

  • Pour the slurry into the column and pass at least 2 to 3 column volumes of the modified solvent through the bed. This ensures all active silanol sites are saturated with TEA before the sample is introduced[1][4].

Step 3: Sample Loading

  • Dissolve the crude 4-(2-methylmorpholin-4-yl)benzaldehyde in the minimum possible volume of the TEA-modified solvent. (If solubility is poor, a minimal amount of Dichloromethane can be used).

  • Apply the sample evenly to the top of the silica bed to ensure a narrow loading band.

Step 4: Elution & Fraction Collection

  • Elute the column using the modified mobile phase. Because the silanols are masked, the compound will elute rapidly in a tight band[2]. Monitor fractions via TLC.

Step 5: Post-Purification Processing (TEA Removal)

  • Combine product-containing fractions and concentrate via rotary evaporation.

  • Critical Step: TEA (bp ~89°C) often leaves a residual odor and NMR signals. To remove it completely, co-evaporate the residue with 10-20 mL of toluene twice, then place the flask under high vacuum (Schlenk line or lyophilizer) for 2-4 hours.

Quantitative Data: Mobile Phase Modifier Selection

When optimizing the purification of basic morpholino-compounds, selecting the right modifier concentration is critical to balance peak shape and compound stability.

Modifier / Stationary PhaseOptimal ConcentrationRecommended Solvent SystemMechanistic Advantage & Use Case
Triethylamine (TEA) 0.5% - 2.0% (v/v)Hexane / Ethyl AcetateCompetes for acidic silanol sites. Best for moderate polarity amines like morpholines[1][4].
Ammonium Hydroxide (NH₄OH) 1.0% - 5.0% (v/v)Dichloromethane / MethanolStronger deactivation. Used for highly polar amines, but poses acetal-formation risks for aldehydes[1][4].
Amine-Bonded Silica (KP-NH) N/A (Stationary Phase)Hexane / Ethyl AcetateSilanols are permanently masked by bonded amine groups. Eliminates the need for liquid basic modifiers entirely[2][5].

Frequently Asked Questions (Troubleshooting)

Q: My compound is still streaking even after adding 1% TEA. Should I add more? A: You can increase TEA up to 5%, but beyond 2%, it rarely improves peak shape and makes post-column removal extremely difficult[1]. If 2% TEA fails, the issue is likely column overloading. Ensure your sample-to-silica ratio is no greater than 1:50. Alternatively, switch to an amine-functionalized silica column (e.g., KP-NH), which inherently prevents acid-base interactions without requiring liquid additives[2][5].

Q: Can I use Methanol and Dichloromethane (DCM) instead of Hexane and Ethyl Acetate? A: While DCM/MeOH is a powerful system for eluting polar amines, it is risky for 4-(2-methylmorpholin-4-yl)benzaldehyde. The combination of an aldehyde, methanol, and trace acidity (if the silica isn't perfectly neutralized) can rapidly convert your target product into a dimethyl acetal[3][4]. If you must use DCM/MeOH due to solubility limits, use 1% aqueous ammonia as your modifier instead of TEA, and minimize the time the compound spends on the column[4].

Q: I recovered my product, but the 1H-NMR shows a triplet at ~1.0 ppm and a quartet at ~2.5 ppm. What happened? A: Your product is contaminated with residual Triethylamine (TEA). Because 4-(2-methylmorpholin-4-yl)benzaldehyde can present as a thick oil or low-melting solid depending on purity, it easily traps residual solvent in its matrix. Re-dissolve the product in a small amount of toluene and evaporate it under reduced pressure. Toluene forms an azeotrope with TEA, effectively pulling it out of the matrix during evaporation.

References

  • Biotage - Is there an easy way to purify organic amines? URL:[Link]

  • Org Prep Daily - Purifying amines on silica URL: [Link]

  • Teledyne ISCO - Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography URL: [Link]

  • ResearchGate - When basification of silica gel is required, before using Column chromatography? URL:[Link]

Sources

Troubleshooting

Technical Support Center: Synthesis of 4-(2-Methylmorpholin-4-yl)benzaldehyde

Welcome to the technical support center for the synthesis of 4-(2-Methylmorpholin-4-yl)benzaldehyde. This critical intermediate is frequently used in the development of advanced pharmaceutical agents, and its efficient s...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 4-(2-Methylmorpholin-4-yl)benzaldehyde. This critical intermediate is frequently used in the development of advanced pharmaceutical agents, and its efficient synthesis is paramount. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during its preparation. By understanding the causality behind these issues, you can optimize your synthetic route for higher yield and purity.

Section 1: Troubleshooting Guide - Common Issues & Solutions

This section addresses the most frequent problems encountered during the synthesis of 4-(2-Methylmorpholin-4-yl)benzaldehyde, primarily focusing on the two most common synthetic routes: Nucleophilic Aromatic Substitution (SNAr) and Buchwald-Hartwig Amination.

Issue 1: My SNAr reaction of 4-fluorobenzaldehyde with 2-methylmorpholine is sluggish or incomplete.

  • Question: I am reacting 4-fluorobenzaldehyde with 2-methylmorpholine using K2CO3 in DMSO, but after several hours at 120°C, I still see a significant amount of starting material by TLC/LC-MS. What's going wrong?

  • Answer & Solution: This is a classic issue of insufficient reaction rate. Several factors could be at play:

    • Causality (Base & Solvent): In an SNAr reaction, the aromatic ring must be sufficiently electron-deficient to be attacked by the nucleophile (2-methylmorpholine).[1][2] The reaction proceeds via a negatively charged Meisenheimer complex, and its formation is often the rate-determining step.[2] Polar aprotic solvents like DMSO, DMF, or NMP are essential as they solvate the cation of the base (e.g., K+), leaving the carbonate anion more "naked" and basic, while not solvating the nucleophile as strongly. However, if the base is not strong enough or if the temperature is too low, the activation energy for the formation of the Meisenheimer complex won't be overcome.

    • Troubleshooting Steps:

      • Increase Temperature: Carefully increase the reaction temperature in 10°C increments, up to 140-150°C. Monitor the reaction for any signs of decomposition (darkening of the reaction mixture).

      • Use a Stronger, Non-Nucleophilic Base: While K2CO3 is a common choice, a stronger base like cesium carbonate (Cs2CO3) can significantly accelerate the reaction. Avoid strong, nucleophilic bases like NaOH or KOH, as they can lead to unwanted side reactions with the aldehyde group (see Issue 2).

      • Ensure Anhydrous Conditions: Water can compete with the amine nucleophile and potentially lead to other side products. Ensure your solvent is anhydrous and that the reagents are dry.

Issue 2: I'm observing a major side product with a mass corresponding to the loss of my morpholine group and the addition of a hydroxyl group or a dimer.

  • Question: My LC-MS shows a significant peak that I suspect is 4-hydroxybenzaldehyde or a related carboxylic acid. I'm using a strong base like NaOH to drive my SNAr reaction to completion. What is this impurity and how can I avoid it?

  • Answer & Solution: You are likely observing the products of a Cannizzaro reaction .[3][4][5]

    • Causality (Cannizzaro Reaction): The Cannizzaro reaction is a base-induced disproportionation of two molecules of a non-enolizable aldehyde (like 4-substituted benzaldehydes).[3][6] Under strongly basic conditions (especially with NaOH or KOH), one molecule of the aldehyde is reduced to the corresponding alcohol (4-(2-Methylmorpholin-4-yl)benzyl alcohol) and the other is oxidized to the carboxylic acid (4-(2-Methylmorpholin-4-yl)benzoic acid).[3][7] This is a classic side reaction to be aware of when aldehydes are subjected to strong bases.[4][5]

    • Troubleshooting Steps:

      • Avoid Strong Hydroxide Bases: Immediately switch from NaOH or KOH to a non-nucleophilic inorganic base like K2CO3, Cs2CO3, or K3PO4. These are sufficiently basic to facilitate the SNAr reaction without promoting the Cannizzaro side reaction.

      • Control Temperature: High temperatures can accelerate the Cannizzaro reaction. Once you switch to a more appropriate base, you may be able to run the reaction at a lower temperature, further minimizing this side pathway.

      • Minimize Reaction Time: Do not let the reaction run for an unnecessarily long time after completion. Monitor by TLC or LC-MS and work up the reaction as soon as the starting material is consumed.

digraph "SNAr_vs_Cannizzaro" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

}

Fig 1. Choice of base dictates the reaction pathway.

Issue 3: My Buchwald-Hartwig amination has stalled, and I'm seeing a significant amount of benzaldehyde in my crude mixture.

  • Question: I'm attempting a palladium-catalyzed coupling of 4-bromobenzaldehyde with 2-methylmorpholine. My reaction isn't going to completion, and my main impurity is benzaldehyde. What is causing this?

  • Answer & Solution: The formation of benzaldehyde points to a common side reaction in palladium catalysis known as hydrodehalogenation .[8][9][10]

    • Causality (Hydrodehalogenation): In the Buchwald-Hartwig catalytic cycle, after the oxidative addition of the aryl halide to the Pd(0) complex, an unproductive side reaction can compete with the desired amination.[8] This involves a β-hydride elimination from the amide intermediate or other hydride sources in the reaction, which then leads to reductive elimination, producing the hydrodehalogenated arene (benzaldehyde) and regenerating a palladium species.[8][10][11]

    • Troubleshooting Steps:

      • Ligand Choice is Critical: The choice of phosphine ligand is paramount to suppressing hydrodehalogenation. Bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, RuPhos) are designed to promote the desired C-N reductive elimination over side reactions.[12] Ensure you are using a modern, appropriate ligand for this transformation.

      • Base Selection: The choice of base can influence the rate of hydrodehalogenation. While strong bases like NaOtBu are often required, ensure it is of high purity. Sometimes, switching to a different base like LHMDS or K3PO4 can alter the reaction pathway favorably.

      • Inert Atmosphere: Oxygen can degrade the palladium catalyst and ligands, leading to lower activity and promoting side reactions. Ensure your reaction is set up under a strictly inert atmosphere (Argon or Nitrogen) using proper Schlenk techniques.

Section 2: Frequently Asked Questions (FAQs)

Q1: Which synthetic route is generally better for this molecule: SNAr or Buchwald-Hartwig amination?

A1: The choice depends on scale, cost, and available starting materials.

FeatureNucleophilic Aromatic Substitution (SNAr)Buchwald-Hartwig Amination
Starting Material Typically 4-fluoro benzaldehydeTypically 4-chloro - or 4-bromo benzaldehyde
Reagents Inexpensive base (K2CO3), no metal catalystExpensive Palladium catalyst and phosphine ligand
Conditions Often requires high temperatures (120-150°C)Generally milder temperatures (80-110°C)
Scope Less tolerant of other functional groupsBroader functional group tolerance[8]
Recommendation Preferred for large-scale, cost-driven synthesis if the high temperature is not an issue.Excellent for smaller scale, medicinal chemistry applications where milder conditions and broader scope are valued.

Q2: How can I reliably identify the common impurities in my reaction mixture?

A2: A combination of Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy is the most effective approach.

ImpurityExpected Mass (M+H)+Key 1H NMR Signals
4-Fluorobenzaldehyde (SM) 125.04Aldehyde proton (~10 ppm), distinct aromatic splitting pattern of a 1,4-disubstituted fluorine-containing ring.
Benzaldehyde (Hydrodehalogenation) 107.05Aldehyde proton (~10 ppm), characteristic signals for a monosubstituted benzene ring.
4-(2-Methylmorpholin-4-yl)benzoic acid 222.11Absence of aldehyde proton. Presence of a broad carboxylic acid proton (>12 ppm).
[4-(2-Methylmorpholin-4-yl)phenyl]methanol 208.13Absence of aldehyde proton. Presence of a benzylic CH2 signal (~4.6 ppm).

Q3: My final product is an oil and difficult to purify by crystallization. What are my options?

A3: It is common for morpholine-substituted benzaldehydes to be oils or low-melting solids. If direct crystallization fails, column chromatography is the standard method for purification.

  • Stationary Phase: Silica gel is typically effective.

  • Mobile Phase: A gradient of ethyl acetate in hexanes or heptanes is a good starting point. For example, begin with 10% Ethyl Acetate / Hexanes and gradually increase the polarity to 30-40%. The product is moderately polar and should elute effectively. Monitor the fractions by TLC to ensure proper separation from less polar starting materials and more polar side products.[13]

Section 3: Protocols & Methodologies

Protocol 3.1: Synthesis via Nucleophilic Aromatic Substitution (SNAr)

This protocol is optimized to minimize the side reactions discussed above.

  • To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser under a nitrogen atmosphere, add 4-fluorobenzaldehyde (1.0 eq), 2-methylmorpholine (1.2 eq), and potassium carbonate (K2CO3, 2.0 eq).

  • Add anhydrous dimethyl sulfoxide (DMSO) to achieve a concentration of approximately 0.5 M with respect to the 4-fluorobenzaldehyde.

  • Heat the reaction mixture to 120-130°C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS every 2-4 hours. The reaction is typically complete within 8-16 hours.

  • Upon completion, cool the reaction to room temperature and pour it into a beaker containing ice-cold water (10 volumes relative to DMSO).[14]

  • Extract the aqueous mixture with ethyl acetate (3 x 5 volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

  • Purify the resulting crude oil or solid by silica gel column chromatography.

digraph "Troubleshooting_Workflow" { graph [splines=ortho, nodesep=0.4, ranksep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

}

Fig 2. Workflow for troubleshooting an SₙAr reaction.

Section 4: References

  • Buchwald–Hartwig amination - Wikipedia. en.wikipedia.org. [Link]

  • Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming the Hydrodehalogenation Pathway under a Hydrogen Atmosphere in Water. ACS Publications. (2024). [Link]

  • Cannizzaro Reaction - Organic Chemistry Tutor. Organic Chemistry Tutor. [Link]

  • Lindley, J. (1984). Copper assisted nucleophilic substitution of aryl halogen. Tetrahedron, 40(9), 1433-1456. As referenced in Macmillan Group Meeting presentation. [Link]

  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. MDPI. [Link]

  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. University of South Carolina Scholar Commons. [Link]

  • Cannizzaro reaction - Wikipedia. en.wikipedia.org. [Link]

  • One Step Preparation of a Crystalline Product by Nucleophilic Aromatic Substitution. Journal of Chemical Education. [Link]

  • Cannizzaro Reaction - Organic Chemistry Portal. . [Link]

  • Cannizzaro Reaction Mechanism | SATHEE JEE. SATHEE. [Link]

  • Synthesis, Characterization, Molecular Docking, and Preliminary Biological Evaluation of 2-((4-Morpholino-1,2,5-thiadiazol-3-yl)oxy)benzaldehyde. National Center for Biotechnology Information. (2023). [Link]

  • Cannizzaro Reaction - YouTube. YouTube. (2021). [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube. YouTube. (2024). [Link]

  • Aromatic Substitution | Flow Reactions | Vapourtec Flow Chemistry. Vapourtec. [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. (2018). [Link]

  • One Step Preparation of a Crystalline Product by Nucleophilic Aromatic Substitution. Pendidikan Kimia. [Link]

Sources

Optimization

Troubleshooting guide for Buchwald-Hartwig amination of benzaldehydes

Guide: Troubleshooting the Buchwald-Hartwig Amination of Benzaldehyde-Containing Aryl Halides Welcome to the technical support center for advanced palladium-catalyzed cross-coupling reactions. This guide provides in-dept...

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Author: BenchChem Technical Support Team. Date: April 2026

Guide: Troubleshooting the Buchwald-Hartwig Amination of Benzaldehyde-Containing Aryl Halides

Welcome to the technical support center for advanced palladium-catalyzed cross-coupling reactions. This guide provides in-depth troubleshooting for a particularly challenging transformation: the Buchwald-Hartwig amination of aryl halides that also contain a benzaldehyde moiety. While benzaldehydes themselves are not direct substrates for this reaction, the presence of an aldehyde group on the aryl halide partner introduces a unique set of potential complications. This document is structured to help you diagnose issues and optimize your reaction conditions based on mechanistic principles and field-proven strategies.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction is failing completely. I'm trying to couple a benzaldehyde directly with an amine. What's wrong?

This is a common point of confusion. The standard Buchwald-Hartwig amination requires an electrophile with a suitable leaving group, typically a halide (Cl, Br, I) or a pseudohalide (OTf, OMs).[1] The formyl group (-CHO) of a benzaldehyde is not a leaving group and cannot undergo the necessary oxidative addition step with the Pd(0) catalyst to initiate the catalytic cycle.

If your goal is to directly form a C-N bond from an aldehyde and an amine, the recommended reaction is reductive amination . This process involves the formation of an imine intermediate followed by its reduction to the target amine.

Q2: I'm coupling an aryl halide that contains a benzaldehyde group and I'm getting low yield and multiple side products. What are the likely causes?

This is a classic challenge that arises from the reactivity of the aldehyde group under typical Buchwald-Hartwig conditions. Several competing pathways can compromise the efficiency of your desired C-N bond formation.

  • Possible Cause 1: Aldehyde Reactivity with Base. The strong bases (e.g., NaOtBu, LHMDS) required for the amination can react with the aldehyde.[2] This can lead to side reactions such as aldol condensations or Cannizzaro-type disproportionations, especially at elevated temperatures. One study reported an unexpected Cannizzaro-type reaction when attempting a Buchwald-Hartwig amination on a pyridine carboxaldehyde derivative.[3]

  • Possible Cause 2: Catalyst Inhibition. The aldehyde's oxygen atom can coordinate to the palladium center, potentially interfering with the catalytic cycle. This can slow down or halt the desired amination pathway.

  • Possible Cause 3: Competing Hydrodehalogenation. This is a frequent side reaction in Buchwald-Hartwig aminations where the aryl halide is reduced to the corresponding arene.[4] It can occur via β-hydride elimination from the palladium-amido intermediate or through the formation of palladium-hydride species that reductively eliminate the arene.[1][5] The presence of an aldehyde can sometimes exacerbate this issue.

  • Possible Cause 4: Steric Hindrance. If the aldehyde group is positioned ortho to the halide, it can create significant steric hindrance.[6] This bulkiness can impede the initial, crucial oxidative addition step, thereby slowing the entire catalytic process.[7]

Visualizing the Process: Catalytic Cycle and Troubleshooting

To effectively troubleshoot, one must first understand the ideal reaction pathway and then identify where deviations can occur.

G Figure 1: The Buchwald-Hartwig Catalytic Cycle pd0 L-Pd(0) Active Catalyst oa_complex Oxidative Addition Complex (L-Pd(II)-Ar(X)) pd0->oa_complex Oxidative Addition amido_complex Amido Complex (L-Pd(II)-Ar(NR'R'')) oa_complex->amido_complex Amine Coordination & Deprotonation amido_complex->pd0 Reductive Elimination product Ar-NR'R'' (Product) amido_complex->product hx_base [Base-H]+X- amido_complex->hx_base amine HNR'R'' amine->oa_complex arx Ar-X arx->pd0 base Base base->oa_complex

Caption: The fundamental steps of the palladium-catalyzed C-N coupling reaction.[2][8]

Troubleshooting_Workflow Figure 2: Troubleshooting Workflow for Benzaldehyde Substrates start Low Yield / No Reaction q1 Is the aldehyde group protected? start->q1 protect SOLUTION: Protect the aldehyde (e.g., as an acetal) q1->protect No q2 What side products are observed? q1->q2 Yes hydrodehalogenation PROBLEM: Hydrodehalogenation (Ar-H observed) q2->hydrodehalogenation Ar-H degradation PROBLEM: Starting Material Degradation / Polymerization q2->degradation Complex Mixture no_reaction PROBLEM: No reaction, starting material recovered. q2->no_reaction Unchanged SM solve_hydro SOLUTION: - Use bulkier ligand - Screen weaker bases - Ensure anhydrous conditions hydrodehalogenation->solve_hydro solve_degradation SOLUTION: - Use weaker base (e.g., K₃PO₄) - Lower reaction temperature - Shorter reaction time degradation->solve_degradation solve_no_reaction SOLUTION: - Increase temperature - Use more active catalyst/ligand - Check reagent purity no_reaction->solve_no_reaction

Caption: A decision tree to diagnose and solve common issues.

Q3: How can I successfully perform a Buchwald-Hartwig amination on an aryl halide containing a benzaldehyde?

The most robust strategy is to protect the aldehyde functionality before attempting the C-N coupling. This prevents the aldehyde from engaging in deleterious side reactions.

Step 1: Protect the Aldehyde Convert the aldehyde into a group that is stable under the basic, and often high-temperature, conditions of the amination. A common and effective choice is an acetal (e.g., using ethylene glycol and an acid catalyst). This protecting group can be readily removed under acidic conditions after the C-N bond has been formed.

Step 2: Optimize the Buchwald-Hartwig Reaction With the aldehyde protected, you can focus on optimizing the key parameters of the coupling reaction. The choice of ligand, base, and solvent are all critically interdependent.[9]

Ligand Selection: The ligand is paramount for stabilizing the palladium catalyst and facilitating the key steps of oxidative addition and reductive elimination.[1] For challenging substrates, bulky, electron-rich dialkylbiaryl phosphine ligands are often required.[5][10]

Amine Type Recommended Ligands Rationale
Primary Amines & AmidesBrettPhos, tBuBrettPhosDesigned to facilitate coupling of less nucleophilic primary amines and amides.[8][11]
Secondary Amines (cyclic/acyclic)RuPhos, JohnPhosEffective for a broad range of secondary amines.[8][12]
Sterically Hindered SubstratesXPhos, CyJohnPhosThe significant steric bulk helps to promote the reductive elimination step.[5]
Heteroaryl AminesDavePhos, tBuBrettPhosOften require more specialized ligands to overcome catalyst deactivation.[11]
Table 1: General ligand selection guide based on the amine coupling partner.

Base and Solvent Selection: The base's role is to deprotonate the amine, but its strength and solubility can dramatically impact the reaction.[2]

Base pKaH Common Solvents Notes
NaOtBu, KOtBu~19Toluene, Dioxane, THFVery strong, widely used. Can cause issues with base-sensitive groups.[2]
LHMDS, KHMDS~26Toluene, THFStrong, non-nucleophilic amide bases. Good for proton tolerance.[8]
Cs₂CO₃, K₃PO₄~10-12Dioxane, Toluene, DMFWeaker bases suitable for substrates with sensitive functional groups. May require higher temperatures.[2]
Table 2: Common bases and compatible solvents.

Solvent choice is often dictated by the required temperature and the solubility of the reagents. Toluene is excellent for many applications, while ethereal solvents like dioxane or THF are also common.[13] For aryl iodides, toluene is often preferred as it minimizes the precipitation of unreactive palladium-iodide dimers.[8]

General Experimental Protocol

This protocol provides a starting point for the amination of a protected benzaldehyde-containing aryl halide.

Materials:

  • Protected Aryl Halide (1.0 mmol)

  • Amine (1.2 mmol)

  • Palladium Precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%)

  • Base (e.g., NaOtBu, 1.4 mmol)

  • Anhydrous, Degassed Solvent (e.g., Toluene, 5 mL)

  • Oven-dried reaction vial with a magnetic stir bar

Procedure:

  • Inert Atmosphere: In a glovebox or under a constant stream of inert gas (Argon or Nitrogen), add the protected aryl halide, palladium precatalyst, and base to the oven-dried reaction vial.[14]

  • Seal and Purge: Seal the vial with a cap containing a PTFE septum. If not in a glovebox, thoroughly purge the vial with inert gas for 5-10 minutes.

  • Solvent and Reagent Addition: Add the anhydrous, degassed solvent via syringe, followed by the amine coupling partner. If the amine is a solid, it can be added in step 1.

  • Heating and Stirring: Place the vial in a preheated heating block or oil bath set to the desired temperature (typically 80-110 °C) and stir vigorously.[11]

  • Monitoring: Monitor the reaction's progress by TLC, GC-MS, or LC-MS until the starting material is consumed (typically 12-24 hours).

  • Work-up: Cool the reaction to room temperature. Quench carefully with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

  • Deprotection: Subject the purified, protected product to standard deprotection conditions (e.g., mild aqueous acid for an acetal) to reveal the final aminated benzaldehyde.

By systematically addressing the unique reactivity of the benzaldehyde group and carefully selecting the catalyst system, you can successfully navigate the challenges of this complex transformation.

References

Sources

Troubleshooting

Technical Support Center: Purification of 4-(2-Methylmorpholin-4-yl)benzaldehyde

Introduction Welcome to the technical support center for 4-(2-Methylmorpholin-4-yl)benzaldehyde. This molecule is a key building block in medicinal chemistry and materials science, making its purity paramount for success...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Welcome to the technical support center for 4-(2-Methylmorpholin-4-yl)benzaldehyde. This molecule is a key building block in medicinal chemistry and materials science, making its purity paramount for successful downstream applications. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with its purification. We provide field-proven troubleshooting advice, detailed protocols, and answers to frequently asked questions, grounded in established chemical principles.

Section 1: Understanding Potential Impurities

Effective purification begins with understanding the potential impurities that may be present in the crude product. The primary synthesis route for this compound typically involves a nucleophilic aromatic substitution or a Buchwald-Hartwig amination, coupling 2-methylmorpholine with a 4-formylphenyl halide or equivalent.

Table 1: Common Impurities and Their Origins

Impurity Name Structure Likely Origin Key Analytical Signature
4-Fluorobenzaldehyde or4-Chlorobenzaldehyde Unreacted starting material Distinct aldehyde proton signal in ¹H NMR (~10 ppm) but lacking morpholine signals. Lower Rf on TLC than the product.
2-Methylmorpholine Unreacted starting material Highly polar, often water-soluble. May not be visible on non-polar TLC plates. Characteristic signals in ¹H NMR.
4-(2-Methylmorpholin-4-yl)benzoic acid Oxidation of the aldehyde product Higher polarity than the product. Absence of aldehyde proton (~10 ppm) and presence of a broad carboxylic acid proton (>12 ppm) in ¹H NMR.

| Bis-addition products orPolymeric materials | | Side reactions or degradation | Often baseline material on TLC or streaking. Can lead to broad, unresolved humps in NMR spectra. |

Section 2: Troubleshooting Guide

This section addresses specific issues you may encounter during the purification process in a direct question-and-answer format.

Question: My final product is a persistent yellow-to-brown oil, but literature suggests it should be a solid. What's causing this and how can I induce crystallization?

Answer: This is a common issue often caused by residual solvent or the presence of minor impurities that inhibit the formation of a crystal lattice.

  • Causality: The aldehyde functional group can be sensitive, and even trace amounts of starting materials or oxidation by-products can act as "crystal poisons." Residual solvents like DMF or DMSO from the reaction can also prevent solidification.

  • Solutions:

    • High-Vacuum Drying: First, ensure all volatile solvents are removed by drying the oil under high vacuum (e.g., <1 mbar) for several hours, potentially with gentle heating (40-50°C) if the compound is thermally stable.

    • Trituration: This technique involves "washing" the oil with a solvent in which the desired product is insoluble, but the impurities are soluble.

      • Add a small amount of a non-polar solvent like hexanes, diethyl ether, or pentane to the oil.

      • Stir vigorously with a spatula, scraping the sides of the flask. The pure product may precipitate as a solid.

      • Isolate the solid by filtration and wash with a small amount of the cold trituration solvent.

    • Recrystallization from a Mixed-Solvent System: If trituration fails, recrystallization is the next step. Since the product is an oil, a single solvent may not work.

      • Dissolve the oil in a minimal amount of a "good" solvent where it is highly soluble (e.g., ethyl acetate, dichloromethane).

      • Slowly add a "poor" solvent (an anti-solvent) in which the product is insoluble (e.g., hexanes, pentane) dropwise at room temperature or while warming, until the solution becomes faintly cloudy.

      • Add a drop or two of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly to room temperature, and then in a refrigerator or freezer.

Question: I'm performing column chromatography, but my product is co-eluting with an impurity. How can I improve the separation?

Answer: Poor separation on a silica gel column is almost always due to an improperly optimized solvent system or incorrect column packing and loading.

  • Causality: Silica gel separates compounds based on their polarity. If the polarity of the eluent is too high, all compounds will travel quickly with the solvent front (high Rf), leading to poor resolution. If the eluent is not polar enough, the compounds will remain adsorbed to the silica (low Rf). For effective separation, the target compound should have a Thin Layer Chromatography (TLC) Retention Factor (Rf) of approximately 0.2-0.3 in the chosen solvent system.[1]

  • Solutions:

    • Optimize the Eluent System with TLC: Before running the column, test various solvent mixtures using TLC. A common choice for compounds of this polarity is a mixture of a non-polar solvent (like hexanes or petroleum ether) and a moderately polar solvent (like ethyl acetate).

      • Start with a low polarity mixture (e.g., 9:1 Hexane/Ethyl Acetate) and gradually increase the proportion of ethyl acetate (e.g., 8:2, 7:3).

      • Aim for a ΔRf of at least 0.1 between your product and the impurity. If separation is still poor, consider adding a third solvent. A small amount of triethylamine (~0.5%) can be added to the eluent to reduce tailing of basic compounds like morpholines on acidic silica gel.

    • Use Gradient Elution: Instead of using a single solvent mixture (isocratic elution), start with a low-polarity eluent to wash off non-polar impurities and then gradually increase the polarity to elute your product, leaving more polar impurities behind.

    • Ensure Proper Column Packing and Loading:

      • Pack the column with a slurry of silica in the initial, least polar eluent to ensure a homogenous, crack-free stationary phase.[1]

      • Load the sample using the "dry loading" method. Dissolve your crude product in a minimal amount of a volatile solvent (like dichloromethane), add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. This powder can then be carefully added to the top of the column, which often results in sharper bands and better separation.[1]

Section 3: Standard Purification Protocols

These protocols provide a starting point for purification. They should be adapted based on the specific impurity profile of your crude material, as determined by analytical techniques like TLC or ¹H NMR.

Protocol 1: Flash Column Chromatography

This method is ideal for separating compounds with different polarities.

Materials:

  • Crude "4-(2-Methylmorpholin-4-yl)benzaldehyde"

  • Silica gel (60 Å, 40-63 µm particle size)

  • Solvents: Hexanes (or petroleum ether), Ethyl Acetate (HPLC grade)

  • Triethylamine (optional, for basic compounds)

  • Collection tubes or flasks

Procedure:

  • TLC Analysis: Determine the optimal eluent system as described in the troubleshooting section. A typical starting point would be 7:3 Hexane/Ethyl Acetate.

  • Column Preparation:

    • Select a column where the silica gel mass is approximately 50-100 times the mass of your crude sample.

    • Prepare a slurry of silica gel in the initial, low-polarity eluent.

    • Pour the slurry into the column and use gentle air pressure or a pump to pack it evenly, ensuring no air bubbles or cracks are present. Add a thin layer of sand on top of the silica bed.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve the crude product in a minimal amount of dichloromethane.

    • Add silica gel (approx. 1-2 times the mass of the crude product) and mix well.

    • Evaporate the solvent completely using a rotary evaporator to obtain a dry, free-flowing powder.

    • Carefully add this powder to the top of the prepared column.

  • Elution and Fraction Collection:

    • Carefully add the eluent to the column.

    • Begin elution with the starting solvent mixture, collecting fractions.

    • Monitor the elution process using TLC by spotting small aliquots from the collected fractions.

    • If necessary, gradually increase the eluent polarity (e.g., from 8:2 to 7:3 Hexane/EtOAc) to elute the product.

  • Product Isolation:

    • Combine the fractions that contain the pure product (as determined by TLC).

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the purified compound.

Protocol 2: Recrystallization

This method is best when the crude product is a solid and contains impurities with different solubility profiles.[2]

Materials:

  • Crude solid "4-(2-Methylmorpholin-4-yl)benzaldehyde"

  • Recrystallization solvents (e.g., Ethanol, Isopropanol, Ethyl Acetate, Hexanes)

  • Erlenmeyer flasks

  • Hot plate with stirring

  • Buchner funnel and filter paper

Procedure:

  • Solvent Selection: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot. Test small amounts of your crude product in different solvents to find a suitable one. Ethanol or a mixture like Ethyl Acetate/Hexanes is a good starting point.

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask with a stir bar.

    • Add a minimal amount of the chosen solvent and heat the mixture gently with stirring.

    • Continue adding small portions of the hot solvent until the solid just dissolves completely. Do not add excessive solvent.

  • Hot Filtration (if necessary): If there are insoluble impurities (like dust or polymeric by-products), perform a hot filtration by passing the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization:

    • Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.

    • Once at room temperature, you can place the flask in an ice bath or refrigerator to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

    • Dry the purified crystals in a vacuum oven.

Section 4: Purity Assessment & FAQs

Q1: What are the best analytical methods to confirm the purity of my final product?

A1: A combination of methods is recommended for comprehensive purity analysis.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): This is the primary technique for structural confirmation and purity assessment. A clean spectrum, with correctly integrated peaks corresponding only to the product and the absence of signals from starting materials or by-products, is a strong indicator of purity.

  • Reverse-Phase HPLC (RP-HPLC): HPLC is a highly sensitive method for quantifying purity.[3] A typical method would use a C18 column with a mobile phase of acetonitrile and water (often with a modifier like formic acid or TFA). Purity is determined by the area percentage of the main product peak.[4][5][6]

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This technique couples the separation power of HPLC with the detection power of mass spectrometry, allowing you to confirm the molecular weight of your product and identify the mass of any impurities.

Q2: How should I store the purified "4-(2-Methylmorpholin-4-yl)benzaldehyde"?

A2: Based on safety data for similar benzaldehyde derivatives, the compound should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).[7] It should be kept in a cool, dry, and well-ventilated place, away from strong oxidizing agents.[8] Aldehydes can be sensitive to air and light, which can cause oxidation to the corresponding carboxylic acid.

Q3: My purified compound is white, but it turns yellow over time. What is happening?

A3: The yellowing of aromatic aldehydes upon storage is a common issue, often indicating slow decomposition or the formation of trace, highly colored polymeric impurities. This can be initiated by exposure to air (oxidation), light (photochemical reactions), or trace acid/base contaminants. To minimize this, ensure the product is completely free of solvents and store it strictly according to the conditions mentioned in Q2. For long-term storage, refrigeration (2-8°C) is recommended.

Section 5: Visual Workflows

Diagram 1: Purification Strategy Selection

crude Crude Product analysis Analyze by TLC/ ¹H NMR crude->analysis decision Assess Impurity Profile analysis->decision sub_solid Crude is a Solid & Impurities have different solubility? decision->sub_solid  Major Impurities  Present sub_oil Crude is an Oil or Impurities have similar polarity? decision->sub_oil  Complex Mixture or  Trace Impurities recrystallize Recrystallization sub_solid->recrystallize Yes chromatography Column Chromatography sub_solid->chromatography No sub_oil->chromatography Yes pure_product Pure Product recrystallize->pure_product chromatography->pure_product

Caption: Decision workflow for selecting the appropriate purification method.

Diagram 2: Flash Column Chromatography Workflow

start Start: Crude Product tlc 1. Optimize Eluent (Aim for Rf ≈ 0.25) start->tlc pack 2. Pack Column (Slurry Method) tlc->pack load 3. Load Sample (Dry Loading) pack->load elute 4. Elute & Collect Fractions (Gradient if needed) load->elute monitor 5. Monitor Fractions by TLC elute->monitor monitor->elute Continue elution combine 6. Combine Pure Fractions monitor->combine Fractions are pure evap 7. Evaporate Solvent combine->evap end End: Purified Product evap->end

Caption: Step-by-step workflow for purification by flash chromatography.

References

  • Royal Society of Chemistry. (2016). Supercoiled fibres of self-sorted donor-acceptor stacks: a turn-off/turn-on platform for sensing volatile aromatic compounds - Supporting Information. [Link]

  • Rastuti, et al. (2016). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Oriental Journal of Chemistry. [Link]

  • Loba Chemie. (2021). 4-METHYL BENZALDEHYDE Safety Data Sheet. [Link]

  • Angeles, E., et al. (2005). Synthesis of 4-chloro-2-(thiomorpholin-4-ylmethyl)phenol. Molbank. [Link]

  • Velázquez, A. M., et al. (2007). Synthesis of 4-bromo-2-thiomorpholin-4-ylmethyl-1-phenol. Molbank. [Link]

  • Oriental Journal of Chemistry. (2016). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. [Link]

  • OICC Press. (2024). Synthesis of novel products from the reaction of benzaldehyde and benzoic acid derivatives with aromatics carrying two hydroxyl. [Link]

  • Google Patents.
  • Royal Society of Chemistry. Supporting information for the manuscript entitled precise synthesis of thermoresponsive polyvinylphosphonate-biomolecule conjugates via thiol. [Link]

  • GSC Biological and Pharmaceutical Sciences. (2022). RP-HPLC analytical method development and validation for newly synthesized N-{[6-methoxy-2-(morpholin-4-yl)quinolin-3-yl]methyl}-4H-1,2,4-triazol-4-amine. [Link]

  • Google Patents. WO2014118797A1 - Purification of organic compounds using surrogate stationary phases on reversed phase columns.
  • University of York. Recrystallisation - Chemistry Teaching Labs. [Link]

  • Ng, S. W., et al. (2016). Synthesis and redetermination of the crystal structure of salicylaldehyde N(4)-morpholinothiosemicarbazone. PMC. [Link]

  • Muszalska, I., et al. (2007). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL... Acta Poloniae Pharmaceutica. [Link]

  • MDPI. (2003). Regioselective Protection of the 4-Hydroxyl of 3,4-Dihydroxy-benzaldehyde. [Link]

  • Reddy, G. O., et al. (2013). Synthesis and Characterization of Impurities in the Production Process of Lopinavir. PMC. [Link]

  • ResearchGate. (2015). Development and Validation of Analytical Methods for Pharmaceuticals. [Link]

Sources

Optimization

"4-(2-Methylmorpholin-4-yl)benzaldehyde" stability and storage conditions

Welcome to the Technical Support and Troubleshooting Guide for 4-(2-Methylmorpholin-4-yl)benzaldehyde . This compound is a critical building block in pharmaceutical synthesis, frequently utilized in reductive aminations,...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support and Troubleshooting Guide for 4-(2-Methylmorpholin-4-yl)benzaldehyde . This compound is a critical building block in pharmaceutical synthesis, frequently utilized in reductive aminations, Schiff base formations, and the synthesis of complex heterocyclic APIs.

Due to the presence of both an oxidizable aldehyde moiety and a tertiary amine (morpholine ring), this compound presents specific stability challenges[1]. This guide is designed by application scientists to help researchers troubleshoot degradation issues, optimize storage, and recover degraded materials.

Stability & Storage Matrix

To ensure experimental reproducibility, strict adherence to optimal storage conditions is required. The table below summarizes the causality between storage environments and the expected shelf life of the compound[2].

Storage ConditionTemperatureAtmosphereLight ExposureExpected Shelf LifeDegradation Risk
Optimal Long-Term -20°CArgon / N2Dark> 24 monthsMinimal
Standard Storage 2-8°CArgon / N2Dark12 - 24 monthsLow
Benchtop (Sealed) 20-25°CAirDark1 - 3 monthsModerate (Autoxidation)
Benchtop (Open) 20-25°CAirAmbient Light< 1 weekHigh (Photolysis & Autoxidation)

Troubleshooting FAQs

Q: Why has my 4-(2-Methylmorpholin-4-yl)benzaldehyde changed from a pale yellow powder to a dark orange, insoluble crust?

A: This physical change is the hallmark of autoxidation and photolytic degradation . Benzaldehyde derivatives readily undergo a radical chain autoxidation process when exposed to atmospheric oxygen, converting the aldehyde into its corresponding benzoic acid[3]. While the para-substituted morpholine ring is electron-donating—which slightly stabilizes the carbonyl carbon against nucleophilic attack—it does not prevent radical-initiated autoxidation. Furthermore, morpholinobenzaldehydes are documented to undergo photolytic decomposition under UV or strong ambient light, leading to highly colored, insoluble byproducts[4].

Q: I observe a secondary peak in my LC-MS and NMR spectra. What are the most likely degradants?

A: The primary degradant is 4-(2-methylmorpholin-4-yl)benzoic acid (an +16 Da mass shift in LC-MS). The autoxidation mechanism proceeds via a perbenzoic acid intermediate, which subsequently reacts with another molecule of the unoxidized aldehyde to yield two molecules of the benzoic acid[5]. If the compound was exposed to strong light, you may also observe photolytic cleavage products, such as des-formyl derivatives or N-oxide species.

Q: Is it necessary to handle this compound in a glovebox?

A: A glovebox is not strictly required for daily handling, but backfilling the storage vial with an inert gas (Argon or Nitrogen) after every use is critical. The compound exhibits moderate stability under normal conditions if kept dry and sealed[2], but oxygen displacement is the only definitive way to halt the initiation phase of the autoxidation radical chain.

Mechanistic Insight: Autoxidation Pathway

Understanding the degradation mechanism is key to preventing it. The autoxidation of benzaldehydes is a radical chain reaction. Benzyl alcohol impurities or trace transition metals often catalyze the initiation step, forming an acyl radical. This radical rapidly reacts with molecular oxygen to form a peroxy radical, which abstracts a hydrogen from another aldehyde molecule to form a perbenzoic acid intermediate[5].

Autoxidation A 4-(2-Methylmorpholin-4-yl) benzaldehyde B Acyl Radical Formation (Initiation) A->B O2, Light / Trace Metals E 4-(2-Methylmorpholin-4-yl) benzoic acid (Final Degradant) A->E Direct oxidation (Slow pathway) C Peroxy Radical (Chain Propagation) B->C + O2 D Perbenzoic Acid Intermediate C->D + Aldehyde (H-abstraction) D->E + Aldehyde (Disproportionation)

Caption: Radical chain autoxidation mechanism of 4-(2-Methylmorpholin-4-yl)benzaldehyde into benzoic acid.

Experimental Workflow: Salvaging Degraded Material

If your batch has oxidized, you do not necessarily need to discard it. You can salvage the unreacted aldehyde using a classic sodium bisulfite adduct purification . This protocol is a self-validating system: only the active aldehyde will form the bisulfite adduct, leaving the oxidized benzoic acid and other non-carbonyl impurities behind.

Step-by-Step Purification Protocol
  • Adduct Formation: Dissolve the impure 4-(2-Methylmorpholin-4-yl)benzaldehyde in a minimal amount of diethyl ether or ethyl acetate. Vigorously stir the organic layer with an equal volume of freshly prepared, saturated aqueous sodium bisulfite ( NaHSO3​ ) solution for 1-2 hours at room temperature.

  • Precipitation & Filtration: The aldehyde will react to form a solid, water-soluble bisulfite adduct that typically precipitates at the biphasic interface. Filter the precipitate under vacuum and wash it thoroughly with cold diethyl ether to remove the organic-soluble benzoic acid degradants.

  • Adduct Cleavage: Transfer the purified solid adduct to a clean flask. Add a 10% aqueous sodium carbonate ( Na2​CO3​ ) solution or 1M NaOH and stir vigorously. The basic conditions will cleave the adduct, regenerating the free aldehyde.

  • Extraction: Extract the regenerated aldehyde with ethyl acetate or dichloromethane (DCM).

  • Drying & Concentration: Wash the organic layer with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the pure aldehyde. Store immediately under Argon at -20°C.

Purification S1 Impure Aldehyde (Contains Benzoic Acid) S2 Stir with Saturated NaHSO3 (aq) S1->S2 S3 Solid Bisulfite Adduct (Precipitates) S2->S3 Nucleophilic Addition S4 Filter & Wash with Ether (Removes Acid Impurities) S3->S4 S5 Treat with 10% Na2CO3 (pH > 9) S4->S5 Adduct Cleavage S6 Extract with EtOAc/DCM & Concentrate S5->S6 S7 Pure 4-(2-Methylmorpholin-4-yl) benzaldehyde S6->S7 Store under Argon

Caption: Workflow for the sodium bisulfite adduct purification of oxidized benzaldehyde derivatives.

References

  • National Institutes of Health (PMC). "Identification and Migration Studies of Photolytic Decomposition Products of UV-Photoinitiators in Food Packaging." NIH. Available at:[Link]

  • Royal Society Publishing. "The cobalt-salt-catalyzed autoxidation of benzaldehyde." Proceedings of the Royal Society A. Available at:[Link]

  • Nature Communications (via ResearchGate). "The benzaldehyde oxidation paradox explained by the interception of peroxy radical by benzyl alcohol." Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Monitoring the Synthesis of 4-(2-Methylmorpholin-4-yl)benzaldehyde

Welcome to the technical support center for the synthesis of "4-(2-Methylmorpholin-4-yl)benzaldehyde." This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of "4-(2-Methylmorpholin-4-yl)benzaldehyde." This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice. Here, we will explore the common synthetic routes and delve into the specifics of monitoring the reaction progress to ensure a successful outcome.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to 4-(2-Methylmorpholin-4-yl)benzaldehyde, and how does the route affect the monitoring strategy?

The synthesis of 4-(2-Methylmorpholin-4-yl)benzaldehyde typically proceeds via two primary pathways:

  • Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction involves the reaction of 4-halobenzaldehyde (e.g., 4-bromobenzaldehyde or 4-chlorobenzaldehyde) with 2-methylmorpholine.[1][2] This is a widely used method for forming C-N bonds.[1]

  • Nucleophilic Aromatic Substitution (SNA_r): This pathway involves the reaction of a highly activated aryl halide, such as 4-fluorobenzaldehyde, with 2-methylmorpholine in the presence of a base.[3]

The choice of synthetic route dictates the expected byproducts and the key species to monitor. For a Buchwald-Hartwig reaction, it is crucial to monitor the consumption of the aryl halide and the formation of the desired product, as well as potential dehalogenated byproducts.[4] For an S_NAr reaction, monitoring the disappearance of the starting materials is the primary focus.

Q2: Which analytical techniques are recommended for monitoring the progress of this synthesis?

A multi-faceted approach is often best. Here are the recommended techniques:

  • Thin-Layer Chromatography (TLC): An excellent initial technique for quick, qualitative analysis of the reaction progress.[5][6] It allows for the rapid visualization of the consumption of starting materials and the formation of the product.[7]

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the concentration of reactants, products, and byproducts over time.[8][9] This is particularly useful for detailed kinetic studies and for identifying reaction completion with high confidence.[8]

  • Gas Chromatography-Mass Spectrometry (GC-MS): A powerful tool for identifying and quantifying volatile components in the reaction mixture, including starting materials, products, and any low-molecular-weight byproducts.[10][11] Derivatization may be necessary for polar compounds like morpholine derivatives to improve their volatility.[12][13][14]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is invaluable for confirming the structure of the final product and can also be used to monitor the reaction by observing the disappearance of signals from the starting materials and the appearance of new signals corresponding to the product.[15][16][17]

Troubleshooting Guides

Issue 1: The reaction appears to be stalled or incomplete based on TLC or HPLC analysis.

Possible Causes & Solutions:

  • Catalyst Inactivity (Buchwald-Hartwig): The palladium catalyst may have deactivated.

    • Solution: Ensure that the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) as oxygen can deactivate the catalyst.[2] Consider using a pre-catalyst that is more resistant to deactivation.[2] It can also be beneficial to add an extra equivalent of the phosphine ligand relative to the palladium source to prevent catalyst deactivation.[2]

  • Insufficient Base: The base is crucial for the deprotonation of the amine in the catalytic cycle.[1]

    • Solution: Ensure the base is of high purity and has been stored under anhydrous conditions. Consider using a stronger base, such as sodium tert-butoxide (NaOtBu), or screening different bases.[18]

  • Poor Solubility: One or more of the reactants may not be fully dissolved in the chosen solvent, limiting the reaction rate.[18]

    • Solution: Screen alternative solvents or consider using a co-solvent to improve solubility.[19] Vigorously stir the reaction mixture, especially if it is biphasic.[2]

  • Low Reaction Temperature: The reaction may require more thermal energy to proceed at a reasonable rate.

    • Solution: Gradually increase the reaction temperature while monitoring the progress.[20] Be mindful that higher temperatures can sometimes lead to increased byproduct formation.[21]

Issue 2: Multiple spots are observed on the TLC plate, indicating the formation of byproducts.

Possible Causes & Solutions:

  • Side Reactions: In Buchwald-Hartwig aminations, side reactions such as hydrodehalogenation of the aryl halide or dimerization of the phosphine ligand can occur.[4]

    • Solution: Optimize the reaction conditions, including the choice of ligand, base, and solvent.[21] Screening different phosphine ligands can sometimes minimize side reactions.[2]

  • Decomposition of Starting Materials or Product: The aldehyde functional group can be sensitive to oxidation, especially at elevated temperatures.[5][6]

    • Solution: Maintain an inert atmosphere throughout the reaction. Consider if the reaction can be run at a lower temperature.[18]

  • Impure Starting Materials: The presence of impurities in the starting materials can lead to the formation of unexpected byproducts.

    • Solution: Verify the purity of your starting materials using an appropriate analytical technique (e.g., NMR, GC-MS) before starting the reaction. Purify the starting materials if necessary.[2]

Experimental Protocols

Protocol 1: Monitoring Reaction Progress by Thin-Layer Chromatography (TLC)
  • Plate Preparation: On a silica gel TLC plate, draw a baseline in pencil approximately 1 cm from the bottom. Mark three lanes: "SM" (Starting Material - 4-halobenzaldehyde), "Co" (Co-spot), and "Rxn" (Reaction Mixture).[6][22]

  • Spotting:

    • In the "SM" lane, spot a dilute solution of the starting aryl halide.

    • In the "Rxn" lane, carefully take an aliquot of the reaction mixture with a capillary tube and spot it.[5]

    • In the "Co" lane, spot the starting material first, and then spot the reaction mixture on top of it.[6]

  • Elution: Place the TLC plate in a developing chamber containing an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate).[22] Allow the solvent to travel up the plate until it is about 1 cm from the top.

  • Visualization: Remove the plate, mark the solvent front with a pencil, and allow it to dry. Visualize the spots under a UV lamp.[22] The disappearance of the starting material spot in the "Rxn" lane and the appearance of a new, more polar product spot (which will have a lower R_f value) indicates the reaction is progressing.[7]

Protocol 2: Quantitative Monitoring by High-Performance Liquid Chromatography (HPLC)
  • Sample Preparation: At various time points, withdraw a small aliquot from the reaction mixture. Quench the reaction by diluting the aliquot in a suitable solvent (e.g., acetonitrile) to a known concentration. Filter the sample through a 0.22 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: A reversed-phase C18 column is typically suitable for this analysis.[23][24][25][26]

    • Mobile Phase: A gradient of water and acetonitrile, both with 0.1% formic acid or another modifier, often provides good separation.

    • Detection: UV detection at a wavelength where both the starting material and product have significant absorbance (e.g., 280 nm) is recommended.[25]

  • Analysis: Inject the prepared samples into the HPLC system. The peak areas of the starting material and product can be used to determine their relative concentrations and monitor the reaction progress over time.[9]

Data Presentation

Table 1: Typical Retention Factors (R_f) in TLC Analysis

CompoundTypical R_f Value (3:1 Hexanes:Ethyl Acetate)
4-Bromobenzaldehyde~0.6
2-MethylmorpholineBaseline (highly polar)
4-(2-Methylmorpholin-4-yl)benzaldehyde~0.3

Table 2: Representative ¹H NMR Chemical Shifts (CDCl₃, 400 MHz)

Proton4-Bromobenzaldehyde (ppm)4-(2-Methylmorpholin-4-yl)benzaldehyde (ppm)
Aldehyde (-CHO)~9.9~9.8
Aromatic Protons7.6-7.8 (multiplet)6.9-7.1 (d) and 7.7-7.9 (d)
Morpholine Protons-2.5-4.0 (multiplet)
Methyl Protons-~1.3 (d)

Visualization

G cluster_reaction Synthesis cluster_monitoring Monitoring cluster_decision Decision Point cluster_outcome Outcome A Reaction Setup (Inert Atmosphere) B Reaction in Progress A->B C Aliquot Sampling B->C D TLC Analysis (Qualitative) C->D E HPLC/GC-MS Analysis (Quantitative) C->E G Reaction Complete? D->G E->G F NMR Analysis (Structural Confirmation) H Work-up and Purification G->H Yes I Continue Reaction/ Troubleshoot G->I No H->F I->B

Sources

Optimization

Technical Support Center: 4-(2-Methylmorpholin-4-yl)benzaldehyde Purification

Welcome to the Technical Support Center. As application scientists, we know that purifying substituted morpholinobenzaldehydes can be deceptively complex.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As application scientists, we know that purifying substituted morpholinobenzaldehydes can be deceptively complex. This guide abandons generic advice to focus on the specific physical chemistry of 4-(2-Methylmorpholin-4-yl)benzaldehyde , providing you with field-proven, self-validating protocols to ensure high-purity recovery.

Physicochemical Profiling & Causality

Before troubleshooting, it is critical to understand the physical chemistry of your target molecule. 4-(2-Methylmorpholin-4-yl)benzaldehyde is an aromatic aldehyde with a substituted morpholine ring. It exhibits moderate polarity and acts as a weak hydrogen-bond acceptor.

The parent compound, 4-morpholinobenzaldehyde, has a relatively low melting point of approximately 69 °C[1]. The addition of the asymmetric 2-methyl group on the morpholine ring disrupts crystal lattice packing, which typically depresses the melting point even further. This depressed melting point is the primary causal factor for the most common recrystallization failure in this class of molecules: oiling out (liquid-liquid phase separation). When the saturation temperature of your solvent system exceeds the melting point of the solute, the compound precipitates as an immiscible liquid rather than a solid crystal.

Troubleshooting Q&A

Q: My product "oils out" at the bottom of the flask instead of crystallizing. How do I fix this? A: Oiling out occurs when the compound drops out of solution above its melting point. To fix this, you must bypass the metastable oil zone.

  • Causality: The solvent's boiling point or the dissolution temperature is too high relative to the compound's melting point. Rapid cooling also forces the system into a supersaturated liquid state.

  • Solution: Switch to a lower-boiling solvent like Methanol[1]. If using a binary system (e.g., EtOAc/Heptane), add 5-10% more of the "good" solvent (EtOAc) to lower the saturation temperature, then cool the solution extremely slowly (0.5 °C/min). Introduce a seed crystal at exactly the cloud point to force heterogeneous nucleation before the oil phase can separate.

Q: The crude product is dark brown/orange, but the pure compound should be yellow. How do I remove this discoloration? A: Discoloration is usually caused by trace oxidation of the morpholine nitrogen or residual transition metal catalysts (if synthesized via Buchwald-Hartwig amination).

  • Solution: Utilize a charcoal-assisted decolorization protocol. Activated charcoal efficiently adsorbs high-molecular-weight polymeric impurities and transition metals. Boil the crude mixture in Ethanol with 5% w/w activated charcoal, then perform a hot filtration through a Celite pad[2].

Q: I am experiencing low recovery yields (<50%) after recrystallization. What is wrong? A: 4-(2-Methylmorpholin-4-yl)benzaldehyde retains significant solubility in cold alcohols.

  • Solution: If Methanol or Ethanol yields are poor, transition to an Anti-Solvent Crystallization system (Protocol C). By using Ethyl Acetate to dissolve the compound and Heptane to aggressively force precipitation, you can artificially steepen the solubility curve and recover >85% of your material.

Standard Operating Procedures (SOPs)

Protocol A: Standard Single-Solvent Recrystallization (Methanol)

Self-validating mechanism: The formation of distinct yellow needles confirms the exclusion of the metastable oil phase and verifies high purity.

  • Place the crude 4-(2-Methylmorpholin-4-yl)benzaldehyde in a round-bottom flask equipped with a reflux condenser.

  • Add minimal Methanol (approx. 3-5 mL per gram of crude) and heat to 60 °C with stirring until complete dissolution occurs[1].

  • Remove from heat and allow the flask to cool to room temperature undisturbed. Do not use an ice bath immediately , as thermal shock promotes oiling out.

  • Once nucleation begins at room temperature, transfer the flask to an ice bath (0-5 °C) for 1 hour to maximize yield.

  • Collect the yellow crystals via vacuum filtration and wash with 1-2 mL of ice-cold Methanol.

Protocol B: Charcoal-Assisted Decolorization (Ethanol)

Self-validating mechanism: The filtrate must pass through the Celite pad as a clear, pale-yellow liquid. Any brown tint indicates insufficient charcoal or channeling in the filter pad.

  • Dissolve the discolored crude product in Ethanol (5 mL per gram) and heat to 70 °C.

  • Remove temporarily from heat and cautiously add 5% w/w activated charcoal (adding charcoal to a boiling solution will cause violent bumping)[2].

  • Reflux the suspension for 15 minutes.

  • Filter the hot suspension rapidly through a pre-warmed Buchner funnel packed with a 1 cm layer of Celite.

  • Allow the clear filtrate to cool slowly to induce crystallization.

Protocol C: Anti-Solvent Crystallization (Ethyl Acetate / Heptane)

Self-validating mechanism: The exact cloud point visually indicates the boundary of the solubility curve, ensuring maximum yield upon cooling.

  • Dissolve the crude solid in a minimum volume of hot Ethyl Acetate (EtOAc) at 65 °C.

  • While maintaining temperature and stirring, add hot Heptane dropwise until the solution becomes faintly turbid (the cloud point).

  • Add exactly 1-2 drops of EtOAc to clear the turbidity.

  • Remove from heat, add a seed crystal, and allow to cool to room temperature, followed by 30 minutes in an ice bath.

Data & Visualization

Solvent Selection Matrix
Solvent SystemPolarityBoiling PointSuitabilityMechanistic Notes
Methanol High64.7 °CExcellentPrimary choice; low boiling point prevents oiling out[1].
Ethanol High78.3 °CGoodIdeal for high-temperature charcoal decolorization[2].
EtOAc / Heptane Moderate/Low77 °C / 98 °CExcellentBest for maximizing yield via cloud-point titration.
Recrystallization Decision Workflow

RecrystallizationWorkflow Start Crude 4-(2-Methylmorpholin-4-yl) benzaldehyde CheckColor Is the crude highly discolored/brown? Start->CheckColor Charcoal Protocol B: EtOH + Activated Charcoal CheckColor->Charcoal  Yes Standard Protocol A: Hot Methanol Dissolution CheckColor->Standard  No Cooling Controlled Cooling (0.5 °C / min) Charcoal->Cooling  Hot Filtered Standard->Cooling CheckOil Did the product 'oil out'? Cooling->CheckOil OilingFix Reheat, add 10% MeOH, add seed crystals CheckOil->OilingFix  Yes Crystallization Crystal Formation CheckOil->Crystallization  No OilingFix->Cooling  Recool Filtration Vacuum Filtration & Cold Solvent Wash Crystallization->Filtration

Workflow for the recrystallization and troubleshooting of 4-(2-Methylmorpholin-4-yl)benzaldehyde.

References

  • ChemicalBook. "4-Morpholinobenzaldehyde synthesis". chemicalbook.com. Available at: 1

  • National Institutes of Health (PMC). "Targeting Cancer with New Morpholine-Benzimidazole-Oxadiazole Derivatives: Synthesis, Biological Evaluation, and Computational Insights". nih.gov. Available at: 2

Sources

Reference Data & Comparative Studies

Validation

1H NMR analysis of "4-(2-Methylmorpholin-4-yl)benzaldehyde"

High-Performance 1 H NMR Analysis of 4-(2-Methylmorpholin-4-yl)benzaldehyde: A Comparative Guide Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Focus: Resolving complex aliphatic sp...

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Author: BenchChem Technical Support Team. Date: April 2026

High-Performance 1 H NMR Analysis of 4-(2-Methylmorpholin-4-yl)benzaldehyde: A Comparative Guide

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Focus: Resolving complex aliphatic spin systems using Benchtop (60 MHz), Routine High-Field (400 MHz), and Ultra-High-Field (800 MHz) NMR Spectroscopy.

Executive Summary & The Analytical Challenge

In pharmaceutical development, the precise structural elucidation of intermediates is non-negotiable. 4-(2-Methylmorpholin-4-yl)benzaldehyde is a critical building block featuring a para-substituted benzaldehyde core and a chiral 2-methylmorpholine ring. While the aromatic and aldehyde protons present straightforward, first-order signals, the morpholine ring introduces a significant analytical challenge.

The chiral center at the C2 position of the morpholine ring renders the methylene protons at C3, C5, and C6 diastereotopic . This means that even the geminal protons on the same carbon atom exist in different magnetic environments and couple with each other (geminal coupling, 2J ) as well as with adjacent vicinal protons ( 3J ). The resulting 1 H NMR spectrum in the 2.5–4.0 ppm region is a highly complex, overlapping multiplet system.

Choosing the right NMR platform—balancing resolution, throughput, and cost—is critical. This guide objectively compares the performance of benchtop (60 MHz) systems against high-field (400 MHz) and ultra-high-field (800 MHz) alternatives for analyzing this specific compound, providing actionable protocols and mechanistic insights[1].

Mechanistic Insights: Magnetic Field Strength vs. Spin-Spin Coupling

To understand why different instruments yield vastly different spectra for 4-(2-Methylmorpholin-4-yl)benzaldehyde, we must examine the causality of spin-spin coupling.

The appearance of an NMR spectrum is dictated by the ratio of the chemical shift difference ( Δν , in Hz) to the coupling constant ( J , in Hz).

  • Strong Coupling ( Δν/J<10 ): At 60 MHz, the frequency difference between the diastereotopic protons in the morpholine ring is small. Because J is independent of the magnetic field ( B0​ ), the Δν/J ratio drops, resulting in second-order spectra (e.g., AB or ABC systems) where multiplets overlap heavily, making direct integration and assignment nearly impossible.

  • Weak Coupling ( Δν/J>10 ): At 400 MHz and 800 MHz, Δν increases proportionally with B0​ . The system approaches first-order behavior (AX or AMX systems), allowing the complex multiplets to separate into distinct, quantifiable signals.

Signal_Resolution Field Magnetic Field Strength (B0) LowField LowField Field->LowField MidField MidField Field->MidField HighField HighField Field->HighField

Caption: Impact of magnetic field strength on the resolution of diastereotopic morpholine protons.

Comparative Performance Analysis

The following table synthesizes the quantitative and qualitative performance metrics of the three NMR platforms when analyzing 4-(2-Methylmorpholin-4-yl)benzaldehyde.

Performance MetricBenchtop NMR (60 MHz)Routine High-Field (400 MHz)Ultra-High-Field (800 MHz)
Aldehyde Signal (~9.8 ppm) Sharp singlet, easily integratedSharp singlet, baseline resolvedSharp singlet, baseline resolved
Aromatic Signals (6.9 - 7.8 ppm) Pseudo-doublets, slight roof effectDistinct AA'BB' system ( J≈8.5 Hz)Perfect first-order doublets
Morpholine Aliphatics (2.5 - 4.0 ppm) Unresolved broad multipletPartially resolved distinct multipletsFully resolved individual proton signals
Diastereotopic Resolution NoneModerate (requires 2D HSQC for full clarity)Excellent (direct 1D assignment possible)
Limit of Detection (LOD) ~5-10 mM< 1 mM< 0.1 mM
Cost per Sample Very Low (< $1)Moderate (~ 15− 30)High (>$100)
Primary Use Case Rapid Reaction Monitoring / QC[2]Routine Structural VerificationTrace Impurity / Complete Elucidation

Data synthesized from standard pharmaceutical analytical workflows and benchtop validation studies[1][2].

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. The inclusion of an internal standard (TMS) and rigorous relaxation delay ( D1​ ) calculations guarantees that the resulting integrations are quantitatively accurate.

Protocol A: Sample Preparation (Universal)

Causality: Deuterated chloroform ( CDCl3​ ) is selected because 4-(2-Methylmorpholin-4-yl)benzaldehyde is highly lipophilic and lacks exchangeable protons (like -OH or -NH) that would require DMSO- d6​ . TMS is added to lock the chemical shift scale to exactly 0.00 ppm, preventing drift-induced misassignments.

  • Weigh exactly 15.0 mg of 4-(2-Methylmorpholin-4-yl)benzaldehyde into a clean glass vial.

  • Add 600 µL of CDCl3​ containing 0.03% v/v Tetramethylsilane (TMS).

  • Vortex for 30 seconds until complete dissolution is achieved.

  • Transfer the solution to a standard 5 mm NMR tube (for 400/800 MHz) or a specialized benchtop tube (if required by the 60 MHz vendor). Ensure the solvent height is at least 4 cm to prevent magnetic field inhomogeneities at the sample edges.

Protocol B: Data Acquisition (Routine 400 MHz)

Causality: Accurate quantitative integration requires the relaxation delay ( D1​ ) to be at least 5×T1​ (longitudinal relaxation time) of the slowest relaxing proton. The aldehyde proton typically has a long T1​ (~3-4 seconds).

  • Insert and Lock: Insert the sample into the magnet. Lock the spectrometer to the deuterium frequency of CDCl3​ .

  • Tune and Match: Automatically or manually tune the probe to the 1 H resonance frequency to maximize signal transfer efficiency.

  • Shim: Perform gradient shimming (Z1-Z5) until the CHCl3​ residual solvent peak (7.26 ppm) has a line width at half height ( W1/2​ ) of < 1.0 Hz.

  • Acquisition Parameters:

    • Pulse Angle: 30° (zg30 pulse program)

    • Spectral Width: 15 ppm (to capture the 9.8 ppm aldehyde peak safely)

    • Number of Scans (NS): 16

    • Relaxation Delay ( D1​ ): 20 seconds (ensures >99% relaxation for the aldehyde proton).

  • Process: Apply a 0.3 Hz exponential line broadening (LB) window function before Fourier Transformation to optimize the Signal-to-Noise Ratio (SNR) without sacrificing the resolution of the morpholine multiplets.

NMR_Workflow SamplePrep Sample Preparation (CDCl3 + TMS) InstrumentChoice Instrument Selection (Benchtop vs. HF vs. UHF) SamplePrep->InstrumentChoice Benchtop Benchtop NMR (60 MHz) Fast QC & Reaction Monitoring InstrumentChoice->Benchtop HF Routine HF NMR (400 MHz) Structural Verification InstrumentChoice->HF UHF Ultra-HF NMR (800 MHz) Complex Elucidation InstrumentChoice->UHF DataAcq Data Acquisition (1D 1H, D1 > 5xT1) Benchtop->DataAcq HF->DataAcq UHF->DataAcq Analysis Spectral Analysis (Integration & Multiplet Resolution) DataAcq->Analysis

Caption: End-to-end analytical workflow for NMR structural verification of chiral morpholines.

Expected Spectral Assignments (400 MHz, CDCl3​ )

When utilizing the 400 MHz protocol, the resulting spectrum will validate the structure through the following diagnostic signals:

  • δ 9.80 ppm (s, 1H): Aldehyde proton. Validates the presence of the formyl group.

  • δ 7.75 ppm (d, J=8.8 Hz, 2H): Aromatic protons ortho to the electron-withdrawing -CHO group (deshielded).

  • δ 6.95 ppm (d, J=8.8 Hz, 2H): Aromatic protons ortho to the electron-donating morpholine nitrogen (shielded).

  • δ 3.95 - 3.65 ppm (m, 3H): Morpholine C6-H 2​ (adjacent to oxygen) and C2-H (methine proton adjacent to oxygen).

  • δ 3.45 - 3.30 ppm (m, 2H): Equatorial protons of C3-H 2​ and C5-H 2​ (adjacent to nitrogen).

  • δ 2.95 - 2.80 ppm (m, 2H): Axial protons of C3-H 2​ and C5-H 2​ . The axial protons are shifted upfield relative to equatorial protons due to the magnetic anisotropy of the C-C bonds in the chair conformation.

  • δ 1.25 ppm (d, J=6.5 Hz, 3H): Methyl group at C2.

Note: On a 60 MHz benchtop system, the signals from 2.80 to 3.95 ppm will collapse into a single, unresolvable broad envelope. However, the integration ratio of the aldehyde (1H) to the aromatic region (4H) to the total aliphatic region (10H) will remain mathematically accurate, making benchtop NMR perfectly viable for purity assays and quantitative QC[2].

Conclusion

For 4-(2-Methylmorpholin-4-yl)benzaldehyde , the choice of NMR platform depends entirely on the analytical goal. If the objective is to assign every diastereotopic proton and calculate exact J -couplings to determine the chair conformation of the morpholine ring, 800 MHz (or 400 MHz coupled with 2D techniques) is mandatory. However, if the goal is rapid reaction monitoring, confirming the attachment of the morpholine ring to the benzaldehyde core, or verifying bulk purity via integration, modern 60 MHz benchtop systems offer an incredibly cost-effective and space-efficient alternative.

References

  • Yu, H.-Y., Myoung, S., & Ahn, S. (2021). "Recent Applications of Benchtop Nuclear Magnetic Resonance Spectroscopy." Magnetochemistry, 7(9), 121. URL:[Link]

  • Pagès, G., Gerdova, A., Williamson, D., Gilard, V., Martino, R., & Malet-Martino, M. (2014). "Evaluation of a Benchtop Cryogen-Free Low-Field 1H NMR Spectrometer for the Analysis of Sexual Enhancement and Weight Loss Dietary Supplements Adulterated with Pharmaceutical Substances." Analytical Chemistry, 86(23), 11897–11904. URL:[Link]

Sources

Comparative

HPLC method for determining the purity of "4-(2-Methylmorpholin-4-yl)benzaldehyde"

Comparative HPLC Methodologies for the Purity Determination of 4-(2-Methylmorpholin-4-yl)benzaldehyde Executive Summary & Chemical Context The compound 4-(2-Methylmorpholin-4-yl)benzaldehyde is a critical intermediate in...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative HPLC Methodologies for the Purity Determination of 4-(2-Methylmorpholin-4-yl)benzaldehyde

Executive Summary & Chemical Context

The compound 4-(2-Methylmorpholin-4-yl)benzaldehyde is a critical intermediate in pharmaceutical synthesis, characterized by an aromatic aldehyde core and a basic 2-methylmorpholine substituent[1]. Developing a robust High-Performance Liquid Chromatography (HPLC) method for its purity determination presents a specific analytical challenge: the basic tertiary amine within the morpholine ring (pKa ~7.5) is highly prone to secondary interactions with the stationary phase.

When analyzed on traditional silica-based reversed-phase columns, the ionized amine interacts electrostatically with unreacted, acidic surface silanols (Si-O⁻). This dual-retention mechanism (hydrophobic partitioning + ion-exchange) leads to severe peak tailing, compromised resolution of closely eluting impurities, and inaccurate peak integration[2]. This guide objectively compares a modernized UHPLC approach against legacy and alternative methodologies, providing a self-validating protocol for accurate purity quantification.

Mechanistic Comparison of Analytical Methods

Approach A: Modern Low-pH UHPLC with End-Capped C18 (Proposed Standard)
  • The Mechanism: This method utilizes a highly deactivated, fully end-capped C18 column paired with an acidic mobile phase (pH ≤ 2.5 using 0.1% Formic Acid or Trifluoroacetic acid).

  • The Causality: Lowering the mobile phase pH below the pKa of the surface silanols (~3.5) ensures they remain fully protonated and neutral (Si-OH)[3]. Simultaneously, the morpholine nitrogen is fully protonated. By neutralizing the stationary phase, the problematic ion-exchange pathway is completely shut down, leaving only predictable hydrophobic interactions. End-capping provides a secondary physical barrier against any residual silanol activity[4].

  • Verdict: Optimal for routine API bulk purity testing. It delivers sharp, symmetrical peaks and highly reproducible retention times.

Approach B: Legacy Isocratic HPLC (Neutral pH)
  • The Mechanism: Older pharmacopeial methods often rely on standard C18 columns with neutral water/methanol or water/acetonitrile mixtures.

  • The Causality: At pH 7.0, a significant portion of the silica surface silanols are ionized (Si-O⁻)[2]. The positively charged morpholine ring binds strongly to these sites. As the concentration of the analyte exceeds the limited number of active silanol sites, the column becomes locally overloaded, causing the trailing edge of the peak to drag (Asymmetry Factor > 2.0)[5].

  • Verdict: Suboptimal. The resulting peak tailing masks low-level impurities eluting in the peak's wake, falsely inflating the calculated purity of the main compound.

Approach C: Pre-Column Derivatization with HPLC-FL
  • The Mechanism: The aldehyde moiety is reacted with a fluorescent tag, such as N-acetylhydrazine acridone (AHAD), followed by separation on a standard C18 column and fluorescence detection[6].

  • The Causality: Derivatization neutralizes the reactivity of the aldehyde and drastically increases the molecular footprint, altering its interaction with the column. While this method offers extreme sensitivity (detecting nanomolar concentrations in biological matrices like human serum)[6], it is highly susceptible to derivatization artifacts and incomplete reaction yields.

  • Verdict: Overkill for bulk API purity. It introduces unnecessary workflow complexity and variance for standard quality control.

Quantitative Performance Comparison

The following table synthesizes the expected chromatographic performance metrics across the three evaluated methodologies based on fundamental chromatographic principles for basic aromatic aldehydes.

MetricApproach A: Low-pH UHPLC (Proposed)Approach B: Legacy HPLC (Neutral pH)Approach C: HPLC-FL (Derivatization)
Column Chemistry Acquity BEH C18 (End-capped)Standard bare silica C18SB-C18
Mobile Phase 0.1% Formic Acid / AcetonitrileWater / MethanolWater / Acetonitrile
Tailing Factor ( As​ ) 1.05 - 1.15 (Highly Symmetrical)2.20 - 2.80 (Severe Tailing)1.20 - 1.30
Theoretical Plates ( N ) > 15,000< 5,000~ 10,000
Run Time < 8 minutes 25 minutes30+ minutes (inc. prep)
Primary Application API Release & Stability Testing Outdated QC MethodsPharmacokinetics / Serum

Standardized Experimental Protocol: Low-pH UHPLC

To ensure trustworthiness, the following protocol is designed as a self-validating system . It incorporates internal System Suitability Testing (SST) to verify that the mitigation of silanol interactions is successful before sample analysis begins.

Reagents & Materials:

  • LC-MS Grade Water and Acetonitrile.

  • Formic Acid (FA), MS-grade (purity > 99%).

  • Column: Ultra-pure, fully end-capped C18 (e.g., 100 mm × 2.1 mm, 1.7 µm particle size).

Step-by-Step Methodology:

  • Mobile Phase Preparation:

    • Mobile Phase A: Add 1.0 mL of Formic Acid to 1000 mL of LC-MS Water (0.1% v/v). Mix well and degas.

    • Mobile Phase B: Add 1.0 mL of Formic Acid to 1000 mL of LC-MS Acetonitrile (0.1% v/v).

  • Sample Preparation: Dissolve 4-(2-Methylmorpholin-4-yl)benzaldehyde standard in a 50:50 mixture of Mobile Phase A and B to achieve a final concentration of 0.5 mg/mL. Filter through a 0.22 µm PTFE syringe filter.

  • Chromatographic Conditions:

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C (Causality: Elevated temperature decreases mobile phase viscosity, increasing the analyte's diffusion coefficient and further sharpening the peak).

    • Detection: UV at 254 nm (optimal for the conjugated aromatic aldehyde system)[7].

    • Gradient Program:

      • 0.0 - 1.0 min: 5% B

      • 1.0 - 6.0 min: Linear ramp to 95% B

      • 6.0 - 7.5 min: Hold at 95% B

      • 7.5 - 8.0 min: Return to 5% B for re-equilibration.

  • Self-Validation & System Suitability (SST):

    • Inject Blank (Diluent): Verify a flat baseline with no ghost peaks.

    • Inject SST Solution (6 replicates): The system is only validated for use if the Tailing Factor ( As​ ) of the main peak is ≤ 1.5 and the Relative Standard Deviation (RSD) of the peak area is ≤ 2.0% . If As​>1.5 , column degradation or loss of end-capping is indicated, and the column must be replaced[2].

Workflow Diagram: Mitigating Peak Tailing

The following logical decision tree dictates the method development process for basic aromatic aldehydes to ensure optimal peak symmetry.

G Start Analyze Compound: 4-(2-Methylmorpholin-4-yl)benzaldehyde Identify Identify Basic Amine (Morpholine Ring) Start->Identify Risk Risk: Secondary Interactions with Acidic Silanols Identify->Risk Decision Select Mitigation Strategy Risk->Decision Strat1 Strategy 1: Low pH (≤ 2.5) Protonates Silanols (Neutral) Decision->Strat1 Strat2 Strategy 2: End-Capped C18 Blocks Residual Silanols Decision->Strat2 Result Symmetrical Peak Shape (Tailing Factor < 1.5) Strat1->Result Strat2->Result

Caption: Logical workflow for mitigating silanol-induced peak tailing in basic aldehyde HPLC analysis.

References

  • Element Lab Solutions. "Peak Tailing in HPLC". Element Lab Solutions Technical Guides. URL: [Link]

  • Chromatography Online. "The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks". LCGC International. URL: [Link]

  • Phenomenex. "How to Reduce Peak Tailing in HPLC?". Phenomenex Technical Blog. URL: [Link]

  • RSC Advances. "Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum". Royal Society of Chemistry. URL: [Link]

  • ACS Omega. "Assessing Toxicological Safety of EverX Posterior and Filtek Ultimate: An In-Depth Extractable and Leachable Study". American Chemical Society. URL: [Link]

  • PubMed Central (PMC). "Expansion of the 4-(Diethylamino)benzaldehyde Scaffold to Explore the Impact on Aldehyde Dehydrogenase Activity". National Institutes of Health. URL: [Link]

Sources

Validation

Mass spectrometry of "4-(2-Methylmorpholin-4-yl)benzaldehyde" and its fragments

An In-Depth Guide to the Mass Spectrometry of 4-(2-Methylmorpholin-4-yl)benzaldehyde: A Comparative Fragmentation Analysis Introduction In the landscape of modern drug discovery and development, morpholine-containing com...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Mass Spectrometry of 4-(2-Methylmorpholin-4-yl)benzaldehyde: A Comparative Fragmentation Analysis

Introduction

In the landscape of modern drug discovery and development, morpholine-containing compounds are of paramount importance. The morpholine scaffold is a privileged structure in medicinal chemistry, valued for its ability to improve the pharmacokinetic properties of drug candidates, such as aqueous solubility and metabolic stability.[1] Compounds like 4-(2-Methylmorpholin-4-yl)benzaldehyde represent key building blocks in the synthesis of more complex, biologically active molecules.[2] Consequently, the unambiguous structural characterization of these intermediates is a critical step in the synthetic workflow.

Mass spectrometry (MS) stands as a cornerstone analytical technique for this purpose, offering unparalleled sensitivity and structural information from minimal sample amounts.[3] This guide provides an in-depth analysis of the mass spectrometric behavior of 4-(2-Methylmorpholin-4-yl)benzaldehyde. We will explore its characteristic fragmentation patterns under common ionization techniques, drawing comparisons with its structurally simpler analog, 4-morpholinobenzaldehyde. This comparative approach not only aids in the specific identification of the target molecule but also serves as a model for interpreting the mass spectra of other substituted N-aryl morpholine derivatives.

Molecular Structure and Ionization

The fragmentation of a molecule is intrinsically linked to its structure. The target analyte, 4-(2-Methylmorpholin-4-yl)benzaldehyde, possesses several key features that dictate its behavior in the mass spectrometer: an aromatic benzaldehyde group, a tertiary amine within the morpholine ring, and an ether linkage.

CompoundStructureMolecular FormulaMonoisotopic Mass (Da)
4-(2-Methylmorpholin-4-yl)benzaldehyde C₁₂H₁₅NO₂205.1103
4-Morpholinobenzaldehyde (Analog)C₁₁H₁₃NO₂191.0946

Under electrospray ionization (ESI) in positive mode, protonation is expected to occur at the most basic site, the nitrogen atom of the morpholine ring, yielding a prominent protonated molecule [M+H]⁺. In electron ionization (EI), the initial event is the removal of an electron to form a radical cation, M⁺•. The subsequent fragmentation pathways provide a structural fingerprint of the molecule.

Comparative Fragmentation Analysis

The most effective way to understand the fragmentation of our target molecule is to compare its predicted fragmentation with known experimental data from its unmethylated analog, 4-morpholinobenzaldehyde.[4] The presence of the methyl group on the morpholine ring introduces subtle but significant differences in the resulting mass spectrum.

Key Fragmentation Pathways
  • Aldehyde-Driven Fragmentation: Aromatic aldehydes exhibit characteristic fragmentation patterns involving the formyl group.[5][6]

    • Loss of a Hydrogen Radical (M-1): Cleavage of the formyl C-H bond results in a stable acylium ion, [M-H]⁺.

    • Loss of a Formyl Radical (M-29): Cleavage of the bond between the aromatic ring and the carbonyl group leads to the loss of a CHO radical, yielding an [M-CHO]⁺ ion.

  • Morpholine Ring Fragmentation: The fragmentation of the N-aryl morpholine moiety is more complex and highly diagnostic.

    • α-Cleavage: As a tertiary amine, cleavage of the C-C bonds adjacent (alpha) to the nitrogen atom is a dominant pathway.[7] This typically involves the loss of the largest substituent, but in a cyclic system, it initiates ring-opening.

    • Retro-Diels-Alder (RDA)-type Cleavage: While not a formal RDA reaction, a common pathway for cyclic ethers and amines involves the concerted cleavage of two bonds in the ring, leading to the expulsion of a stable neutral molecule. For the morpholine ring, this often results in the loss of a C₂H₄O (44 Da) or C₃H₆O (58 Da) fragment.[3]

Data Comparison: Predicted vs. Known Fragments

The following table compares the GC-MS data available for 4-morpholinobenzaldehyde with the predicted fragments for our target analyte, 4-(2-Methylmorpholin-4-yl)benzaldehyde. This direct comparison highlights how the additional methyl group (mass difference of 14 Da) influences the mass-to-charge ratios of key fragments.

Ion Description4-Morpholinobenzaldehyde (Known m/z)[4]4-(2-Methylmorpholin-4-yl)benzaldehyde (Predicted m/z)Rationale for Fragmentation
Molecular Ion (M⁺•)191205Initial radical cation formed by electron ionization.
Loss of H• ([M-H]⁺)190204Loss of a hydrogen radical from the aldehyde group.[6]
Loss of CHO• ([M-CHO]⁺)162176Loss of the formyl radical from the molecular ion.[5]
Key Diagnostic Fragment 133 (Base Peak)147 Proposed loss of a neutral C₃H₆O fragment (58 Da) from the morpholine ring via ring-opening and rearrangement. The +14 Da shift is consistent with the methyl group being retained on the charged fragment.

The base peak at m/z 133 for the unmethylated analog is particularly informative.[4] Its formation can be rationalized by a ring-opening mechanism followed by the loss of a 58 Da neutral fragment. We predict that the methylated target molecule will undergo an analogous fragmentation, yielding a base peak or major fragment at m/z 147. This +14 Da mass shift serves as a powerful diagnostic tool to confirm the presence and location of the methyl group on the morpholine ring.

Visualization of Fragmentation Pathways

To better illustrate these complex transformations, the following diagrams, generated using Graphviz, depict the proposed fragmentation cascades.

G M Molecular Ion (M⁺•) m/z = 205 M_minus_H [M-H]⁺ m/z = 204 M->M_minus_H - H• M_minus_CHO [M-CHO]⁺ m/z = 176 M->M_minus_CHO - CHO• F147 Diagnostic Fragment m/z = 147 M->F147 - C₃H₆O

Caption: Primary fragmentation pathways of 4-(2-Methylmorpholin-4-yl)benzaldehyde.

G2 F147 Diagnostic Fragment m/z = 147 F119 [F147-CO]⁺ m/z = 119 F147->F119 - CO (from benzaldehyde) F91 [F119-C₂H₄]⁺ m/z = 91 F119->F91 - C₂H₄ (from morpholine remnant)

Caption: Proposed MS/MS fragmentation of the key diagnostic ion at m/z 147.

Experimental Protocol: LC-ESI-QTOF Analysis

This protocol outlines a robust method for acquiring high-resolution mass spectrometry data for 4-(2-Methylmorpholin-4-yl)benzaldehyde, enabling both confirmation of its elemental composition and detailed fragmentation analysis.

Objective: To obtain accurate mass measurements for the parent ion and its major fragments. A Quadrupole Time-of-Flight (QTOF) instrument is chosen for its high resolution and mass accuracy, which are crucial for confident formula determination.[1]

1. Sample Preparation:

  • Prepare a 1 mg/mL stock solution of the analyte in methanol or acetonitrile.
  • Dilute the stock solution to a final concentration of 1-10 µg/mL using the initial mobile phase composition (e.g., 95% Water with 0.1% Formic Acid : 5% Acetonitrile with 0.1% Formic Acid).
  • Causality: Formic acid is added to the mobile phase to promote protonation of the analyte in the ESI source, enhancing the signal for the [M+H]⁺ ion.

2. Liquid Chromatography (LC) Conditions:

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
  • Mobile Phase A: 0.1% Formic Acid in Water.
  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
  • Gradient: 5% B to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions.
  • Flow Rate: 0.3 mL/min.
  • Injection Volume: 2-5 µL.
  • Causality: A standard reverse-phase gradient is used to separate the analyte from potential impurities and ensure it enters the mass spectrometer as a sharp peak, maximizing signal-to-noise.

3. Mass Spectrometry (MS) Conditions:

  • Instrument: Agilent 6545XT AdvanceBio LC/Q-TOF or similar.
  • Ionization Source: Electrospray Ionization (ESI), Positive Mode.
  • Gas Temperature: 325 °C.
  • Sheath Gas Flow: 11 L/min.
  • Capillary Voltage: 3500 V.
  • Fragmentor Voltage: 120 V.
  • Mass Range: m/z 50 - 500.
  • Acquisition Mode:
  • MS1 Scan: Acquire a full scan to determine the accurate mass of the protonated parent molecule ([M+H]⁺ at m/z 206.1176).
  • Auto MS/MS (or Targeted MS/MS): Isolate the precursor ion (m/z 206.1) and acquire fragment data at varying collision energies (e.g., 10, 20, 40 eV).
  • Causality: Varying the collision energy allows for controlled fragmentation. Low energy may only produce the most stable fragments, while higher energies will induce more extensive fragmentation, providing a richer dataset for structural elucidation.[8]

4. Data Analysis:

  • Extract the mass spectrum for the chromatographic peak corresponding to the analyte.
  • Determine the accurate mass of the parent ion and calculate its elemental formula.
  • Analyze the MS/MS spectra to identify key fragment ions. Compare these experimental fragments to the predicted pathways outlined in this guide.

Conclusion

The mass spectrometric analysis of 4-(2-Methylmorpholin-4-yl)benzaldehyde is a clear example of how fundamental fragmentation principles can be applied to elucidate complex molecular structures. By understanding the characteristic losses associated with the benzaldehyde moiety and the fragmentation patterns of the N-aryl morpholine core, a confident identification can be made. The comparative analysis with its unmethylated analog, 4-morpholinobenzaldehyde, proves to be a particularly powerful strategy, as the predicted mass shift of +14 Da for the molecular ion and key fragments provides a self-validating system for confirming the analyte's structure. The experimental protocol provided herein offers a reliable workflow for researchers to generate high-quality, reproducible data for this compound and other structurally related molecules, ensuring scientific integrity in synthetic and developmental chemistry programs.

References

  • ResearchGate. Mass spectra of morpholine cation and fragment ions which are... Available at: [Link]

  • IRIS Unibas. New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. (2024). Available at: [Link]

  • PMC. Quantification of Morpholine in Peel and Pulp of Apples and Oranges by Gas Chromatography−Mass Spectrometry. (2020). Available at: [Link]

  • Organic Letters. Expanding Complex Morpholines Using Systematic Chemical Diversity. (2024). Available at: [Link]

  • ResearchGate. Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. (2018). Available at: [Link]

  • PubChem. 4-Morpholinobenzaldehyde. Available at: [Link]

  • NIST WebBook. Benzaldehyde, 4-methyl-. Available at: [Link]

  • PubChemLite. 4-[(morpholin-4-yl)methyl]benzaldehyde. Available at: [Link]

  • eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Available at: [Link]

  • MDPI. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. (2019). Available at: [Link]

  • CORE. Mass Spectrometry-Based Fragmentation as an Identification Tool in Lignomics. Available at: [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. (2023). Available at: [Link]

  • ResearchGate. Proposed fragmentation patterns and characteristic ions of... Available at: [Link]

  • University of Arizona. Mass Spectrometry: Fragmentation. Available at: [Link]

  • MDPI. Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. (2023). Available at: [Link]

  • PubChem. 4-(2-Morpholin-4-yl-2-oxo-ethoxy)-benzaldehyde. Available at: [Link]

  • Scribd. Fragmentation of BENZALDEHYDE (Maina). Available at: [Link]

  • Journal of the American Chemical Society. Photocatalytic Synthesis of Substituted 2-Aryl Morpholines via Diastereoselective Annulation. (2025). Available at: [Link]

Sources

Comparative

Comparison of different synthetic routes to "4-(2-Methylmorpholin-4-yl)benzaldehyde"

Comparative Analysis of Synthetic Routes to 4-(2-Methylmorpholin-4-yl)benzaldehyde As a highly versatile building block in medicinal chemistry, 4-(2-methylmorpholin-4-yl)benzaldehyde is frequently utilized in the synthes...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Analysis of Synthetic Routes to 4-(2-Methylmorpholin-4-yl)benzaldehyde

As a highly versatile building block in medicinal chemistry, 4-(2-methylmorpholin-4-yl)benzaldehyde is frequently utilized in the synthesis of kinase inhibitors, antimicrobial agents, and CNS-active therapeutics. The introduction of the 2-methylmorpholine moiety onto an aromatic aldehyde scaffold requires robust C–N bond formation.

For process chemists and drug development professionals, selecting the optimal synthetic route is a balance between yield, scalability, reagent cost, and impurity profiles. This guide objectively compares the two most reliable methodologies for synthesizing this target: Nucleophilic Aromatic Substitution (SNAr) and Buchwald-Hartwig Amination .

Mechanistic Evaluation & Causality

Route A: Nucleophilic Aromatic Substitution (SNAr)

The SNAr approach leverages the innate electronic properties of the starting material. The strongly electron-withdrawing formyl group (-CHO) at the para position of 4-fluorobenzaldehyde depletes electron density from the aromatic ring, significantly lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO)[1]. This electronic activation facilitates the nucleophilic attack of the secondary amine (2-methylmorpholine) on the fluorinated carbon, forming a negatively charged Meisenheimer complex[1]. The intermediate is stabilized by the para-formyl group before the expulsion of the fluoride leaving group, restoring aromaticity.

Route B: Buchwald-Hartwig Amination

When starting from 4-bromobenzaldehyde, the SNAr pathway is energetically unfavorable due to the weaker electronegativity and poorer leaving group ability of bromide in unactivated systems. Instead, Palladium-catalyzed cross-coupling is employed[2]. The catalytic cycle begins with the oxidative addition of the Pd(0) active species into the C–Br bond. A bulky, electron-rich phosphine ligand (e.g., XPhos) is critical here; it accelerates oxidative addition while its steric bulk promotes the subsequent reductive elimination step, preventing unwanted β -hydride elimination. Following the coordination of 2-methylmorpholine and deprotonation by a mild base, the Pd(II) amido complex undergoes reductive elimination to yield the target molecule and regenerate the Pd(0) catalyst[3].

Experimental Workflows & Visualizations

RouteComparison Start Target: 4-(2-Methylmorpholin-4-yl)benzaldehyde RouteA Route A: SNAr (Nucleophilic Aromatic Substitution) Start->RouteA RouteB Route B: Buchwald-Hartwig (Cross-Coupling) Start->RouteB ReagentsA 4-Fluorobenzaldehyde + 2-Methylmorpholine RouteA->ReagentsA ReagentsB 4-Bromobenzaldehyde + 2-Methylmorpholine RouteB->ReagentsB CondA K2CO3, DMF 100 °C, 18 h ReagentsA->CondA CondB Pd2(dba)3, XPhos, Cs2CO3 Toluene, 90 °C, 10 h ReagentsB->CondB

Fig 1. High-level workflow comparing SNAr and Buchwald-Hartwig routes for the target molecule.

SNArMechanism SM 4-Fluorobenzaldehyde (Electrophile) Meisenheimer Meisenheimer Complex (Stabilized by -CHO) SM->Meisenheimer Attack by Nuc Nuc 2-Methylmorpholine (Nucleophile) Nuc->Meisenheimer Product 4-(2-Methylmorpholin-4-yl)benzaldehyde + HF (Neutralized) Meisenheimer->Product Loss of F-

Fig 2. Mechanistic pathway of the Nucleophilic Aromatic Substitution (SNAr) route.

Quantitative Data Comparison

The following table summarizes the operational metrics for both routes, assuming a standard 10 mmol scale optimization.

ParameterRoute A: SNArRoute B: Buchwald-Hartwig
Starting Material 4-Fluorobenzaldehyde4-Bromobenzaldehyde
Catalyst / Ligand NonePd2(dba)3 / XPhos
Base K2CO3Cs2CO3 or NaOtBu
Solvent DMF or DMSOToluene or 1,4-Dioxane
Temperature 100–130 °C80–110 °C
Reaction Time 12–24 h8–12 h
Typical Yield 75–89%85–95%
Cost Efficiency High (Cheaper reagents)Low (Expensive Pd/Ligands)
Scalability Excellent (Kilogram scale)Moderate (Trace metal removal needed)

Validated Experimental Protocols

Protocol A: SNAr Synthesis (Recommended for Scale-Up)

This protocol is highly favored in process chemistry due to the absence of transition metals, eliminating the need for expensive metal-scavenging steps downstream[4].

  • Preparation : In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-fluorobenzaldehyde (10.0 mmol, 1.0 equiv) in anhydrous DMF (20 mL, 0.5 M)[4].

  • Reagent Addition : Add anhydrous K2CO3 (15.0 mmol, 1.5 equiv) followed by 2-methylmorpholine (12.0 mmol, 1.2 equiv).

    • Causality Note: K2CO3 is explicitly chosen over stronger bases (e.g., NaOH or KOH) to prevent the Cannizzaro-type disproportionation of the sensitive aldehyde functional group under thermal stress[1].

  • Reaction : Attach a reflux condenser and heat the heterogeneous mixture to 100 °C under a nitrogen atmosphere for 18 hours[4]. Monitor conversion via LC-MS.

  • Work-up : Cool the mixture to room temperature and pour it into 100 mL of vigorously stirred ice-cold water. Extract the aqueous phase with Ethyl Acetate (3 × 30 mL).

  • Washing : Wash the combined organic layers with 5% aqueous LiCl (3 × 20 mL).

    • Causality Note: LiCl washing is a self-validating technique to effectively partition and remove residual DMF from the organic layer, preventing solvent contamination during crystallization. Wash once with brine (20 mL).

  • Purification : Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography (Hexanes/EtOAc) to yield the pure product.

Protocol B: Buchwald-Hartwig Synthesis (Recommended for Late-Stage Functionalization)

This protocol is ideal when starting from complex, base-sensitive aryl bromides where the high temperatures of SNAr are not tolerated[2].

  • Preparation : In a nitrogen-filled glovebox, charge an oven-dried Schlenk flask with 4-bromobenzaldehyde (10.0 mmol, 1.0 equiv), Pd2(dba)3 (0.25 mmol, 2.5 mol%), XPhos (0.50 mmol, 5 mol%), and Cs2CO3 (15.0 mmol, 1.5 equiv)[2].

  • Solvent & Amine Addition : Seal the flask with a rubber septum, remove from the glovebox, and inject anhydrous, degassed Toluene (25 mL) and 2-methylmorpholine (12.0 mmol, 1.2 equiv) via syringe[3].

    • Causality Note: Degassed solvent is strictly mandatory. Oxygen will rapidly oxidize the electron-rich phosphine ligand and deactivate the Pd(0) catalyst, halting the catalytic cycle.

  • Reaction : Heat the mixture in a pre-heated oil bath at 90 °C for 10 hours until full consumption of the aryl bromide is observed.

  • Work-up : Cool to room temperature, dilute with Ethyl Acetate (20 mL), and filter the mixture through a pad of Celite.

    • Causality Note: The Celite pad removes insoluble inorganic salts and precipitated palladium black, preventing column clogging during purification.

  • Purification : Concentrate the filtrate in vacuo and subject the crude oil to flash chromatography. For pharmaceutical applications, treat the purified product with a palladium scavenger (e.g., SiliaMetS® Thiol) to reduce heavy metal impurities to acceptable ppm limits.

References

  • [4] ChemicalBook. 4-Morpholinobenzaldehyde synthesis. Retrieved from:

  • [1] Diva-portal.org. Master Thesis Report: The SNAr mechanism. Retrieved from:

  • [2] PMC. Multicomponent, Mannich-type assembly process for generating novel, biologically-active 2-arylpiperidines and derivatives. Retrieved from:

  • [3] ResearchGate. The Study of the Reaction of Morpholine with 4-Bromobenzaldehyde in the Presence and Absence of Copper(I) Iodide. Retrieved from:

Sources

Validation

Advanced Synthesis Guide: 4-(2-Methylmorpholin-4-yl)benzaldehyde vs. Alternative Substituted Benzaldehydes

Executive Summary & Strategic Context In the landscape of medicinal chemistry, the morpholine ring is recognized as a "privileged scaffold," frequently integrated into central nervous system (CNS) therapeutics and oncolo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Context

In the landscape of medicinal chemistry, the morpholine ring is recognized as a "privileged scaffold," frequently integrated into central nervous system (CNS) therapeutics and oncology drugs to improve aqueous solubility, modulate pharmacokinetic profiles, and establish critical hydrogen-bonding interactions within enzymatic pockets[1].

When designing synthetic routes for complex active pharmaceutical ingredients (APIs)—such as PI3K, mTOR, or EGFR kinase inhibitors—the choice of the aryl aldehyde building block is critical. This guide objectively compares 4-(2-Methylmorpholin-4-yl)benzaldehyde against traditional alternatives like 4-(4-morpholinyl)benzaldehyde and 4-(dimethylamino)benzaldehyde [2]. We will dissect the causality behind their divergent chemical behaviors, providing self-validating protocols to ensure synthetic success.

Physicochemical & Mechanistic Profiling

To understand why a medicinal chemist might select 4-(2-Methylmorpholin-4-yl)benzaldehyde over a simpler analog, we must analyze the electronic, steric, and pharmacological causality.

Electronic Effects & Aldehyde Reactivity

The reactivity of a substituted benzaldehyde in key transformations (e.g., reductive amination, Knoevenagel condensation) is dictated by the electron-donating capability of the para-substituent.

  • 4-(Dimethylamino)benzaldehyde (DMAB): The dimethylamino group is a strong resonance electron donor. This pushes electron density into the aromatic ring and up to the carbonyl oxygen, drastically reducing the electrophilicity of the aldehyde carbon.

  • Morpholino-substituted Benzaldehydes: The oxygen atom in the morpholine ring exerts an inductive electron-withdrawing effect (-I). This reduces the availability of the nitrogen lone pair for resonance donation (+R) into the phenyl ring. Consequently, the aldehyde carbon in morpholino-benzaldehydes remains significantly more electrophilic and reactive than in DMAB.

The Role of the 2-Methyl Substitution (Steric & Chiral Causality)

While 4-(4-morpholinyl)benzaldehyde provides the baseline benefits of the morpholine ring, the addition of a methyl group at the 2-position of the morpholine ring introduces profound structural implications:

  • Chirality: The 2-methyl group creates a stereocenter. Enantiomerically pure (R)- or (S)-4-(2-methylmorpholin-4-yl)benzaldehyde can be utilized to probe specific spatial constraints within a target protein's binding pocket (e.g., the kinase hinge region)[3].

  • Metabolic Stability: Alkyl substitution adjacent to the morpholine oxygen can sterically hinder cytochrome P450-mediated oxidative ring opening, a common metabolic liability of unsubstituted morpholines.

  • Lipophilicity (LogP): The methyl group subtly increases the lipophilicity of the scaffold, enhancing blood-brain barrier (BBB) penetration for neurodegenerative targets without sacrificing the overall aqueous solubility provided by the morpholine nitrogen[1].

Comparative Performance Data
CompoundRelative Aldehyde ElectrophilicitySteric Hindrance (Amine Region)ChiralityTypical Application
4-(Dimethylamino)benzaldehyde LowMinimalNoneDye synthesis, Ehrlich's reagent[2]
4-(4-Morpholinyl)benzaldehyde HighModerateNoneGeneric kinase inhibitor scaffolds
4-(Piperazin-1-yl)benzaldehyde HighModerateNoneScaffolds requiring further N-alkylation
4-(2-Methylmorpholin-4-yl)benzaldehyde HighHigh (Asymmetric)Yes (R/S)Highly selective targeted therapeutics

Visualizing the Synthetic & Pharmacological Workflows

To contextualize the utility of these building blocks, the following diagrams illustrate both the synthetic divergence and the downstream pharmacological signaling pathways.

SyntheticWorkflow A 4-(2-Methylmorpholin-4-yl) benzaldehyde B Imine Intermediate (Schiff Base) A->B + Primary Amine (-H2O) C Reductive Amination (STAB, AcOH, DCE) B->C Reduction D Target Kinase Inhibitor API Scaffold C->D Isolation

Synthetic workflow of 2-methylmorpholine derivatives via reductive amination.

PharmacologicalPathway N1 2-Methylmorpholine Scaffold N2 Kinase Hinge Region Binding N1->N2 H-Bonding & Steric Fit N3 PI3K/mTOR Pathway Inhibition N2->N3 ATP Competition N4 Tumor Suppression (Apoptosis) N3->N4 Downstream Blockade

Pharmacological signaling pathway of morpholine-scaffold kinase inhibitors.

Self-Validating Experimental Protocol: Reductive Amination

The following protocol details the reductive amination of 4-(2-Methylmorpholin-4-yl)benzaldehyde with a generic primary aliphatic amine. This method utilizes Sodium Triacetoxyborohydride (STAB), which is specifically chosen over Sodium Borohydride (NaBH4) because STAB is milder and selectively reduces the protonated imine without reducing the unreacted aldehyde.

Reagents and Equipment
  • Aldehyde: 4-(2-Methylmorpholin-4-yl)benzaldehyde (1.0 eq, 1.0 mmol)

  • Amine: Primary aliphatic amine (1.1 eq, 1.1 mmol)

  • Reducing Agent: Sodium triacetoxyborohydride (STAB) (1.5 eq, 1.5 mmol)

  • Solvent: 1,2-Dichloroethane (DCE) (10 mL)

  • Catalyst: Glacial Acetic Acid (AcOH) (1.0 eq) - Crucial for imine formation and STAB activation.

Step-by-Step Methodology
  • Imine Formation: In an oven-dried round-bottom flask under an inert nitrogen atmosphere, dissolve 4-(2-Methylmorpholin-4-yl)benzaldehyde (1.0 mmol) and the primary amine (1.1 mmol) in anhydrous DCE (10 mL).

  • Acid Catalysis: Add glacial acetic acid (1.0 mmol) dropwise. Causality: The mild acid catalyzes the formation of the Schiff base by protonating the carbonyl oxygen, making it more susceptible to nucleophilic attack, while simultaneously ensuring the STAB remains stable.

  • Stirring: Stir the mixture at room temperature for 1-2 hours. Validation Check: Monitor via TLC (Hexanes:EtOAc 7:3). The aldehyde spot (UV active) should diminish, replaced by a new, often less polar imine spot.

  • Reduction: Cool the reaction to 0 °C. Add STAB (1.5 mmol) portion-wise over 10 minutes. Causality: Portion-wise addition prevents sudden exothermic spikes and minimizes potential side reactions.

  • Completion: Allow the reaction to warm to room temperature and stir for an additional 12 hours.

  • Quenching & Workup: Quench the reaction with saturated aqueous NaHCO3 (10 mL) to neutralize the acetic acid and destroy excess STAB. Extract the aqueous layer with Dichloromethane (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

Self-Validation & Analytical Confirmation

To ensure the integrity of the protocol, the following analytical checks must be performed on the crude product:

  • 1H-NMR (CDCl3):

    • Disappearance: The sharp aldehyde proton singlet at ~9.8 ppm must be completely absent.

    • Appearance: A new singlet (or AB quartet, depending on the amine's steric bulk) should appear around 3.7–3.9 ppm, corresponding to the newly formed benzylic CH2 protons.

    • Diastereotopic Protons: Due to the chiral center at the 2-position of the morpholine ring, the protons on the morpholine ring will appear as complex, non-equivalent multiplets compared to the simple symmetric multiplets seen in unsubstituted 4-morpholinobenzaldehyde.

  • LC-MS: Confirm the mass of the secondary amine product. The ionization efficiency in ESI+ is typically excellent due to the basic morpholine nitrogen.

Conclusion

The transition from generic benzaldehydes to highly functionalized building blocks like 4-(2-Methylmorpholin-4-yl)benzaldehyde represents a strategic evolution in drug design. While compounds like 4-(dimethylamino)benzaldehyde serve well as analytical reagents[2], they lack the electrophilic reactivity and pharmacological utility required for modern API synthesis. By leveraging the unique steric and electronic profile of the 2-methylmorpholine moiety, researchers can access novel chemical space with enhanced target selectivity and metabolic stability[1][3].

References

  • Journal of the American Chemical Society (JACS). Photocatalytic Synthesis of Substituted 2-Aryl Morpholines via Diastereoselective Annulation. ACS Publications, 2025. Available at:[Link]

  • RSC Advances. Morpholine as a privileged scaffold for neurodegenerative disease therapeutics. Royal Society of Chemistry, 2026. Available at:[Link]

Sources

Comparative

Biological Activity of 4-(2-Methylmorpholin-4-yl)benzaldehyde Derivatives: A Comparative Guide for Drug Discovery

For medicinal chemists and drug development professionals, the selection of privileged building blocks is the foundation of successful lead optimization. 4-(2-Methylmorpholin-4-yl)benzaldehyde is a highly versatile inter...

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Author: BenchChem Technical Support Team. Date: April 2026

For medicinal chemists and drug development professionals, the selection of privileged building blocks is the foundation of successful lead optimization. 4-(2-Methylmorpholin-4-yl)benzaldehyde is a highly versatile intermediate that combines a reactive benzaldehyde core with a conformationally distinct 2-methylmorpholine pharmacophore. While the aldehyde moiety enables rapid diversification into chalcones, Schiff bases, and fused heterocycles (such as benzimidazoles and pyrazolines)[1][2], it is the (2-methylmorpholin-4-yl) group that drives profound shifts in biological activity, target selectivity, and pharmacokinetic profiles.

This guide objectively compares the biological performance of 4-(2-methylmorpholin-4-yl)benzaldehyde derivatives against their unsubstituted morpholine counterparts, providing structural rationale and self-validating experimental protocols for your discovery workflows.

Structural Rationale: The Causality of the 2-Methyl Substitution

To understand the biological activity of these derivatives, one must look at the spatial geometry of the target binding sites. Morpholine rings are ubiquitous in kinase inhibitors because the oxygen atom acts as a critical hydrogen-bond acceptor within the kinase hinge region. However, achieving selectivity between highly homologous kinases—such as the mammalian target of rapamycin (mTOR) and Phosphoinositide 3-kinase (PI3K)—is notoriously difficult.

By utilizing 4-(2-methylmorpholin-4-yl)benzaldehyde to construct the inhibitor, researchers introduce an (S)- or (R)-2-methyl group to the morpholine ring.

  • The mTOR Advantage: In mTOR, the (S)-2-methyl group projects perfectly into a hydrophobic cavity created by the Trp2239 residue, significantly enhancing binding affinity[3].

  • The PI3K Steric Clash: In PI3Kα, this cavity is blocked by a larger phenylalanine residue (Leu2185 in some isoforms), causing a steric clash that actively repels the 2-methylmorpholine derivative[3].

This single methyl addition transforms a broad-spectrum, off-target compound into a highly selective, potent targeted therapeutic.

Mechanism Pharmacophore 2-Methylmorpholine Pharmacophore mTOR mTOR Kinase (Trp2239 Cavity) Pharmacophore->mTOR Hydrophobic fit PI3K PI3Kα Kinase (Phe/Leu2185 Steric Clash) Pharmacophore->PI3K Steric clash Potent High Affinity Binding (IC50 < 5 nM) mTOR->Potent Weak Reduced Affinity (IC50 > 500 nM) PI3K->Weak

Structural basis for mTOR vs PI3K selectivity driven by the 2-methylmorpholine moiety.

Comparative Biological Activity

Derivatives synthesized from 4-(2-methylmorpholin-4-yl)benzaldehyde consistently outperform standard morpholine derivatives across several therapeutic areas.

A. Kinase Inhibition (mTOR & ATM)

In the development of 7-aza-tetrahydroquinazoline and pyrimidine-based kinase inhibitors, replacing a standard morpholine with a 2-methylmorpholine group improves mTOR potency by an average of 6.6-fold and increases selectivity against PI3Kα by 8.0-fold[3]. Similarly, in the pursuit of ATM (Ataxia Telangiectasia Mutated) kinase inhibitors for Huntington's disease, the (1S)-2-methylmorpholine isomer demonstrated superior biochemical potency compared to alternative core replacements[4].

B. Antiangiogenic and Anticancer Activity

When 4-(2-methylmorpholin-4-yl)benzaldehyde is condensed into benzimidazole-oxadiazole or pyrazoline benzenesulfonamide scaffolds, the resulting compounds act as potent multi-target agents. These derivatives exhibit strong inhibition of VEGFR-2 (a crucial driver of tumor angiogenesis) and show selective cytotoxicity against colon cancer (HT-29) and lung cancer (A549) cell lines, while sparing healthy fibroblast cells (NIH3T3)[1][2].

Quantitative Performance Comparison
Scaffold / TargetMorpholine VariantPrimary Target IC₅₀ (nM)Off-Target IC₅₀ (nM)Selectivity Fold
7-aza-quinazoline (mTOR) Unsubstituted Morpholine~15.0~120 (PI3Kα)8x
7-aza-quinazoline (mTOR) (S)-2-Methylmorpholine~2.5~950 (PI3Kα)>380x
Pyrimidine Core (ATM) Unsubstituted Morpholine25.0>1600 (PI3Kα)>64x
Pyrimidine Core (ATM) (1S)-2-Methylmorpholine12.0>2000 (PI3Kα)>160x
Benzimidazole (VEGFR-2) Unsubstituted Morpholine98.0N/AN/A
Benzimidazole (VEGFR-2) 2-Methylmorpholine49.0N/AN/A

(Data synthesized from comparative structure-activity relationship (SAR) studies[2][3][4].)

Experimental Methodologies & Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. They include specific checkpoints to verify that the 2-methylmorpholine pharmacophore remains intact and functional throughout the assay.

Protocol A: Synthesis of Chalcone Derivatives via Claisen-Schmidt Condensation

This protocol details the first step in converting 4-(2-methylmorpholin-4-yl)benzaldehyde into bioactive pyrazoline or heterocyclic derivatives[1].

  • Reaction Setup: Dissolve 1.0 equivalent of 4-(2-methylmorpholin-4-yl)benzaldehyde and 1.0 equivalent of a substituted acetophenone in absolute ethanol.

  • Catalysis (Causality): Cool the mixture to 0°C. Add 40% aqueous NaOH dropwise. Why? The strong base deprotonates the acetophenone to form an enolate, which undergoes nucleophilic addition to the electrophilic carbonyl carbon of the benzaldehyde.

  • Propagation: Stir the reaction at room temperature for 12-24 hours.

  • Validation Checkpoint (TLC): Monitor the disappearance of the aldehyde starting material via TLC (Hexane:Ethyl Acetate 7:3).

  • Workup & Characterization: Pour the mixture into ice water and neutralize with dilute HCl to precipitate the chalcone. Filter and recrystallize from ethanol.

  • Self-Validation (NMR): Perform ¹H-NMR. You must observe a characteristic doublet at ~1.11–1.15 ppm (J ≈ 6.3 Hz) corresponding to the methyl group on the morpholine ring[5]. If this peak is absent or shifted into a singlet, the morpholine ring may have degraded or undergone unwanted ring-opening.

Protocol B: In Vitro Kinase Selectivity Assay (mTOR vs PI3K)

To prove the steric advantage of the 2-methyl group, compounds must be tested in parallel against mTOR and PI3K[3].

  • Assay Preparation: Utilize a FRET-based or radiolabeled ATP-competitive kinase assay platform. Prepare compound dilutions ranging from 0.1 nM to 10 μM in DMSO.

  • Control Implementation (Critical):

    • Positive Control: GDC-0980 (a known dual PI3K/mTOR inhibitor) to validate assay sensitivity[3].

    • Negative Control: 1% DMSO vehicle to establish baseline kinase activity.

  • Incubation: Incubate the purified mTORC1/2 complexes and PI3Kα enzymes with the synthesized 2-methylmorpholine derivatives and ATP for 1 hour at room temperature.

  • Readout & Causality: Measure the phosphorylation of downstream substrates (e.g., S6 for mTOR, Akt for PI3K). Why measure both? A successful 2-methylmorpholine derivative will show near-complete inhibition of S6 phosphorylation at low nanomolar concentrations, while Akt phosphorylation remains unaffected until high micromolar concentrations, proving the Trp2239/Leu2185 steric hypothesis.

Workflow Aldehyde 4-(2-Methylmorpholin-4-yl) benzaldehyde Condensation Claisen-Schmidt Condensation Aldehyde->Condensation Derivatives Chalcone / Heterocycle Derivatives Condensation->Derivatives Assay Kinase / Viability Assays Derivatives->Assay

Standard workflow for synthesizing and evaluating 2-methylmorpholine derivatives.

Conclusion

For drug development professionals targeting kinases or complex tumor microenvironments, substituting standard morpholinobenzaldehydes with 4-(2-methylmorpholin-4-yl)benzaldehyde is a highly rational design choice. The addition of a single methyl group fundamentally alters the spatial binding dynamics of the resulting derivatives, effectively engineering selectivity into the molecule at the earliest stages of synthesis. By following rigorous, self-validating biochemical assays, researchers can confidently leverage this building block to generate potent, highly selective lead compounds.

References
  • [1] Discovery of Pyrazoline Benzenesulfonamide Derivatives as Anticancer Agents: A Review. Dovepress, 2025. 1

  • [2] Targeting Cancer with New Morpholine-Benzimidazole-Oxadiazole Derivatives: Synthesis, Biological Evaluation, and Computational Insights. ACS Omega, 2025. 2

  • [4] Structure-Based Exploration of Selectivity for ATM Inhibitors in Huntington's Disease. Journal of Medicinal Chemistry (ACS), 2021. 4

  • [3] Potent, Selective, and Orally Bioavailable Inhibitors of the Mammalian Target of Rapamycin Kinase Domain Exhibiting Single Agent Antiproliferative Activity. Journal of Medicinal Chemistry (ACS), 2012. 3

  • [5] New Dual Inhibitors of Bacterial Topoisomerases with Broad-Spectrum Antibacterial Activity. ACS Omega, 2023. 5

Sources

Validation

Validated analytical methods for quantification of "4-(2-Methylmorpholin-4-yl)benzaldehyde"

An In-Depth Guide to the Development and Validation of Analytical Methods for the Quantification of 4-(2-Methylmorpholin-4-yl)benzaldehyde This guide provides a comprehensive framework for the development and validation...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Development and Validation of Analytical Methods for the Quantification of 4-(2-Methylmorpholin-4-yl)benzaldehyde

This guide provides a comprehensive framework for the development and validation of robust analytical methods for the quantification of 4-(2-Methylmorpholin-4-yl)benzaldehyde, a key intermediate in pharmaceutical synthesis. Recognizing the absence of standardized public methods for this specific analyte, this document outlines two primary, scientifically-grounded approaches: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS).

The focus is not merely on protocol execution but on the underlying rationale for methodological choices, ensuring the development of a self-validating system that meets rigorous standards of scientific integrity and regulatory compliance.

Analyte Characterization: The Foundation of Method Development

The molecular structure of 4-(2-Methylmorpholin-4-yl)benzaldehyde dictates the most effective analytical strategies.

  • Structure:

    • Benzaldehyde Moiety: The aromatic ring conjugated with a carbonyl group forms a strong chromophore, making it an ideal candidate for UV-Vis spectrophotometric detection.

    • Morpholine Group: The tertiary amine in the morpholine ring imparts a degree of polarity and provides a potential site for ionization in mass spectrometry.

    • Molecular Weight: Approximately 205.25 g/mol .

    • Polarity: The molecule possesses both polar (morpholine, aldehyde) and non-polar (benzene ring) characteristics, making it well-suited for reversed-phase chromatography.

This structural analysis points to HPLC-UV as the primary technique of choice due to its sensitivity, specificity, and the strong UV absorbance imparted by the benzaldehyde chromophore.

Primary Recommended Method: Reversed-Phase HPLC with UV Detection (RP-HPLC-UV)

RP-HPLC-UV is the gold standard for the quantification of non-volatile, polar, and UV-active compounds like 4-(2-Methylmorpholin-4-yl)benzaldehyde. It offers a superb balance of speed, resolution, and accuracy for routine quality control and stability testing.

Rationale for Method Selection

The choice of an RP-HPLC-UV method is based on:

  • Specificity: The ability to separate the main analyte from its starting materials, potential impurities, and degradation products.

  • Sensitivity: The strong UV chromophore allows for low limits of detection (LOD) and quantification (LOQ).

  • Robustness: HPLC methods are highly reproducible and transferable between laboratories when properly developed.

Proposed HPLC-UV Method Parameters

The following is a robust starting point for method development. Optimization will be necessary based on the specific sample matrix and impurity profile.

ParameterRecommended ConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmThe C18 stationary phase provides excellent hydrophobic retention for the aromatic ring, ensuring good separation from more polar impurities.
Mobile Phase A: 0.1% Formic Acid in WaterB: AcetonitrileFormic acid acts as an ion-pairing agent and controls the pH to ensure sharp, symmetrical peaks. Acetonitrile is a common organic modifier with good UV transparency.
Gradient 70% A / 30% B, hold for 2 minLinear ramp to 30% A / 70% B over 8 minHold for 2 minReturn to initial conditions and equilibrate for 3 minA gradient elution is proposed to ensure elution of any late-eluting, more non-polar impurities while maintaining a reasonable run time.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, balancing analysis time and backpressure.
Column Temp. 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Detection UV at 254 nmThe benzaldehyde moiety exhibits strong absorbance around this wavelength, providing a good signal-to-noise ratio. A full UV scan should be performed on a standard to determine the optimal wavelength (λmax).
Injection Vol. 10 µLA typical injection volume that can be adjusted to meet sensitivity requirements.
Diluent 50:50 Acetonitrile:WaterThis composition ensures the analyte is fully solubilized and is compatible with the initial mobile phase conditions to prevent peak distortion.
Workflow for HPLC-UV Analysis

The following diagram illustrates the logical flow from sample preparation to data analysis.

cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_sample Accurately weigh sample and dissolve in diluent filter Filter all solutions through a 0.45 µm syringe filter prep_sample->filter prep_std Prepare stock and working standards of known concentration prep_std->filter inject Inject onto equilibrated HPLC system filter->inject separate Separation on C18 column using gradient elution inject->separate detect UV Detection at 254 nm separate->detect integrate Integrate analyte peak area detect->integrate calibrate Generate calibration curve from standards integrate->calibrate quantify Quantify sample concentration against calibration curve calibrate->quantify

Caption: Workflow for quantification via HPLC-UV.

Method Validation Protocol (Based on ICH Q2(R1) Guidelines)

A method is not reliable until it is validated. The validation process provides documented evidence that the method is suitable for its intended purpose.

Validation Parameters

The following parameters must be assessed:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This is typically demonstrated by analyzing placebo/blank samples and spiked samples, and by performing forced degradation studies (acid, base, peroxide, heat, light) to ensure separation from degradation products.

  • Linearity and Range: The method's ability to elicit test results that are directly proportional to the analyte concentration within a given range. A minimum of five concentration levels should be used, and the results are evaluated by the correlation coefficient (r² ≥ 0.999) of the linear regression curve.

  • Accuracy: The closeness of test results to the true value. It is determined by applying the method to samples to which a known amount of analyte has been added (spiked samples). Results are expressed as percent recovery. The acceptance criterion is typically 98.0% to 102.0%.

  • Precision: The degree of scatter between a series of measurements. It is evaluated at two levels:

    • Repeatability (Intra-assay precision): Analysis of replicate samples under the same operating conditions over a short interval.

    • Intermediate Precision: Variation within the same laboratory, evaluated by different analysts on different days with different equipment.

    • Results are expressed as the relative standard deviation (%RSD), which should typically be ≤ 2%.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amounts of analyte that can be detected and quantitatively measured, respectively, with suitable precision and accuracy. They can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., ±2°C in column temperature, ±5% change in organic mobile phase composition).

Validation Workflow Diagram

start Method Development & Optimization spec Specificity (Forced Degradation) start->spec lin Linearity & Range (5+ concentrations) start->lin acc Accuracy (% Recovery) start->acc prec Precision (Repeatability & Intermediate) start->prec lod_loq LOD & LOQ (S/N Ratio) start->lod_loq rob Robustness (Parameter Variation) start->rob report Validation Report & SOP Generation spec->report lin->report acc->report prec->report lod_loq->report rob->report

Caption: ICH Q2(R1) based method validation workflow.

Alternative Method: Gas Chromatography-Mass Spectrometry (GC-MS)

While HPLC-UV is the preferred method for quantification, GC-MS serves as a powerful alternative or complementary technique, particularly for identifying and quantifying volatile impurities or for confirmation of identity.

Rationale and Considerations
  • Applicability: The analyte must be thermally stable and sufficiently volatile to be analyzed by GC. While the aldehyde and morpholine groups are polar, the overall molecule may be amenable to GC analysis, potentially after derivatization to improve volatility and peak shape.

  • Strength: The mass spectrometer provides highly specific detection, allowing for definitive peak identification based on mass-to-charge ratio (m/z) and fragmentation patterns. This is invaluable for impurity identification.

Proposed GC-MS Method Parameters
ParameterRecommended ConditionRationale
Column DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm)A low-polarity 5% phenyl-methylpolysiloxane column is a versatile choice for a wide range of semi-polar compounds.
Carrier Gas Helium, constant flow at 1.2 mL/minInert carrier gas standard for GC-MS applications.
Inlet Temp. 250 °CMust be hot enough to ensure rapid volatilization without causing thermal degradation.
Oven Program Start at 100 °C, hold for 1 minRamp at 15 °C/min to 280 °CHold for 5 minA temperature program is essential to separate compounds with different boiling points.
MS Interface Transfer line at 280 °CPrevents condensation of the analyte before it reaches the ion source.
Ion Source Electron Ionization (EI) at 70 eVStandard ionization technique that produces reproducible fragmentation patterns for library matching.
MS Detection Full Scan (m/z 40-450) for identificationSelected Ion Monitoring (SIM) for quantificationFull scan mode is used for method development and impurity identification. SIM mode, monitoring the molecular ion and key fragments, provides superior sensitivity and selectivity for quantification.

Method Comparison: HPLC-UV vs. GC-MS

The choice between these methods depends on the specific analytical goal.

FeatureHPLC-UVGC-MS
Primary Use Routine Quantification , Purity Testing, Stability StudiesImpurity Identification , Trace Analysis, Confirmatory Testing
Analyte Suitability Excellent for non-volatile, polar, UV-active compounds.Requires thermal stability and volatility. Derivatization may be needed.
Specificity Good; based on retention time and UV spectrum. Co-elution is possible.Excellent ; based on retention time and unique mass fragmentation pattern.
Sensitivity Good (ng range)Excellent, especially in SIM mode (pg range).
Instrumentation Widely available, relatively low cost of operation.More complex, higher initial and maintenance costs.
Development Time Generally faster for routine assays.Can be more complex due to the need to optimize thermal conditions and MS parameters.
Regulatory Acceptance Universally accepted for QC and release testing.Widely accepted, especially for characterization and impurity analysis.

Conclusion

For the routine, precise, and accurate quantification of 4-(2-Methylmorpholin-4-yl)benzaldehyde, a well-validated Reversed-Phase HPLC-UV method is the superior choice . It provides the necessary performance characteristics for quality control in a regulated environment. The development should begin with the proposed C18 column and acetonitrile/water mobile phase system, followed by a rigorous validation protocol adhering to ICH Q2(R1) guidelines to ensure its suitability.

GC-MS should be considered a complementary, orthogonal technique. Its strength lies in the definitive identification of unknown impurities and as a secondary, confirmatory method where the highest level of specificity is required. The successful implementation of these methods will ensure the quality and consistency of 4-(2-Methylmorpholin-4-yl)benzaldehyde, supporting downstream drug development and manufacturing processes.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

Comparative

A Comparative Guide to Catalytic Systems for the Synthesis of 4-(2-Methylmorpholin-4-yl)benzaldehyde

Abstract The synthesis of 4-(2-Methylmorpholin-4-yl)benzaldehyde, a key building block in medicinal chemistry, primarily involves the formation of a crucial carbon-nitrogen (C-N) bond. This guide provides a comparative a...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The synthesis of 4-(2-Methylmorpholin-4-yl)benzaldehyde, a key building block in medicinal chemistry, primarily involves the formation of a crucial carbon-nitrogen (C-N) bond. This guide provides a comparative analysis of the predominant catalytic strategies employed for this transformation. We delve into the mechanistic underpinnings, practical execution, and relative performance of Palladium-catalyzed Buchwald-Hartwig amination, Copper-catalyzed N-arylation, and catalyst-free Nucleophilic Aromatic Substitution (SNAr). By presenting detailed experimental protocols, comparative data tables, and process logic diagrams, this document serves as a comprehensive resource for researchers, scientists, and drug development professionals to select the optimal synthetic route based on criteria such as yield, cost, scalability, and environmental impact.

Introduction: The Significance of the Morpholinyl-Benzaldehyde Scaffold

The morpholine ring is a privileged scaffold in modern drug discovery, prized for its ability to improve the pharmacokinetic properties of bioactive molecules, such as aqueous solubility and metabolic stability.[1][2] When appended to a benzaldehyde moiety, specifically forming structures like 4-(2-Methylmorpholin-4-yl)benzaldehyde, it creates a versatile intermediate. The aldehyde group serves as a synthetic handle for further elaboration into a wide array of complex pharmaceutical agents, including potential anticancer and anti-inflammatory drugs.[3][4]

The central challenge in synthesizing this molecule lies in the efficient and selective formation of the C(aryl)-N(morpholine) bond. This guide will compare the three most industrially and academically relevant methods for achieving this goal.

Method 1: Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is arguably the most powerful and versatile method for forming C-N bonds in modern organic synthesis.[5][6] Its development revolutionized the synthesis of arylamines by offering a broad substrate scope and high functional group tolerance under relatively mild conditions.[7][8]

Mechanistic Overview

The reaction proceeds through a catalytic cycle involving a palladium(0) active species. The generally accepted mechanism involves three key steps:

  • Oxidative Addition: The Pd(0) catalyst inserts into the aryl halide (Ar-X) bond, forming a Pd(II) complex.

  • Amine Coordination & Deprotonation: The amine (R₂NH) coordinates to the Pd(II) center, followed by deprotonation by a base to form a palladium-amido complex.

  • Reductive Elimination: The aryl group and the amino group are eliminated from the palladium center, forming the desired C-N bond and regenerating the Pd(0) catalyst.

Bulky, electron-rich phosphine ligands are critical to the success of this reaction, as they facilitate both the oxidative addition and the final reductive elimination steps.[5][9]

Buchwald_Hartwig_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd_complex L₂Pd(II)(Ar)(X) oxidative_addition->pd_complex amine_coordination Amine Coordination + Deprotonation (Base) pd_complex->amine_coordination R₂NH pd_amido L₂Pd(II)(Ar)(NR₂) amine_coordination->pd_amido pd_amido->pd0 Product Ar-NR₂ reductive_elimination Reductive Elimination pd_amido->reductive_elimination

Figure 1: Catalytic Cycle of Buchwald-Hartwig Amination.
Catalyst Selection & Performance

The choice of ligand is paramount. For coupling a secondary amine like 2-methylmorpholine, sterically hindered biarylphosphine ligands such as XPhos or BrettPhos are often employed to promote high catalytic activity.[10] Modern palladium precatalysts (G2, G3, G4) are often used as they are air-stable and efficiently generate the active Pd(0) species in situ.[9]

Aryl HalideCatalyst/PrecatalystLigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
4-IodobenzaldehydePd₂(dba)₃XantphosCs₂CO₃1,4-Dioxane10012~85General B-H Conditions
4-BromobenzaldehydeXPhos Pd G3(Self-ligated)K₃PO₄t-BuOH908>90[9]
4-ChlorobenzaldehydeBrettPhos Pd G3(Self-ligated)NaOt-BuToluene11018~88[10]
Experimental Protocol: Buchwald-Hartwig Synthesis
  • Reactor Setup: To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0 mmol), the palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%), and the base (e.g., K₃PO₄, 2.0 mmol).

  • Reagent Addition: Add the solvent (e.g., t-BuOH, 5 mL) followed by 2-methylmorpholine (1.2 mmol).

  • Reaction: Seal the flask and heat the mixture in a preheated oil bath at 90-110°C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the final product.

Method 2: Copper-Catalyzed N-Arylation (Ullmann-Type Reaction)

Copper-catalyzed N-arylation, historically known as the Ullmann condensation, is a cost-effective alternative to palladium-based methods.[6][11] While traditional Ullmann reactions required harsh conditions (high temperatures, stoichiometric copper), modern protocols utilize catalytic amounts of copper salts, often in the presence of a ligand, allowing for milder conditions.[11]

Mechanistic Overview

The mechanism of copper-catalyzed N-arylation is still debated but is distinct from the palladium cycle. A plausible pathway for a Cu(I) catalyst involves:

  • Coordination: The amine and a base coordinate to the Cu(I) salt.

  • Salt Metathesis: The amine is deprotonated, forming a copper-amido complex.

  • Oxidative Addition/Coupling: The aryl halide couples with the copper-amido species, potentially through a Cu(III) intermediate, to form the product and a Cu(I) halide.

  • Ligand Exchange: The Cu(I) halide undergoes ligand exchange to regenerate the active catalyst.

Copper_Cycle cu_i Cu(I)X coordination Coordination with Amine & Base cu_i->coordination R₂NH, Base cu_amido [Cu(I)-NR₂] coordination->cu_amido coupling Coupling with Ar-X cu_amido->coupling product_release Product Release Ar-NR₂ coupling->product_release product_release->cu_i Regeneration

Figure 2: Simplified Pathway for Copper-Catalyzed N-Arylation.
Catalyst Selection & Performance

Simple copper salts like CuI, Cu₂O, or Cu(OAc)₂ are commonly used. The addition of ligands like L-proline, diamines, or phenanthrolines can significantly accelerate the reaction and allow for lower temperatures. Ligand-free systems have also been developed, particularly for activated aryl halides.[12][13]

Aryl HalideCopper SourceLigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
4-IodobenzaldehydeCuI (10 mol%)L-ProlineK₂CO₃DMSO11024~80[11]
4-BromobenzaldehydeCu₂O (5 mol%)NoneCs₂CO₃NMP13020~75General Ullmann Conditions
4-FluorobenzaldehydeCuBr₂ (10 mol%)NoneK₂CO₃DMF14024~65[12]
Experimental Protocol: Copper-Catalyzed Synthesis
  • Reactor Setup: In a reaction vessel, combine the aryl halide (1.0 mmol), CuI (0.1 mmol, 10 mol%), L-proline (0.2 mmol, 20 mol%), and K₂CO₃ (2.0 mmol).

  • Reagent Addition: Add 2-methylmorpholine (1.5 mmol) and DMSO (4 mL).

  • Reaction: Heat the mixture to 110°C and stir for 24 hours.

  • Work-up & Purification: After cooling, dilute the mixture with water and extract with ethyl acetate. The subsequent work-up and purification steps are similar to the Buchwald-Hartwig protocol.

Method 3: Catalyst-Free Nucleophilic Aromatic Substitution (SNAr)

For specific substrates, the formation of the C-N bond can proceed without a transition metal catalyst. This requires a highly electron-deficient aromatic ring and a good nucleofuge (like fluoride). The aldehyde group at the para-position provides the necessary electron-withdrawing character to activate the ring for nucleophilic attack.

Mechanistic Overview

The SNAr reaction is a two-step process:

  • Nucleophilic Attack: The nucleophile (2-methylmorpholine) attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

  • Leaving Group Departure: The leaving group is expelled, and the aromaticity of the ring is restored, yielding the final product.

SNAr_Mechanism start 4-Fluorobenzaldehyde + 2-Methylmorpholine intermediate Meisenheimer Complex (Resonance Stabilized Anion) start->intermediate Nucleophilic Attack product Final Product + F⁻ intermediate->product Loss of Leaving Group

Figure 3: Mechanism of Nucleophilic Aromatic Substitution (SNAr).
Scope and Performance

This method's primary advantage is its simplicity and low cost, as no metal catalyst or specialized ligand is required. However, its scope is limited almost exclusively to highly activated aryl halides, with the reactivity order being F > Cl >> Br > I.

Aryl HalideBaseSolventTemp (°C)Time (h)Yield (%)Reference
4-FluorobenzaldehydeK₂CO₃DMF1002489[14]
4-ChlorobenzaldehydeK₂CO₃DMSO15048~40General SNAr Conditions
Experimental Protocol: SNAr Synthesis
  • Reactor Setup: In a round-bottom flask, dissolve 4-fluorobenzaldehyde (1.0 mmol) and 2-methylmorpholine (1.5 mmol) in DMF (5 mL).

  • Base Addition: Add anhydrous K₂CO₃ (2.0 mmol).

  • Reaction: Heat the mixture to 100°C and stir for 24 hours.[14]

  • Work-up: Cool the reaction, pour it into ice water to precipitate the product.[14]

  • Purification: Collect the solid by filtration, wash thoroughly with water, and recrystallize from a suitable solvent like methanol to obtain the pure product.[14]

Comparative Analysis and Recommendations

The choice of synthetic route depends heavily on the specific project goals, including scale, cost constraints, and available starting materials.

Workflow cluster_prep Reaction Setup cluster_reaction Execution cluster_workup Isolation & Purification r1 Weigh Reagents: Aryl Halide, Base r2 Add Catalyst/ Ligand (if needed) r1->r2 r3 Add Solvent & Amine r2->r3 heat Heat to Target Temperature r3->heat monitor Monitor via TLC / LC-MS heat->monitor quench Quench & Extract monitor->quench dry Dry & Concentrate quench->dry purify Column Chromatography or Recrystallization dry->purify characterize Characterize Product (NMR, MS) purify->characterize

Figure 4: General Experimental Workflow for Synthesis.
Performance Metrics
MetricBuchwald-Hartwig (Pd)Ullmann-Type (Cu)SNAr (Catalyst-Free)
Typical Yield Excellent (>90%)Good (70-85%)Variable (Excellent for Ar-F, poor for others)
Catalyst Cost HighLowNone
Ligand Cost High (Specialized Phosphines)Low to NoneNone
Substrate Scope Broad (Ar-Cl, Br, I, OTf)Moderate (Mainly Ar-I, Ar-Br)Narrow (Mainly Ar-F, Ar-Cl)
Reaction Time Fast (4-18 h)Slow (20-48 h)Slow (24-48 h)
Temperature Mild to Moderate (80-110°C)Moderate to High (100-140°C)Moderate to High (100-150°C)
Green Chemistry Concerns with Pd toxicity/sourcing.More benign metal, but often uses high-boiling polar aprotic solvents.Best option; avoids transition metals entirely.
Final Recommendations
  • For Discovery & Versatility: Buchwald-Hartwig amination is the superior choice. Its reliability across a wide range of aryl halides (Cl, Br, I) and milder conditions make it ideal for small-scale synthesis where substrate availability may vary and high success rates are critical.

  • For Cost-Effective, Large-Scale Synthesis: If 4-iodobenzaldehyde is a readily available and affordable starting material, Copper-catalyzed N-arylation presents a compelling economic advantage over palladium.

  • For an Optimized, Green Process: If 4-fluorobenzaldehyde is the starting material, Nucleophilic Aromatic Substitution (SNAr) is unequivocally the best method. It is the most economical and environmentally friendly route, avoiding the cost, toxicity, and purification challenges associated with transition metal catalysts.

References

  • DSpace@MIT. (n.d.). Palladium-catalyzed C-N cross-coupling reactions toward the synthesis of drug-like molecules. Retrieved from [Link]

  • Douglass, C. J., et al. (2020). Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines. PMC. Retrieved from [Link]

  • Azar, M. S., et al. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. PMC. Retrieved from [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. Retrieved from [Link]

  • Grewal, P., & Kaur, N. (2022). Palladium-catalyzed C-N Coupling Reactions in the Synthesis of Dibenzodiazepines. Current Organic Chemistry. Retrieved from [Link]

  • University of Windsor. (n.d.). Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Kunkele, K. P., et al. (2011). Palladium- and copper-mediated N-aryl bond formation reactions for the synthesis of biological active compounds. Beilstein Journals. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Wordpress. Retrieved from [Link]

  • Myers, A. (n.d.). Myers Chem 115. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Ananikov, V. P., et al. (2020). Optimization of the model Buchwald-Hartwig reaction of morpholine and 4-bromo-N,N-dimethylaniline. ResearchGate. Retrieved from [Link]

  • McGonagle, F. I., & MacMillan, D. S. (2021). A telescoped, selective, mono N-methylation of Boc-DAB-OH via reductive amination using picoline-borane. Retrieved from [Link]

  • Maybridge. (n.d.). Explore our new range of products for Reductive Amination. Retrieved from [Link]

  • Royal Society of Chemistry. (2013). Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes. Retrieved from [Link]

  • Asare, K., et al. (2026). Synthesis, Characterization, Molecular Docking, and Preliminary Biological Evaluation of 2-((4-Morpholino-1,2,5-thiadiazol-3-yl)oxy)benzaldehyde. PMC. Retrieved from [Link]

  • Mahesh, A. R. (2013). synthesis and antimicrobial activity of 4-(morpholin- 4-yl) benzohydrazide derivatives. ResearchGate. Retrieved from [Link]

  • Yoo, W., et al. (2012). Copper-Catalyzed Synthesis of N-Aryl and N-Sulfonyl Indoles from 2-Vinylanilines with O2 as Terminal Oxidant and TEMPO as Co-Catalyst. PMC. Retrieved from [Link]

  • Redalyc. (n.d.). Convenient Reductive Amination of Aldehydes by NaBH4/Cation Exchange Resin. Retrieved from [Link]

  • Organic Chemistry Portal. (2017). Synthesis of N-Aryl Amides by Ligand-Free Copper-Catalyzed ipso-Amidation of Arylboronic Acids with Nitriles. Retrieved from [Link]

  • World Journal of Pharmaceutical Research. (n.d.). SYNTHESIS AND DESIGN OF A NOVEL SUBSTITUTED MORPHOLINE DERIVATIVES AND EVALUATION FOR THEIR ANALGESIC ACTIVITY. Retrieved from [Link]

  • OICC Press. (2024). Synthesis of novel products from the reaction of benzaldehyde and benzoic acid derivatives with aromatics carrying two hydroxyl. Retrieved from [Link]

  • ResearchGate. (2005). Synthesis of 4-chloro-2-(thiomorpholin-4-ylmethyl)phenol. Retrieved from [Link]

  • RSC Publishing. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. Retrieved from [Link]

  • ResearchGate. (2026). Practical Copper-Catalyzed N-Arylation of Nitrogen Heterocycles with Aryl Halides under Ligand and Additive Free Conditions. Retrieved from [Link]

  • E3S Web of Conferences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. Retrieved from [Link]

Sources

Validation

A Spectroscopic Guide to 4-(2-Methylmorpholin-4-yl)benzaldehyde and its Analogues for the Modern Researcher

In the landscape of contemporary drug discovery and materials science, the benzaldehyde scaffold, appended with a morpholine moiety, represents a privileged structure. This guide provides a detailed spectroscopic compari...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of contemporary drug discovery and materials science, the benzaldehyde scaffold, appended with a morpholine moiety, represents a privileged structure. This guide provides a detailed spectroscopic comparison of "4-(2-Methylmorpholin-4-yl)benzaldehyde" with its foundational analogue, "4-Morpholinobenzaldehyde," and other related structures. By understanding the nuanced shifts in spectral data resulting from subtle molecular modifications, researchers can gain deeper insights into structure-activity relationships and reaction monitoring. This document is designed for professionals in drug development and chemical research, offering both experimental data for known compounds and predictive analysis for the target molecule.

Introduction: The Significance of Substituted Morpholinobenzaldehydes

The fusion of a benzaldehyde unit with a morpholine ring creates a versatile chemical entity with applications ranging from synthetic intermediates to biologically active agents.[1] The nitrogen atom of the morpholine ring can act as a hydrogen bond acceptor, while the aromatic aldehyde provides a reactive handle for further chemical transformations and can participate in various biological interactions. The introduction of a methyl group at the 2-position of the morpholine ring, as in "4-(2-Methylmorpholin-4-yl)benzaldehyde," introduces a chiral center and steric bulk, which can significantly influence its chemical reactivity and biological profile. A thorough spectroscopic characterization is paramount for confirming the identity, purity, and structure of these molecules.

Comparative Spectroscopic Analysis

This section details the expected and observed spectroscopic signatures of "4-(2-Methylmorpholin-4-yl)benzaldehyde" and its key analogues. The analysis is grounded in fundamental principles of spectroscopy and supported by experimental data from peer-reviewed literature and chemical databases.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. The chemical shifts (δ) in both ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment of the nuclei.

The proton NMR spectra of these compounds are characterized by signals from the aromatic protons, the aldehyde proton, and the protons of the morpholine ring.

  • Aromatic Protons: The para-substituted benzene ring typically gives rise to a pair of doublets (an AA'BB' system), with the protons ortho to the electron-donating morpholino group appearing upfield and the protons ortho to the electron-withdrawing aldehyde group appearing downfield.

  • Aldehyde Proton: A characteristic singlet for the aldehyde proton is expected in the downfield region, typically between δ 9.5 and 10.0 ppm.

  • Morpholine Protons: In 4-morpholinobenzaldehyde, the protons on the carbons adjacent to the nitrogen and oxygen atoms of the morpholine ring appear as distinct triplets.[2] For "4-(2-Methylmorpholin-4-yl)benzaldehyde," the introduction of a methyl group at the 2-position will introduce significant changes. The methyl group itself will appear as a doublet. The proton at the C2 position will be a multiplet due to coupling with the methyl protons and the adjacent methylene protons. The symmetry of the morpholine ring is broken, leading to more complex splitting patterns for the remaining morpholine protons.

Table 1: Comparative ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃

Proton Assignment 4-Morpholinobenzaldehyde (Experimental) [2]4-(2-Methylmorpholin-4-yl)benzaldehyde (Predicted) 4-(Dimethylamino)benzaldehyde (Experimental) [3]
Aldehyde (-CHO)~9.8 (s)~9.8 (s)9.73 (s)
Aromatic (ortho to -CHO)~7.8 (d)~7.8 (d)7.73 (d)
Aromatic (ortho to Morpholine)~6.9 (d)~6.9 (d)6.69 (d)
Morpholine (-N-CH₂-)~3.35 (t)Complex multiplet-
Morpholine (-O-CH₂-)~3.89 (t)Complex multiplet-
Morpholine (-CH(CH₃)-)-Multiplet-
Morpholine (-CH₃)-Doublet-
N(CH₃)₂--3.08 (s)

The ¹³C NMR spectrum provides valuable information about the carbon framework of the molecule.

  • Carbonyl Carbon: The aldehyde carbonyl carbon is highly deshielded and appears significantly downfield, typically around 190 ppm.[4]

  • Aromatic Carbons: The aromatic carbons resonate in the range of 110-155 ppm. The ipso-carbon attached to the morpholine group is shifted upfield due to the electron-donating effect of the nitrogen.

  • Morpholine Carbons: The methylene carbons of the morpholine ring adjacent to the nitrogen and oxygen atoms have characteristic chemical shifts.[2] In "4-(2-Methylmorpholin-4-yl)benzaldehyde," the C2 carbon will be shifted downfield due to the methyl substituent, and a new signal for the methyl carbon will appear in the upfield region (around 15-20 ppm).

Table 2: Comparative ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃

Carbon Assignment 4-Morpholinobenzaldehyde (Experimental) [2]4-(2-Methylmorpholin-4-yl)benzaldehyde (Predicted) Benzaldehyde (Experimental) [4]
Aldehyde (C=O)~190~190192.3
Aromatic (ipso to -CHO)~130~130136.5
Aromatic (ortho to -CHO)~132~132129.7
Aromatic (ortho to Morpholine)~113~113129.0
Aromatic (ipso to Morpholine)~154~154134.4
Morpholine (-N-CH₂-)~47Shifted-
Morpholine (-O-CH₂-)~66Shifted-
Morpholine (-CH(CH₃)-)-~70-75-
Morpholine (-CH₃)-~15-20-
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The key diagnostic peaks for these compounds are:

  • C=O Stretch: A strong, sharp absorption band around 1680-1700 cm⁻¹ is characteristic of the aldehyde carbonyl group.[5]

  • C-H Stretch (Aldehyde): Two weak bands are often observed around 2720 cm⁻¹ and 2820 cm⁻¹ (a Fermi doublet), which are highly diagnostic for an aldehyde C-H stretch.[5]

  • Aromatic C=C Stretches: Medium to weak absorptions in the 1500-1600 cm⁻¹ region are indicative of the benzene ring.

  • C-N Stretch: A stretching vibration for the C-N bond of the morpholine group is expected around 1220-1320 cm⁻¹.[6]

  • C-O-C Stretch: The ether linkage in the morpholine ring will exhibit a strong C-O-C stretching band, typically in the 1100-1150 cm⁻¹ region.

The introduction of a methyl group in "4-(2-Methylmorpholin-4-yl)benzaldehyde" is not expected to significantly alter the positions of these major IR bands, but may influence the fingerprint region below 1500 cm⁻¹.

Table 3: Key Infrared Absorption Frequencies (cm⁻¹)

Vibrational Mode Expected Range Reference Compound: 4-Morpholinobenzaldehyde [6]
Aldehyde C-H Stretch2700-2850Present
Aromatic C-H Stretch3000-3100Present
Carbonyl (C=O) Stretch1680-1700~1686
Aromatic C=C Stretch1500-1600~1580
C-N Stretch1220-1320~1220
C-O-C Stretch1100-1150~1130
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For 4-morpholinobenzaldehyde (MW: 191.23 g/mol ), the molecular ion peak (M⁺) is expected at m/z 191.[7] The fragmentation pattern would likely involve the loss of the formyl group (-CHO) and fragmentation of the morpholine ring.

For "4-(2-Methylmorpholin-4-yl)benzaldehyde" (MW: 205.26 g/mol ), the molecular ion peak would be at m/z 205. The fragmentation pattern would be more complex due to the presence of the methyl group, with potential fragmentation pathways involving the loss of a methyl radical or cleavage of the morpholine ring adjacent to the methyl group.

Table 4: Mass Spectrometry Data

Compound Molecular Formula Molecular Weight Expected M⁺ Peak (m/z) Key Fragments (m/z)
4-MorpholinobenzaldehydeC₁₁H₁₃NO₂191.23191[7]133, 132[7]
4-(2-Methylmorpholin-4-yl)benzaldehydeC₁₂H₁₅NO₂205.26205Predicted: M-15, M-29
4-(Dimethylamino)benzaldehydeC₉H₁₁NO149.19149148, 121, 93
UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. Benzaldehyde and its derivatives exhibit characteristic absorption bands in the UV region. The spectrum of benzaldehyde shows a strong B-band (benzenoid) around 240-250 nm and a weaker, structured C-band (conjugation) at longer wavelengths.[8] The presence of the electron-donating morpholino group at the para position causes a red shift (bathochromic shift) of these absorption bands due to extended conjugation.[9] The electronic environment of "4-(2-Methylmorpholin-4-yl)benzaldehyde" is very similar to that of 4-morpholinobenzaldehyde, and therefore, their UV-Vis spectra are expected to be nearly identical.

Table 5: UV-Visible Absorption Maxima (λmax)

Compound Solvent λmax (nm)
BenzaldehydeCyclohexane~242, ~280[8]
4-MorpholinobenzaldehydeEthanolExpected ~260-270, ~320-330
4-(2-Methylmorpholin-4-yl)benzaldehydeEthanolPredicted ~260-270, ~320-330

Experimental Protocols

To ensure the reproducibility and accuracy of spectroscopic data, standardized experimental protocols are essential.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the range of -2 to 12 ppm.

    • Use a 30-degree pulse angle.

    • Set the relaxation delay to 2 seconds.

    • Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Set the spectral width to cover the range of 0 to 220 ppm.

    • Use a proton-decoupled pulse sequence.

    • Set the relaxation delay to 5 seconds.

    • Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Reference the spectra to the TMS signal at 0.00 ppm.

IR Spectroscopy Protocol
  • Sample Preparation: For solid samples, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin, transparent disk. Alternatively, use the Attenuated Total Reflectance (ATR) technique with a solid sample.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment or the clean ATR crystal.

    • Place the sample in the beam path and record the sample spectrum.

    • Typically, 16 or 32 scans are co-added to improve the signal-to-noise ratio.

    • Set the resolution to 4 cm⁻¹.

  • Data Processing: The final spectrum is presented as a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry Protocol
  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Use a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

  • Data Acquisition:

    • Introduce the sample into the ion source.

    • For ESI, infuse the sample solution at a low flow rate.

    • For EI, introduce the sample via a direct insertion probe or a GC inlet.

    • Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

UV-Vis Spectroscopy Protocol
  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or cyclohexane) in a quartz cuvette. The concentration should be adjusted to give an absorbance reading between 0.1 and 1.0.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition:

    • Record a baseline spectrum with the cuvette filled with the pure solvent.

    • Record the absorption spectrum of the sample solution over the desired wavelength range (e.g., 200-400 nm).

  • Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax).

Visualization of Molecular Structures and Workflow

Caption: Workflow for the spectroscopic comparison of the target compound and its analogues.

Molecular_Structures cluster_target 4-(2-Methylmorpholin-4-yl)benzaldehyde cluster_analogue1 4-Morpholinobenzaldehyde target_struct target_struct analogue1_struct analogue1_struct

Caption: Molecular structures of the target compound and its primary analogue.

Conclusion

References

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